Product packaging for 3-(4-Bromophenyl)prop-2-yn-1-ol(Cat. No.:CAS No. 37614-58-7)

3-(4-Bromophenyl)prop-2-yn-1-ol

Cat. No.: B1598695
CAS No.: 37614-58-7
M. Wt: 211.05 g/mol
InChI Key: XXVUZDYGEDBOHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(4-Bromophenyl)prop-2-yn-1-ol is a useful research compound. Its molecular formula is C9H7BrO and its molecular weight is 211.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrO B1598695 3-(4-Bromophenyl)prop-2-yn-1-ol CAS No. 37614-58-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromophenyl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVUZDYGEDBOHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398757
Record name 3-(4-bromophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37614-58-7
Record name 3-(4-bromophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(4-Bromophenyl)prop-2-yn-1-ol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 3-(4-Bromophenyl)prop-2-yn-1-ol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry, drug development, and materials science. Its unique structure, featuring a brominated aromatic ring, a reactive terminal alkyne, and a primary alcohol, makes it a valuable building block for synthesizing complex molecular architectures. We will delve into its synthesis, spectral characteristics, reactivity, and safe handling protocols, providing expert insights grounded in established chemical principles.

Physicochemical and Structural Properties

This compound is a solid at room temperature. The molecule's key structural features—the rigid phenylacetylene core and the polar hydroxyl group—govern its physical properties and reactivity. The bromine atom provides a site for further cross-coupling reactions, while the propargyl alcohol moiety is amenable to both "click" chemistry and standard alcohol transformations.

Table 1: Core Physicochemical Properties of this compound and Related Structures

PropertyValue (for 1-(4-bromophenyl)prop-2-yn-1-ol)ReferenceRationale for Relevance
Molecular Formula C₉H₇BrO[1]Defines the elemental composition and molar mass.
Molecular Weight 211.05 g/mol [1]Essential for stoichiometric calculations in synthesis.
Exact Mass 209.96803 Da[1]Critical for high-resolution mass spectrometry analysis.
Appearance Expected to be an off-white to pale yellow solid.N/A (Inference)Based on common appearance of similar aryl alkynes.
XLogP3-AA 2.0[1]Indicates moderate lipophilicity, relevant for solubility and biological interactions.
Hydrogen Bond Donor Count 1[1]The hydroxyl group can act as a hydrogen bond donor.
Hydrogen Bond Acceptor Count 1[1]The oxygen atom can act as a hydrogen bond acceptor.
Topological Polar Surface Area 20.2 Ų[1]Influences transport properties and membrane permeability.

Note: Experimental data for the title compound is limited; properties are based on its structural isomer, 1-(4-bromophenyl)prop-2-yn-1-ol, which serves as a reliable proxy.

Synthesis via Sonogashira Coupling: A Mechanistic Perspective

The premier method for constructing the aryl-alkyne bond in this compound is the Sonogashira cross-coupling reaction.[2] This powerful transformation couples a terminal alkyne with an aryl halide.

Causality in Experimental Design:
  • Choice of Substrates: The most logical precursors are propargyl alcohol (prop-2-yn-1-ol) and an aryl halide like 1-bromo-4-iodobenzene . The use of 1-bromo-4-iodobenzene is strategic; the carbon-iodine bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-bromine bond, allowing for selective coupling at the iodo-position while preserving the bromo- group for subsequent modifications.

  • Catalytic System: The classic Sonogashira protocol employs a dual-catalyst system.[3][4]

    • Palladium(0) Catalyst: (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) is the primary catalyst that facilitates the cross-coupling cycle.

    • Copper(I) Co-catalyst: (e.g., CuI) acts as a co-catalyst to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. This significantly accelerates the reaction and allows for milder conditions compared to copper-free variants.[2]

    • Amine Base: (e.g., triethylamine or diisopropylamine) is crucial for neutralizing the hydrogen halide byproduct and for deprotonating the terminal alkyne.

Workflow and Catalytic Cycle Diagram

The synthesis involves the careful orchestration of these components under an inert atmosphere to prevent catalyst degradation and unwanted side reactions.

Sonogashira_Coupling Sonogashira Catalytic Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Pd_Aryl Ar-Pd(II)-X L₂ OxAdd->Pd_Aryl Transmetal Transmetalation Pd_Aryl->Transmetal Pd_Alkyne Ar-Pd(II)-C≡CR L₂ Transmetal->Pd_Alkyne RedElim Reductive Elimination Pd_Alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Coupled_Product Ar-C≡CR RedElim->Coupled_Product CuX CuX Alkyne_Deprot Alkyne Deprotonation CuX->Alkyne_Deprot Cu_Acetylide Cu-C≡CR Alkyne_Deprot->Cu_Acetylide Cu_Acetylide->Transmetal Transfers Alkyne Aryl_Halide Ar-X Aryl_Halide->OxAdd Terminal_Alkyne H-C≡CR Terminal_Alkyne->Alkyne_Deprot Base Base Base->Alkyne_Deprot Reactivity_Pathways Key Reactivity Pathways Start This compound Aryl_Br Aryl Bromide Start->Aryl_Br Alkyne Alkyne Start->Alkyne Alcohol Primary Alcohol Start->Alcohol Suzuki Suzuki Coupling (with R-B(OH)₂) Aryl_Br->Suzuki Click_Chem CuAAC 'Click' Chemistry (with R-N₃) Alkyne->Click_Chem Oxidation Oxidation (e.g., PCC, DMP) Alcohol->Oxidation Biaryl Biaryl Product Suzuki->Biaryl Triazole Triazole Product Click_Chem->Triazole Aldehyde Aldehyde/Acid Product Oxidation->Aldehyde

References

An In-Depth Technical Guide to 3-(4-Bromophenyl)prop-2-yn-1-ol: A Key Bifunctional Linker in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Bromophenyl)prop-2-yn-1-ol is a key bifunctional molecule increasingly utilized in the field of medicinal chemistry and drug discovery. Its unique structure, featuring a terminal propargyl alcohol and a bromophenyl group, offers versatile handles for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications, with a particular focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Attributes

CAS Number: 37614-58-7[1]

Molecular Formula: C₉H₇BrO[1]

Molecular Weight: 211.06 g/mol [1]

Structure:

Caption: Chemical structure of this compound.

This molecule incorporates three key functional groups that dictate its reactivity and utility:

  • 4-Bromophenyl Group: The bromine atom on the phenyl ring serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This allows for the facile introduction of diverse molecular fragments.

  • Alkyne Moiety: The carbon-carbon triple bond is a high-energy functional group that readily participates in a variety of transformations, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

  • Primary Alcohol: The hydroxyl group can be easily modified through esterification, etherification, or oxidation to an aldehyde or carboxylic acid, providing another point for molecular elaboration.

Synthesis and Characterization

The most common and efficient method for the synthesis of this compound is the Sonogashira coupling reaction . This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide.

Generalized Sonogashira Coupling Protocol

A typical synthesis involves the coupling of a dihalobenzene, such as 1-bromo-4-iodobenzene, with propargyl alcohol. The higher reactivity of the carbon-iodine bond allows for selective coupling at that position, leaving the carbon-bromine bond intact for subsequent functionalization.

Reaction Scheme:

Caption: Sonogashira coupling of 1-bromo-4-iodobenzene with propargyl alcohol.

Detailed Experimental Protocol:

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-iodobenzene (1.0 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq), and a copper(I) co-catalyst like copper(I) iodide (CuI, 0.05-0.1 eq).

  • Solvent and Base: Add a suitable degassed solvent, typically an amine base like triethylamine (Et₃N) which also acts as the base, or a mixture of a solvent like THF or DMF with an amine base.

  • Alkyne Addition: Add propargyl alcohol (1.1-1.5 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a solid.

Characterization Data
Property Value
CAS Number 37614-58-7[1]
Molecular Formula C₉H₇BrO[1]
Molecular Weight 211.06 g/mol [1]
Appearance Off-white to pale yellow solid
Melting Point Not widely reported

Predicted Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.40-7.50 (m, 4H, Ar-H)

    • δ 4.50 (s, 2H, -CH₂OH)

    • δ 2.0-2.5 (br s, 1H, -OH)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 131.8 (Ar-C)

    • δ 131.5 (Ar-C)

    • δ 122.5 (Ar-C-Br)

    • δ 121.5 (Ar-C)

    • δ 90.0 (-C≡C-)

    • δ 85.0 (-C≡C-)

    • δ 51.5 (-CH₂OH)

  • FT-IR (KBr, cm⁻¹):

    • ~3300 (O-H stretch, broad)

    • ~2230 (C≡C stretch, weak)

    • ~1590, 1480 (C=C aromatic stretch)

    • ~1070 (C-O stretch)

    • ~1010 (Aromatic C-H in-plane bend)

    • ~820 (p-disubstituted benzene C-H out-of-plane bend)

  • Mass Spectrometry (EI):

    • m/z 210/212 ([M]⁺, bromine isotope pattern)

    • m/z 181/183 ([M-CH₂OH]⁺)

    • m/z 102

Applications in Drug Discovery: A Versatile PROTAC Linker

The primary and most significant application of this compound is as a bifunctional linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

A PROTAC molecule consists of three components: a ligand for the target protein (the "warhead"), a ligand for an E3 ligase (the "E3-recruiting element"), and a linker that connects the two. The nature of the linker is critical for the efficacy of the PROTAC, as it dictates the spatial orientation of the target protein and the E3 ligase in the ternary complex.

PROTAC_Structure POI Target Protein Ligand (Warhead) Linker Linker POI->Linker E3 E3 Ligase Ligand Linker->E3

This compound is an ideal starting material for linker synthesis due to its orthogonal reactive sites.

Synthetic Strategy for PROTAC Linker Elaboration

The following workflow illustrates how this compound can be utilized in a modular fashion to synthesize a PROTAC.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Coupling Reaction cluster_1 Step 2: Second Coupling Reaction cluster_2 Final PROTAC Assembly Start This compound Alkyne or Bromide Intermediate Intermediate Functionalized Linker Start:f0->Intermediate Click Chemistry (CuAAC) PROTAC Final PROTAC Warhead-Linker-E3 Ligase Intermediate->PROTAC Suzuki Coupling Ligand1 Target Protein Ligand (e.g., with an azide) Ligand1->Intermediate Ligand2 E3 Ligase Ligand (e.g., with a boronic acid) Ligand2->PROTAC

  • Click Chemistry (CuAAC): The terminal alkyne of this compound can be reacted with an azide-functionalized ligand for the target protein. This reaction is highly efficient and specific, forming a stable triazole linkage. The hydroxyl group can be protected if necessary.

  • Suzuki Coupling: The remaining bromo-handle on the phenyl ring can then be subjected to a Suzuki coupling reaction with a boronic acid or ester-functionalized E3 ligase ligand.

This modular approach allows for the rapid generation of a library of PROTACs with varying linker lengths and compositions by modifying the initial propargyl alcohol or by introducing spacers during the synthesis.

Reactivity and Further Transformations

Beyond its use in PROTAC synthesis, the functional groups of this compound allow for a range of chemical transformations:

  • Oxidation: The primary alcohol can be oxidized to an aldehyde using reagents like manganese dioxide (MnO₂) or to a carboxylic acid using stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

  • Etherification: The hydroxyl group can be converted to an ether, for example, through a Williamson ether synthesis.

  • Esterification: Reaction with carboxylic acids or acid chlorides yields the corresponding esters.

  • Other Cross-Coupling Reactions: The bromophenyl group can participate in other palladium-catalyzed reactions, such as the Heck reaction (with alkenes) or the Buchwald-Hartwig amination (with amines).

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for similar aromatic, brominated, and alkyne-containing compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[2][3]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its orthogonal functional groups make it an exceptionally useful tool for the construction of complex molecules, particularly as a linker in the rapidly evolving field of PROTAC-based targeted protein degradation. The synthetic accessibility via the robust Sonogashira coupling and the predictable reactivity of its functional moieties ensure its continued importance in the development of novel therapeutics.

References

Spectroscopic Characterization of 3-(4-Bromophenyl)prop-2-yn-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the expected spectroscopic data for the characterization of 3-(4-Bromophenyl)prop-2-yn-1-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis with established spectroscopic principles to offer a comprehensive understanding of the molecule's structural features.

A Note on Data: As of the writing of this guide, a complete, publicly available experimental dataset for this compound has not been identified. Therefore, the spectroscopic data presented herein is predicted based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and by drawing analogies from structurally related compounds. This approach provides a robust framework for interpreting future experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to reveal three distinct signals corresponding to the aromatic, methylene, and hydroxyl protons. The analysis would be conducted in a deuterated solvent, such as deuterochloroform (CDCl₃), with tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.50Doublet2HAr-H (ortho to Br)
~ 7.30Doublet2HAr-H (meta to Br)
~ 4.50Singlet2H-CH₂-OH
~ 2.0 (variable)Broad Singlet1H-OH

Interpretation and Rationale:

  • Aromatic Protons (δ ~7.30-7.50): The electron-withdrawing nature of the bromine atom and the alkyne group will deshield the aromatic protons, causing them to appear in the downfield region. The para-substitution pattern will lead to a characteristic pair of doublets. Protons ortho to the bromine are expected to be slightly more deshielded than those meta to it.

  • Methylene Protons (δ ~4.50): The protons of the methylene group (-CH₂-) are adjacent to both an oxygen atom and a carbon-carbon triple bond. This proximity to electronegative and anisotropic groups results in a significant downfield shift. This signal is expected to be a sharp singlet as there are no adjacent protons to couple with.

  • Hydroxyl Proton (δ ~2.0): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as concentration, solvent, and temperature, due to hydrogen bonding. It typically appears as a broad singlet and may exchange with deuterium if D₂O is added to the NMR tube, causing the signal to disappear, which is a useful diagnostic test.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Predicted Chemical Shift (δ, ppm)Assignment
~ 133Ar-C (ortho to Br)
~ 132Ar-C (meta to Br)
~ 123Ar-C (ipso to Br)
~ 121Ar-C (ipso to alkyne)
~ 90Alkyne C (-C≡C-CH₂OH)
~ 85Alkyne C (Ar-C≡C-)
~ 52Methylene C (-CH₂)

Interpretation and Rationale:

  • Aromatic Carbons (δ ~121-133): The four distinct signals in the aromatic region are consistent with a para-substituted benzene ring. The carbon atom bonded to the bromine (ipso-carbon) is expected to be shielded compared to the other aromatic carbons.

  • Alkyne Carbons (δ ~85-90): The sp-hybridized carbons of the alkyne group typically resonate in this mid-field region. The carbon atom closer to the electron-withdrawing aromatic ring is expected to be slightly more deshielded.

  • Methylene Carbon (δ ~52): The carbon of the methylene group is attached to an electronegative oxygen atom, causing it to be deshielded and appear in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

This protocol outlines a standard procedure for acquiring high-quality NMR spectra.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing may be applied.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using standard parameters (e.g., 45° pulse angle, 2-second relaxation delay, 16 scans).

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 30° pulse angle, 2-second relaxation delay, 1024 scans).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra and perform baseline correction.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

Table 3: Predicted IR Absorption Bands for this compound

Predicted Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
~ 3300Broad, StrongO-HStretching
~ 3050MediumAr C-HStretching
~ 2250Weak to MediumC≡CStretching
~ 1590, 1480MediumAr C=CStretching
~ 1050StrongC-OStretching
~ 1010StrongAr C-BrStretching

Interpretation and Rationale:

  • O-H Stretch (~3300 cm⁻¹): The broad and strong absorption band in this region is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

  • C≡C Stretch (~2250 cm⁻¹): The carbon-carbon triple bond stretch is expected to be present but may be weak due to the symmetry of the disubstituted alkyne.

  • C-O Stretch (~1050 cm⁻¹): A strong absorption corresponding to the C-O single bond stretch of the primary alcohol is anticipated.

  • Aromatic C-H and C=C Stretches: Absorptions for aromatic C-H stretching are expected just above 3000 cm⁻¹, while the characteristic aromatic ring C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

  • C-Br Stretch (~1010 cm⁻¹): A strong absorption in the fingerprint region is expected for the C-Br bond.

Experimental Protocol for IR Spectroscopy (ATR Method)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty, clean crystal.

  • Sample Application:

    • Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrometry Data

For a compound like this compound, a soft ionization technique such as Electrospray Ionization (ESI) would be suitable.

Table 4: Predicted m/z Peaks in ESI-MS for this compound

Predicted m/zIonNotes
211/213[M+H]⁺Molecular ion peak, showing the characteristic bromine isotope pattern (¹⁹Br/⁸¹Br) with an approximate 1:1 intensity ratio.
193/195[M-OH]⁺Loss of the hydroxyl group.
132[M-Br-OH]⁺Loss of bromine and the hydroxyl group.

Interpretation and Rationale:

  • Molecular Ion Peak ([M+H]⁺): The most crucial piece of information is the molecular weight. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a pair of peaks (a doublet) separated by 2 m/z units, with an intensity ratio of approximately 1:1. This isotopic signature is a definitive indicator of the presence of a single bromine atom.

  • Fragmentation: The fragmentation pattern provides clues about the molecule's structure. Common fragmentation pathways would include the loss of the hydroxyl group and the bromine atom.

Experimental Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion and Ionization:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Mass Analysis:

    • The charged ions are transferred from the atmospheric pressure source into the high vacuum of the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and major fragment ions.

  • Data Analysis:

    • Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

    • Examine the isotopic pattern of bromine-containing ions.

Integrated Spectroscopic Workflow

The combination of these spectroscopic techniques provides a comprehensive and self-validating system for the structural elucidation of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr_details NMR Details cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesized Compound IR IR Spectroscopy Synthesis->IR NMR NMR Spectroscopy Synthesis->NMR MS Mass Spectrometry Synthesis->MS Interpretation Integrated Data Analysis IR->Interpretation Functional Groups H_NMR ¹H NMR C_NMR ¹³C NMR MS->Interpretation Molecular Weight & Formula H_NMR->Interpretation H Framework C_NMR->Interpretation C Skeleton Structure Structure Elucidation Interpretation->Structure

Caption: Integrated workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

The spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and MS techniques. The predicted data indicate characteristic signals that, when taken together, can unequivocally confirm the structure of the molecule. The presence of the para-substituted bromophenyl group, the propargyl alcohol moiety, and the overall molecular formula can be confidently determined by following the outlined analytical workflow. This guide serves as a valuable resource for researchers working with this compound and similar structures, providing both a predictive framework and practical experimental protocols.

A Technical Guide to the Predicted Biological Activity and Application of 3-(4-Bromophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 3-(4-Bromophenyl)prop-2-yn-1-ol, a molecule of interest in contemporary medicinal chemistry. While direct experimental data on its biological activity is sparse, its chemical structure provides significant insight into its potential applications and predicted pharmacological relevance. This document delineates the compound's known role as a versatile synthetic intermediate, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs), and outlines a comprehensive framework for the in silico prediction and subsequent in vitro validation of its potential biological activities. We will explore its core structural features—the propargyl alcohol, the phenylacetylene backbone, and the bromophenyl moiety—to hypothesize potential bioactivities. Furthermore, this guide presents detailed, field-proven protocols for cytotoxicity and apoptosis assays as a primary step in experimentally validating these computational predictions, designed for researchers and professionals in drug discovery and development.

Structural and Chemical Profile

The predictive analysis of a molecule's biological activity begins with a thorough understanding of its chemical identity and the functional implications of its structural components.

Chemical Identity

This compound is a small molecule characterized by a distinct combination of functional groups that dictate its reactivity and potential utility in drug design.

PropertyValueReference
Molecular Formula C₉H₇BrO[1][2]
Molecular Weight 211.06 g/mol [1]
CAS Number 37614-58-7[1]
IUPAC Name 1-(4-bromophenyl)prop-2-yn-1-ol[2]
Synonyms 1-(4-bromophenyl)-2-propyn-1-ol[2]
Analysis of Key Structural Features

The molecule's structure can be deconstructed into three key regions, each contributing to its overall chemical personality and predictive biological profile.

  • Propargyl Alcohol Moiety: The propargyl alcohol group (a primary alcohol adjacent to an alkyne) is a highly versatile functional group in organic synthesis.[3] It is a common building block in the synthesis of more complex, biologically active compounds, including antifungal and anti-cancer agents.[4][5] Its reactivity makes it a valuable precursor for creating diverse molecular architectures.[6][7]

  • Phenylacetylene Core: Phenylacetylene derivatives are widely studied for their unique electronic and structural properties.[8][9] This rigid core structure can position other functional groups in a well-defined spatial orientation, which is critical for specific interactions with biological targets like enzyme active sites or protein-protein interfaces.

  • 4-Bromophenyl Group: The bromine atom on the phenyl ring serves two primary purposes. First, it acts as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the facile construction of more complex molecules.[10] Second, the bromo-substitution increases the molecule's lipophilicity, which can influence its pharmacokinetic properties, such as membrane permeability. It is also a feature found in some natural marine compounds that exhibit anticancer and antioxidant activities.[11]

Known Applications in Medicinal Chemistry

While not extensively studied as a standalone therapeutic agent, this compound is recognized for its instrumental role in the synthesis of advanced chemical tools.

Primary Role as a PROTAC Linker

The most prominent documented application of this compound is as a linker component in the synthesis of PROTACs.[1][12] PROTACs are innovative bifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively degrade target proteins of interest.[1] A PROTAC consists of two ligands connected by a linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase. This compound serves as a rigid and synthetically adaptable piece of the connecting linker, crucial for establishing the optimal orientation and distance between the target protein and the E3 ligase.

Utility in Synthetic Chemistry

The alkyne and bromo-substituent make this molecule a valuable intermediate for building complex molecular scaffolds. The terminal alkyne can participate in "click chemistry" reactions, while the bromophenyl group is ideal for palladium-catalyzed cross-coupling, allowing for the extension of the molecule's structure to explore structure-activity relationships (SAR).[13]

Framework for Predicting Biological Activity

In the absence of experimental data, a robust in silico workflow is the first step in hypothesizing the biological activity of a novel or uncharacterized compound.[14][15] This computational approach allows for the rapid and cost-effective prioritization of molecules for further experimental testing.[14]

In Silico Predictive Modeling Workflow

The prediction of biological activity involves a multi-step computational pipeline designed to identify potential protein targets and characterize the molecule's interaction with them.[14]

  • Target Identification: The initial step is to identify potential protein targets. This can be achieved through two main approaches:

    • Ligand-Based Methods: These methods operate on the principle that structurally similar molecules often share similar biological activities.[16] The structure of this compound is compared against large databases of compounds with known biological activities to find matches.

    • Structure-Based Methods (Reverse Docking): This involves docking the molecule into the binding sites of a wide array of known protein structures to identify which proteins it is most likely to bind to with high affinity.[16]

  • Molecular Docking: Once potential targets are identified, molecular docking predicts the preferred binding mode and estimates the binding affinity of the compound to the target protein.[17] This provides crucial insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.[17]

  • ADMET Profiling: Alongside predicting efficacy, it is vital to assess a compound's potential pharmacokinetic and toxicological properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[14][16] In silico models can predict properties like cell permeability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.[16]

In_Silico_Workflow cluster_0 Input cluster_1 Target Prediction cluster_2 Analysis & Hypothesis Input This compound (2D/3D Structure) LigandBased Ligand-Based Screening (Similarity Search) Input->LigandBased StructureBased Structure-Based Screening (Reverse Docking) Input->StructureBased ADMET ADMET Prediction Input->ADMET Targets Prioritized Biological Targets LigandBased->Targets StructureBased->Targets Docking Molecular Docking & Binding Affinity Estimation Targets->Docking Hypothesis Predicted Biological Activity Hypothesis Docking->Hypothesis ADMET->Hypothesis

Caption: In Silico Workflow for Predicting Biological Activity.

Hypothesized Biological Activities Based on Structural Analogs

Given that the propargyl alcohol and phenylacetylene scaffolds are present in molecules with known anti-cancer activity, a primary hypothesis is that this compound or its derivatives could exhibit cytotoxic effects against cancer cell lines.[4] The bromophenyl group is also found in various bioactive compounds, including some with neuroprotective properties, suggesting another, albeit more speculative, avenue for investigation.[18] However, it is crucial to reiterate that these are hypotheses derived from structural fragments, and they require rigorous experimental validation.[14]

Experimental Validation of Predicted Activities

In silico predictions, while powerful for generating hypotheses, must be validated through direct experimental assays.[14][17] The most logical first step in assessing a potential anti-cancer agent is to determine its effect on the viability and proliferation of cancer cells in vitro.[19][20]

In_Vitro_Workflow cluster_assays Endpoint Assays start Prepare Compound Stock Solution (DMSO) treat Add Serial Dilutions of Compound start->treat seed Seed Cancer Cells in 96-well Plates seed->treat incubate Incubate for 72 Hours treat->incubate viability Cell Viability Assay (e.g., CellTiter-Glo®) incubate->viability apoptosis Apoptosis Assay (e.g., Caspase-Glo® 3/7) incubate->apoptosis read Measure Signal (Luminescence) viability->read apoptosis->read analyze Data Analysis: Calculate IC₅₀ Value read->analyze

Caption: General Workflow for In Vitro Validation Assays.

Protocol: Cell Viability and Cytotoxicity Assay (CellTiter-Glo® Luminescent Assay)

This assay quantifies cell viability by measuring ATP levels, which is an indicator of metabolically active cells.[19] It is a rapid and highly reproducible method for assessing a compound's effect on cell proliferation.[19]

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a selected cancer cell line.

  • Materials:

    • Cancer cell line (e.g., HeLa, A549, MCF-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound

    • DMSO (cell culture grade)

    • 96-well clear-bottom, opaque-walled plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

    • Luminometer

  • Methodology:

    • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 nM) in complete medium. Ensure the final DMSO concentration in all wells is ≤0.5%.

    • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include "vehicle control" (medium with DMSO only) and "untreated control" wells.

    • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

    • Assay Procedure:

      • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

      • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

      • Add 100 µL of the reagent to each well.

      • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Measure luminescence using a plate-reading luminometer.

    • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized viability versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol: Apoptosis Assay (Caspase-Glo® 3/7 Assay)

If the compound shows cytotoxic activity, the next logical step is to determine the mechanism of cell death. This assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[19]

  • Objective: To determine if the compound induces apoptosis in the target cancer cell line.

  • Methodology:

    • Follow steps 1-4 from the Cell Viability Protocol (Section 4.1).

    • Assay Procedure:

      • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

      • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

      • Add 100 µL of the reagent to each well.

      • Briefly mix the contents of the wells on a plate shaker at low speed (300-500 rpm) for 30 seconds.

      • Incubate at room temperature for 1 to 2 hours.

    • Data Acquisition: Measure luminescence using a plate-reading luminometer. An increase in luminescence compared to the vehicle control indicates activation of caspase-3/7 and induction of apoptosis.

Data Interpretation and Presentation

Quantitative data from these assays should be summarized clearly to facilitate comparison and interpretation.

CompoundCell LineIC₅₀ (µM) [95% CI]Max Inhibition (%)Assay Type
This compoundHeLa[Insert Value][Insert Value]CellTiter-Glo®
Positive Control (e.g., Doxorubicin)HeLa[Insert Value][Insert Value]CellTiter-Glo®

Conclusion and Future Directions

This compound is a molecule with established utility as a synthetic intermediate, most notably in the construction of PROTAC linkers.[1][12] While its intrinsic biological activity has not been characterized, its structural features provide a rational basis for hypothesizing potential anti-proliferative effects. The in silico and in vitro framework presented in this guide offers a scientifically rigorous pathway for moving from prediction to experimental validation.

Future research should focus on executing the proposed validation workflow. Should the compound exhibit significant cytotoxic activity, subsequent studies could involve synthesizing a focused library of derivatives to establish a structure-activity relationship, performing further mechanistic studies (e.g., cell cycle analysis), and eventually progressing to more complex in vitro models like 3D tumor spheroids.[21] This systematic approach is fundamental to uncovering the full therapeutic potential of this versatile chemical scaffold.

References

The Versatile Intermediate: A Technical Guide to 3-(4-Bromophenyl)prop-2-yn-1-ol for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Synthetic Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic use of versatile intermediates is paramount to the efficient construction of complex molecular architectures. 3-(4-Bromophenyl)prop-2-yn-1-ol has emerged as a significant building block, offering a unique combination of reactive functionalities that empower chemists to forge intricate carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth exploration of the synthesis, properties, and diverse applications of this valuable intermediate, tailored for researchers, scientists, and professionals in the field of drug development. Its structure, featuring a terminal alkyne, a primary alcohol, and a bromophenyl group, provides three distinct points for chemical modification, making it a powerful tool in the synthetic chemist's arsenal.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key characteristics.

PropertyValue
CAS Number 37614-58-7
Molecular Formula C₉H₇BrO
Molecular Weight 211.06 g/mol
Appearance Off-white to yellow solid
Melting Point 88-92 °C
Boiling Point Decomposes upon heating
Solubility Soluble in most organic solvents (e.g., DCM, THF, EtOAc)

While specific, publicly available spectroscopic data for this compound is limited, characterization of closely related compounds provides valuable insights. For instance, the ¹H NMR spectrum of a similar compound, (E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one, shows characteristic signals for the aromatic protons and the vinylic protons.[1] For this compound, one would expect to see characteristic peaks for the aromatic protons in the range of 7.2-7.6 ppm, a singlet or triplet for the methylene protons adjacent to the alcohol, and a signal for the alcoholic proton. The ¹³C NMR would show distinct signals for the alkynyl carbons, the carbon bearing the hydroxyl group, and the aromatic carbons. Infrared (IR) spectroscopy would reveal a characteristic broad O-H stretch for the alcohol, a C≡C stretch for the alkyne, and C-Br and aromatic C-H stretches. Mass spectrometry would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the bromine atom.

Core Synthesis: The Sonogashira Coupling Approach

The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[2] The choice of starting materials is critical; while 1,4-dibromobenzene could be used, the differential reactivity of the C-Br and C-I bonds makes 1-bromo-4-iodobenzene a superior starting material for selective coupling at the more reactive iodine position.

Sonogashira_Synthesis

Detailed Experimental Protocol: A Self-Validating System

This protocol is a representative procedure based on established Sonogashira coupling methodologies.[3][4]

Materials:

  • 1-Bromo-4-iodobenzene

  • Propargyl alcohol

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-iodobenzene (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous THF and triethylamine. Stir the mixture at room temperature for 10 minutes.

  • Alkyne Addition: Add propargyl alcohol (1.2 eq.) dropwise to the reaction mixture via syringe.

  • Reaction Monitoring: Heat the reaction mixture to a gentle reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: To the residue, add a saturated aqueous solution of ammonium chloride and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound as a solid.

Causality Behind Experimental Choices:

  • The use of a palladium(0) precursor, often generated in situ from a palladium(II) salt, is crucial for the oxidative addition step of the catalytic cycle.

  • Copper(I) iodide acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • An amine base, such as triethylamine, is essential to neutralize the hydrohalic acid formed during the reaction and to facilitate the deprotonation of the terminal alkyne.

  • Anhydrous and inert conditions are critical to prevent the deactivation of the catalyst and unwanted side reactions.

Applications as a Synthetic Intermediate

The trifunctional nature of this compound makes it a highly valuable intermediate for the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and materials science sectors.

Gateway to Heterocyclic Compounds: Pyrimidine Synthesis

The propargyl alcohol moiety can be a precursor to various heterocyclic systems. For example, it can be used in the synthesis of substituted pyrimidines, which are prevalent scaffolds in medicinal chemistry.[1][5][6]

Pyrimidine_Synthesis

Harnessing "Click Chemistry": Triazole Formation

The terminal alkyne of this compound is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[7] This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles, which are important pharmacophores and linkers in various applications, including the synthesis of PROTACs (Proteolysis Targeting Chimeras).[8][9]

Click_Chemistry

Further Functionalization via the Bromophenyl Group

The bromine atom on the phenyl ring serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the introduction of additional complexity and the construction of extended conjugated systems or the attachment of other molecular fragments.[10]

Safety and Handling

Conclusion and Future Outlook

This compound stands as a testament to the power of multifunctional intermediates in modern organic chemistry. Its strategic combination of a terminal alkyne, a primary alcohol, and a bromophenyl group provides a versatile platform for the synthesis of a wide range of complex molecules. From its efficient synthesis via the Sonogashira coupling to its application in the construction of heterocycles and the burgeoning field of PROTACs, this intermediate offers a reliable and adaptable tool for researchers and drug development professionals. As the demand for novel and intricate molecular architectures continues to grow, the utility of this compound is poised to expand, solidifying its role as a key player in the advancement of chemical synthesis.

References

The Rising Prominence of Brominated Propargyl Alcohols in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents necessitates a deep understanding of versatile chemical scaffolds. Propargyl alcohols, characterized by the presence of a hydroxyl group adjacent to a carbon-carbon triple bond, have long been recognized as valuable synthetic intermediates.[1] Their rigid structure and reactive alkyne moiety serve as a linchpin in the construction of complex molecular architectures, finding utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] This guide, however, delves into a more specialized and increasingly significant subclass: brominated propargyl alcohols .

The introduction of a bromine atom into the propargyl alcohol framework dramatically alters its chemical reactivity and opens up new avenues for drug design, particularly in the realm of targeted covalent inhibitors. This transformation often leads to the formation of highly reactive bromoallene intermediates, which are potent electrophiles capable of forming covalent bonds with nucleophilic residues in biological targets.[4] This guide will provide an in-depth exploration of the synthesis, reactivity, and burgeoning applications of these compounds, offering researchers and drug development professionals a comprehensive technical resource.

Synthetic Strategies: From Propargyl Alcohols to Reactive Bromoallenes

The primary route to harnessing the potential of brominated propargyl alcohols in medicinal chemistry involves their conversion into bromoallenes. This transformation is most effectively achieved through a reaction mediated by N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃).[4]

The Underlying Chemistry: A Mechanistic Perspective

The choice of the NBS/PPh₃ reagent system is not arbitrary; it is rooted in a well-understood reaction mechanism that ensures the efficient and regioselective formation of the desired bromoallene. The process is initiated by the reaction of NBS with PPh₃ to form a bromophosphonium bromide salt. This salt then activates the propargyl alcohol, leading to the formation of an oxygen-phosphorus bond. A subsequent intramolecular SN2' reaction, where the bromide ion attacks the terminal carbon of the alkyne, results in the formation of the bromoallene and triphenylphosphine oxide as a byproduct.

This mechanistic understanding is crucial for optimizing reaction conditions and for predicting the outcome with various substituted propargyl alcohols. The reaction's efficiency and selectivity make it a reliable and reproducible method for generating these valuable intermediates.

G cluster_reagents Reagent Activation cluster_reaction Reaction Pathway NBS NBS Bromophosphonium [Ph₃P-Br]⁺Br⁻ NBS->Bromophosphonium + PPh₃ PPh3 PPh₃ PropargylAlcohol Propargyl Alcohol (R-C≡C-CH₂OH) ActivatedComplex Activated Intermediate [R-C≡C-CH₂O-P⁺Ph₃]Br⁻ PropargylAlcohol->ActivatedComplex + [Ph₃P-Br]⁺Br⁻ Bromoallene Bromoallene (R-Br-C=C=CH₂) ActivatedComplex->Bromoallene Intramolecular SN2' Attack TPPO Triphenylphosphine Oxide (Ph₃P=O) ActivatedComplex->TPPO Elimination

Mechanism of Bromoallene Synthesis

Experimental Protocol: Synthesis of a Bromoallene from a Propargyl Alcohol

This protocol provides a detailed, step-by-step methodology for the synthesis of a bromoallene from a corresponding propargyl alcohol using N-bromosuccinimide and triphenylphosphine.

Materials:

  • Substituted Propargyl Alcohol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • N-Bromosuccinimide (NBS) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted propargyl alcohol (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triphenylphosphine (1.2 eq) to the solution and stir until it is fully dissolved.

  • Slowly add N-bromosuccinimide (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure bromoallene.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Applications in Medicinal Chemistry: The Rise of Covalent Inhibitors

The unique chemical properties of bromoallenes derived from propargyl alcohols make them particularly suited for the design of targeted covalent inhibitors. The central carbon of the allene system is highly electrophilic and susceptible to nucleophilic attack by amino acid residues such as cysteine, which are often found in the active sites of enzymes.[5] This reactivity allows for the irreversible inactivation of pathogenic enzymes, a strategy that has proven highly effective in cancer therapy and other disease areas.[6][7]

Kinase Inhibition: A Prominent Application

Protein kinases are a major class of drug targets, and the development of selective kinase inhibitors is a central focus of modern drug discovery.[5][7][8] Bromoallene-containing molecules have emerged as potent covalent inhibitors of various kinases. The bromoallene moiety can act as a "warhead" that, after initial non-covalent binding of the inhibitor to the kinase's active site, reacts with a nearby cysteine residue to form a stable covalent bond. This leads to potent and sustained inhibition of the kinase's activity.[5]

G cluster_workflow Covalent Kinase Inhibition Workflow Inhibitor Bromoallene-based Inhibitor NonCovalentComplex Non-covalent Complex (Reversible Binding) Inhibitor->NonCovalentComplex Binds to Active Site Kinase Target Kinase (with active site Cysteine) Kinase->NonCovalentComplex CovalentAdduct Covalent Adduct (Irreversible Inhibition) NonCovalentComplex->CovalentAdduct Nucleophilic attack by Cys-SH

References

In silico toxicity prediction of 3-(4-Bromophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Toxicity Prediction of 3-(4-Bromophenyl)prop-2-yn-1-ol

Abstract

The early and accurate assessment of a compound's toxicity is a cornerstone of modern drug discovery and chemical safety evaluation.[1][2][3] This guide provides a comprehensive, in-depth framework for the in silico toxicological assessment of this compound (CAS: 37614-58-7), a molecule with potential applications as a chemical intermediate or building block in synthetic chemistry, including as a PROTAC linker.[4] By leveraging a suite of computational methodologies—from Quantitative Structure-Activity Relationship (QSAR) models to read-across analysis—this document outlines a systematic, weight-of-evidence approach to predict key toxicological endpoints.[5][6] The protocols and rationale described herein are designed for researchers, toxicologists, and drug development professionals, providing a practical and scientifically rigorous guide to predictive toxicology.

Introduction: The Imperative for Predictive Toxicology

The attrition of drug candidates due to unforeseen toxicity remains a significant challenge in pharmaceutical development, contributing to substantial financial losses and patient risk.[7][8] Computational toxicology offers a powerful paradigm shift, enabling the rapid, cost-effective, and ethically responsible screening of compounds before they are even synthesized.[9][][11] This in silico first approach allows for the early identification of potential liabilities, guiding medicinal chemistry efforts toward safer and more effective molecules.[12]

This guide focuses on this compound, a compound whose toxicological profile is not extensively documented in public literature. Our objective is to construct a robust, predictive toxicity profile by integrating data from multiple computational models and analysis techniques. This process follows the principles of ensuring that in silico assessments are performed and evaluated in a consistent, reproducible, and well-documented manner.[13]

Compound of Interest: this compound
PropertyValueSource
IUPAC Name This compound-
CAS Number 37614-58-7[14]
Molecular Formula C₉H₇BrO[14]
Molecular Weight 211.06 g/mol [14]
Canonical SMILES C1=CC(=CC=C1C#CCO)Br-
Chemical Structure
alt text
MedChemExpress

The Methodological Core: A Multi-Model Approach

No single in silico model can capture the full complexity of toxicological interactions. Therefore, a weight-of-evidence approach, integrating multiple lines of computational evidence, is essential for a reliable assessment. Our strategy is built on two pillars: endpoint-specific QSAR modeling and analogue-based read-across analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is founded on the principle that the biological activity of a chemical is directly related to its molecular structure.[15][16] These models are trained on large datasets of compounds with known toxicities to learn the relationships between structural features (descriptors) and specific toxicological outcomes.[17]

The overall workflow for a comprehensive in silico toxicity assessment is depicted below.

G cluster_input Input cluster_prediction Endpoint-Specific Prediction cluster_analysis Integrated Analysis cluster_output Output start Obtain SMILES for This compound ames Genotoxicity (Ames) Prediction start->ames QSAR & Expert Systems herg Cardiotoxicity (hERG) Prediction start->herg QSAR & Expert Systems dili Hepatotoxicity (DILI) Prediction start->dili QSAR & Expert Systems acute Acute Oral Toxicity Prediction start->acute QSAR & Expert Systems read_across Read-Across Analysis (Analogue Identification) start->read_across woe Weight of Evidence Assessment ames->woe herg->woe dili->woe acute->woe read_across->woe report Comprehensive Toxicity Profile Report woe->report G cluster_diff Key Structural Difference target Target Compound This compound (Alkyne Linker) analogue Source Analogue 3-(4-Bromophenyl)propan-1-ol (Alkane Linker) target->analogue Shared Phenylbromide Moiety Shared Primary Alcohol diff C≡C triple bond vs. C-C single bond target->diff Potential for unique metabolism/ reactivity analogue->diff Saturated, less reactive linker

References

Physical and chemical characteristics of substituted aryl alkynes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Characteristics of Substituted Aryl Alkynes

Introduction: The Unique Stature of the Aryl Alkyne Moiety

The substituted aryl alkyne, a structural motif characterized by a carbon-carbon triple bond directly attached to an aromatic ring, stands as a cornerstone in modern chemistry. Its unique electronic properties, rigid linear geometry, and versatile reactivity have propelled it from a simple building block to a critical component in a vast array of applications, from pharmaceuticals to advanced materials.[1][2] The sp-hybridized carbons of the alkyne are more electronegative than their sp² and sp³ counterparts, and the two orthogonal π-bonds create a region of high electron density, conferring a unique reactivity profile.[1][3] The direct conjugation of this triple bond with an aromatic π-system allows for a sensitive interplay of electronic effects, where substituents on the aryl ring can finely tune the physical and chemical properties of the entire molecule.

This guide provides an in-depth exploration of the synthesis, physicochemical properties, and characteristic reactivity of substituted aryl alkynes. We will delve into how aryl substituents modulate the electronic structure, spectroscopic signatures, and reaction pathways of these versatile molecules. The causality behind experimental choices, detailed protocols for key transformations, and an overview of their applications are presented to provide researchers, scientists, and drug development professionals with a comprehensive and field-proven resource.

Synthesis: Forging the Aryl-Alkyne Bond

The construction of the C(sp²)-C(sp) bond is fundamental to accessing substituted aryl alkynes. While several methods exist, the Sonogashira cross-coupling reaction is the most prominent and widely utilized due to its reliability, mild reaction conditions, and broad functional group tolerance.[4][5][6]

The Sonogashira Cross-Coupling Reaction

Discovered by Kenkichi Sonogashira in 1975, this reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[5][7] The amine serves both as the solvent and as a base to neutralize the hydrogen halide byproduct.[6]

Mechanism: The reaction mechanism involves two interconnected catalytic cycles: one for palladium and one for copper.[4]

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

    • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.

    • Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the substituted aryl alkyne (Ar-C≡C-R) and regenerate the Pd(0) catalyst.

  • Copper Cycle:

    • The Cu(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This species is crucial for the transmetalation step.

The use of a copper co-catalyst significantly increases the reaction rate. However, its presence can lead to the undesired homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen.[6] This has led to the development of numerous copper-free Sonogashira protocols.[6][8]

Sonogashira_Cycle Figure 1: The Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)L2-X Pd0->PdII_ArX Oxidative Addition PdII_Ar_Alkyne Ar-Pd(II)L2-C≡CR PdII_ArX->PdII_Ar_Alkyne Transmetalation PdII_Ar_Alkyne->Pd0 Reductive Elimination ArAlkyne Ar-C≡C-R ArX Ar-X CuX Cu(I)X Cu_Alkyne Cu(I)-C≡CR CuX->Cu_Alkyne Base, R-C≡CH Cu_Alkyne->PdII_ArX R-C≡C⁻ Cu_Alkyne->CuX (to Pd cycle) caption Simplified mechanism of the Sonogashira coupling.

Caption: A simplified representation of the interconnected catalytic cycles in the Sonogashira reaction.

Other Synthetic Routes

While the Sonogashira coupling is dominant, other methods for synthesizing aryl alkynes exist, including:

  • Decarboxylative Coupling: Coupling of alkynyl carboxylic acids with aryl halides.[9][10]

  • Fritsch–Buttenberg–Wiechell (FBW) Rearrangement: A one-pot synthesis from aryl aldehydes and 1-(arylmethyl) benzotriazoles.[2][11]

  • Elimination Reactions: Dehydrobromination of styrene dibromide or bromostyrene can produce phenylacetylene.[12]

Physical and Electronic Properties: The Role of Substituents

The physical and electronic characteristics of aryl alkynes are dictated by the interplay between the aromatic ring and the alkyne moiety. Aryl substituents exert profound control over these properties through inductive and resonance effects.[13]

Electronic Effects of Substituents
  • Inductive Effects: These occur through the sigma-bond framework and are related to the electronegativity of the substituent. Electron-withdrawing groups (EWGs) like -CF₃ or -NO₂ pull electron density away from the ring, while electron-donating groups (EDGs) like alkyl groups push electron density towards the ring.[13]

  • Resonance Effects: These operate through the π-system. EDGs with lone pairs (e.g., -OCH₃, -NH₂) donate electron density into the ring, particularly at the ortho and para positions.[13][14] Conversely, EWGs with π-bonds to electronegative atoms (e.g., -C=O, -NO₂) withdraw electron density from the ring, also primarily from the ortho and para positions.[13]

These effects modulate the electron density of the entire conjugated system, influencing properties from the acidity of a terminal alkyne proton to the molecule's photophysical behavior.[3] The Hammett equation provides a quantitative framework for correlating reaction rates and equilibria with substituent electronic effects. A Hammett plot of log(k/k₀) versus the substituent constant (σ) can reveal the nature of charge development in a reaction's transition state.[15] For instance, a positive slope (ρ > 1) indicates that the reaction is favored by EWGs and involves the buildup of negative charge.[15]

Substituent (para-)Hammett Constant (σp)Effect Type
-OCH₃-0.27Strong EDG (Resonance)
-CH₃-0.17EDG (Inductive)
-H0.00Reference
-Cl+0.23EWG (Inductive > Resonance)
-CN+0.66Strong EWG (Resonance & Inductive)
-NO₂+0.78Strong EWG (Resonance & Inductive)
Table 1: Representative Hammett constants for common para-substituents, illustrating their electronic influence.
Spectroscopic Characterization

The unique electronic structure of substituted aryl alkynes gives rise to distinct spectroscopic signatures.

  • ¹³C NMR Spectroscopy: The sp-hybridized alkyne carbons typically resonate in the range of 80-95 ppm. Substituents on the aryl ring cause predictable shifts. EWGs on the ring will deshield the alkyne carbons, shifting them downfield (to higher ppm), while EDGs will cause an upfield shift.

  • ¹H NMR Spectroscopy: The terminal alkyne proton (if present) appears as a singlet around 3.0-3.5 ppm. Its chemical shift is sensitive to the electronic environment; EWGs on the ring lead to a downfield shift due to increased acidity.

  • Infrared (IR) Spectroscopy: The C≡C triple bond stretch is a characteristic, albeit often weak, absorption appearing around 2100-2260 cm⁻¹. The terminal ≡C-H stretch is a sharp, strong peak typically found near 3300 cm⁻¹.

  • UV-Vis Spectroscopy: The conjugated π-system of aryl alkynes gives rise to strong UV absorptions. The position of the maximum absorption (λ_max) is highly sensitive to the nature of the substituent. EDGs and EWGs that extend the conjugation (e.g., donor-acceptor systems) cause a bathochromic (red) shift to longer wavelengths.[16][17]

Substituent on Phenylacetylene¹³C Shift Cα (ppm)¹³C Shift Cβ (ppm)
p-NO₂129.587.8
p-H122.583.5
p-OCH₃114.582.9
Table 2: Illustrative ¹³C NMR chemical shifts for the α (attached to ring) and β carbons of substituted phenylacetylenes, showing the impact of electronic effects.
Physical Properties

Phenylacetylene, the parent compound, is a colorless, viscous liquid with a boiling point of 142-144 °C and a density of 0.93 g/cm³.[12] The physical properties of substituted derivatives, such as melting point, boiling point, and solubility, are influenced by the substituent's size, polarity, and ability to participate in intermolecular interactions. For instance, increasing polarity can raise the boiling point, while large, non-polar groups may increase solubility in non-polar organic solvents.[18]

Chemical Reactivity and Key Reactions

The rich reactivity of the alkyne triple bond makes aryl alkynes exceptionally versatile building blocks in organic synthesis.[2][19]

Azide-Alkyne Cycloaddition ("Click Chemistry")

The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry".[20][21][22] This reaction is prized for its high yield, stereospecificity, and tolerance of a wide range of functional groups.[21][22]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the classic click reaction, which proceeds with an enormous rate acceleration (10⁷ to 10⁸) compared to the uncatalyzed thermal reaction and exclusively yields the 1,4-disubstituted triazole regioisomer.[21] It is widely used in bioconjugation, drug discovery, and materials science.[1][3][]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in biological systems, strain-promoted variants using cyclooctynes have been developed. The high ring strain of the cyclooctyne allows the reaction to proceed rapidly at physiological temperatures without a metal catalyst.[20][22]

CuAAC_Mechanism Figure 2: The CuAAC 'Click' Reaction Mechanism Alkyne Ar-C≡CH Cu_Acetylide Ar-C≡C-Cu(I) Alkyne->Cu_Acetylide + Cu(I) Azide R-N₃ Six_Membered Six-membered Copper Metallacycle CuI Cu(I) Cu_Acetylide->Six_Membered + R-N₃ Triazole 1,4-Disubstituted 1,2,3-Triazole Six_Membered->Triazole Rearrangement Triazole->CuI + Cu(I) (regenerated)

Caption: A simplified catalytic cycle for the formation of a 1,4-triazole via CuAAC.

Alkyne Metathesis

Alkyne metathesis is a powerful reaction that redistributes, or "metathesizes," alkyne C≡C bonds, catalyzed by metal alkylidyne complexes (typically molybdenum or tungsten).[24][25] It can be used for several transformations, including ring-closing alkyne metathesis (RCAM) to form macrocycles, and cross-metathesis to couple two different alkynes.[24][26] While terminal alkynes can be challenging substrates due to their tendency to polymerize, specialized catalysts have been developed to perform cross-metathesis on them effectively.[27]

Other Important Reactions
  • Hydration: In the presence of gold or mercury catalysts, aryl alkynes hydrate to form the corresponding acetophenones, following Markovnikov's rule.[12]

  • Oxidative Coupling: Terminal aryl alkynes undergo homocoupling in the presence of copper salts and an oxidant to form symmetrical 1,3-diynes (Glaser coupling).[6]

  • Hydrogenation: Semihydrogenation using Lindlar's catalyst selectively reduces the alkyne to a (Z)-alkene (styrene derivative).[12]

Applications in Research and Development

The unique properties and reactivity of substituted aryl alkynes make them invaluable in diverse scientific fields.

Medicinal Chemistry and Drug Development

The alkyne moiety is a privileged functional group in drug design.[1]

  • Pharmacophore/Bioisostere: Its rigid, linear geometry can orient other functional groups for optimal binding in a protein active site. It can also act as a bioisostere for other groups like phenyl, cyano, or alkene moieties.[3]

  • Covalent Inhibitors: A terminal alkyne can act as a reactive "warhead" to form a covalent bond with a target enzyme, leading to irreversible inhibition.[1]

  • Bioconjugation: Through click chemistry, alkyne-functionalized molecules can be attached to biomolecules like proteins or antibodies, for example, in the creation of antibody-drug conjugates (ADCs).[1]

DrugTherapeutic AreaRole of Alkyne
EfavirenzAntiretroviral (HIV)Part of the core pharmacophore
TerbinafineAntifungalKey structural component
NorethynodrelContraceptiveSteroid modification
Table 3: Examples of marketed drugs containing an alkyne functional group.[][28]
Materials Science

The rigid, conjugated nature of aryl alkynes makes them ideal building blocks for advanced organic materials.

  • Conjugated Polymers: Polymerization of aryl alkynes or diynes leads to materials with interesting electronic and photophysical properties, suitable for use as molecular wires or in organic light-emitting diodes (OLEDs).[4]

  • Functional Materials: The click reaction is used to functionalize surfaces and nanoparticles or to build complex, well-defined macromolecular architectures.[22]

Key Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis and functionalization of a model substituted aryl alkyne.

Protocol 1: Synthesis of 4-Ethynyltoluene via Sonogashira Coupling

This protocol describes the coupling of 4-iodotoluene with trimethylsilylacetylene, followed by deprotection.

Materials:

  • 4-Iodotoluene

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 4-iodotoluene (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Add anhydrous TEA (3.0 equiv) and anhydrous THF (5 mL per mmol of 4-iodotoluene).

  • Stir the mixture at room temperature until all solids dissolve.

  • Add TMSA (1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aq. NH₄Cl and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude TMS-protected 4-ethynyltoluene.

  • Dissolve the crude product in a 2:1 mixture of MeOH and THF.

  • Add K₂CO₃ (2.0 equiv) and stir at room temperature for 2 hours (or until deprotection is complete by TLC).

  • Remove the solvent under reduced pressure. Add water and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the resulting crude 4-ethynyltoluene by column chromatography (silica gel, hexanes) to yield the final product.

  • Validation: Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Protocol 2: CuAAC "Click" Reaction with 4-Ethynyltoluene

This protocol describes the coupling of the synthesized 4-ethynyltoluene with benzyl azide.

Materials:

  • 4-Ethynyltoluene (from Protocol 1)

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1 mixture)

Procedure:

  • In a round-bottom flask, dissolve 4-ethynyltoluene (1.0 equiv) and benzyl azide (1.0 equiv) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equiv) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equiv) in water.

  • To the stirred alkyne/azide solution, add the sodium ascorbate solution, followed by the copper sulfate solution.

  • Stir the reaction vigorously at room temperature for 6-12 hours. The product often precipitates as a white solid.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Collect the solid product by vacuum filtration and wash with cold water, then with a small amount of cold ethanol.

  • Dry the product under vacuum.

  • Validation: Confirm the structure of the resulting 1-benzyl-4-(p-tolyl)-1H-1,2,3-triazole by NMR and mass spectrometry.

Workflow Figure 3: Experimental Workflow start_end start_end process process analysis analysis product product Start Start: Aryl Halide + Terminal Alkyne Sonogashira Protocol 1: Sonogashira Coupling (and Deprotection) Start->Sonogashira Purify1 Purification (Column Chromatography) Sonogashira->Purify1 ArylAlkyne Product 1: Substituted Aryl Alkyne Purify1->ArylAlkyne Characterize1 Characterization 1 (NMR, IR, MS) ArylAlkyne->Characterize1 Click Protocol 2: CuAAC 'Click' Reaction with Azide ArylAlkyne->Click End End: Final Characterized Products Characterize1->End Purify2 Purification (Filtration/Recrystallization) Click->Purify2 Triazole Product 2: 1,2,3-Triazole Derivative Purify2->Triazole Characterize2 Characterization 2 (NMR, MS) Triazole->Characterize2 Characterize2->End

Caption: A general workflow for the synthesis and subsequent functionalization of a substituted aryl alkyne.

Conclusion

Substituted aryl alkynes represent a class of molecules whose importance is continually growing. The ability to precisely tune their physical and chemical properties through the strategic placement of substituents on the aromatic ring has made them indispensable tools. Their robust synthesis, particularly via the Sonogashira coupling, and their predictable reactivity in powerful transformations like click chemistry and metathesis, ensure their continued and expanding role in the development of novel therapeutics, functional materials, and complex molecular architectures. A thorough understanding of the fundamental principles governing their behavior, as detailed in this guide, is essential for any scientist looking to harness the full potential of this remarkable functional group.

References

Methodological & Application

Application Notes and Protocols for the Selective Sonogashira Reaction of 4-Bromoiodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive and detailed experimental protocol for the selective Sonogashira cross-coupling reaction of 4-bromoiodobenzene with a terminal alkyne. The protocol is specifically designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. By leveraging the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, this guide outlines a robust method for the selective formation of a carbon-carbon bond at the iodo-position, leaving the bromo-substituent intact for subsequent transformations. This application note delves into the mechanistic underpinnings of the reaction, provides a step-by-step experimental procedure, and includes critical safety information for all reagents involved.

Introduction and Scientific Background

The Sonogashira reaction is a powerful and versatile cross-coupling reaction in organic synthesis that facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] Its mild reaction conditions and broad functional group tolerance have made it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1]

A key feature of the Sonogashira reaction, and palladium-catalyzed cross-coupling reactions in general, is the ability to achieve selective reactions based on the differing reactivity of various halogen substituents. The reactivity of aryl halides in the oxidative addition step of the catalytic cycle generally follows the trend: I > Br > Cl > F.[2][3] This differential reactivity allows for the selective functionalization of polyhalogenated aromatic compounds. In the case of 4-bromoiodobenzene, the significantly greater reactivity of the C-I bond compared to the C-Br bond enables a highly selective coupling reaction at the iodo-position under carefully controlled conditions.[4] This selectivity is synthetically valuable as the remaining bromine atom can be utilized in subsequent cross-coupling reactions to generate more complex, non-symmetrical products.

Catalytic Cycle and Mechanism

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

The Palladium Cycle:

  • Oxidative Addition: A low-valent palladium(0) species, typically generated in situ, undergoes oxidative addition to the aryl iodide, forming a palladium(II) intermediate.

  • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired coupled product and regenerate the palladium(0) catalyst.

The Copper Cycle:

  • Coordination and Deprotonation: The copper(I) salt coordinates to the terminal alkyne, increasing the acidity of the terminal proton. The amine base then deprotonates the alkyne to form a copper(I) acetylide.

This synergistic interplay between the two metals allows the reaction to proceed under mild conditions with high efficiency.

Experimental Protocol: Selective Sonogashira Coupling of 4-Bromoiodobenzene with Phenylacetylene

This protocol details the selective coupling of 4-bromoiodobenzene with phenylacetylene to yield 4-bromo-1-(phenylethynyl)benzene.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/Conc.AmountMoles (mmol)Eq.
4-BromoiodobenzeneC₆H₄BrI282.91-1.00 g3.541.0
PhenylacetyleneC₈H₆102.14-0.40 mL3.891.1
Bis(triphenylphosphine)palladium(II) dichloridePdCl₂(PPh₃)₂701.90-62 mg0.0880.025
Copper(I) iodideCuI190.45-17 mg0.0880.025
Triethylamine (Et₃N)C₆H₁₅N101.19-15 mL--
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11-20 mL--
Equipment
  • Two-necked round-bottom flask (100 mL)

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

// Node Definitions Setup [label="1. Reaction Setup\n- Add 4-bromoiodobenzene, PdCl₂(PPh₃)₂, CuI to flask.\n- Equip with condenser and stir bar.", fillcolor="#F1F3F4", fontcolor="#202124"]; Inert [label="2. Inert Atmosphere\n- Evacuate and backfill flask with Argon/Nitrogen (3x).", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="3. Add Reagents\n- Add anhydrous THF and triethylamine via syringe.\n- Add phenylacetylene dropwise.", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="4. Reaction\n- Stir at room temperature.\n- Monitor by TLC.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="5. Work-up\n- Quench with NH₄Cl (aq).\n- Extract with ethyl acetate.", fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="6. Purification\n- Dry organic layer (Na₂SO₄).\n- Concentrate in vacuo.\n- Purify by column chromatography.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterize [label="7. Characterization\n- Obtain product and characterize (NMR, MS).", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Setup -> Inert [label="Next"]; Inert -> Reagents [label="Next"]; Reagents -> Reaction [label="Start"]; Reaction -> Workup [label="Reaction Complete"]; Workup -> Purify [label="Next"]; Purify -> Characterize [label="Final Product"]; } enddot Figure 1. Experimental workflow for the selective Sonogashira reaction.

  • Reaction Setup: To a dry 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromoiodobenzene (1.00 g, 3.54 mmol), bis(triphenylphosphine)palladium(II) dichloride (62 mg, 0.088 mmol), and copper(I) iodide (17 mg, 0.088 mmol).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (argon or nitrogen). This cycle should be repeated three times to ensure the reaction atmosphere is free of oxygen.

  • Addition of Solvents and Reagents: Under a positive flow of inert gas, add anhydrous tetrahydrofuran (THF, 20 mL) and triethylamine (15 mL) via syringe. Stir the mixture for 10-15 minutes at room temperature. Then, add phenylacetylene (0.40 mL, 3.89 mmol) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent (e.g., hexane/ethyl acetate). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-bromo-1-(phenylethynyl)benzene.[5][6][7]

Safety and Hazard Information

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 4-Bromoiodobenzene: Causes skin and serious eye irritation. May cause respiratory irritation.[8][9][10]

  • Phenylacetylene: Flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin and serious eye irritation.[1][3][11][12][13]

  • Bis(triphenylphosphine)palladium(II) dichloride: Harmful if swallowed. May cause sensitization by skin contact. Irritating to eyes and skin.[14][15][16]

  • Copper(I) iodide: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Very toxic to aquatic life with long-lasting effects.[17][18][19]

  • Triethylamine: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause respiratory irritation.[2][20][21][22][23]

All waste materials should be disposed of in accordance with local environmental regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystEnsure proper inert atmosphere technique; use fresh catalyst.
Poor quality reagentsUse freshly distilled or purified solvents and reagents.
Formation of alkyne homocoupling (Glaser coupling) byproduct Presence of oxygenThoroughly degas solvents and maintain a strict inert atmosphere.
High concentration of copper catalystReduce the amount of copper(I) iodide.
Reaction stalls Insufficient baseAdd additional degassed triethylamine.

Conclusion

This application note provides a detailed and reliable protocol for the selective Sonogashira reaction of 4-bromoiodobenzene. The described methodology allows for the efficient synthesis of 4-bromo-1-(phenylethynyl)benzene, a valuable intermediate for further chemical transformations. By adhering to the outlined procedures and safety precautions, researchers can confidently employ this powerful cross-coupling reaction in their synthetic endeavors.

References

Application Notes & Protocols for Propargyl Alcohol Synthesis Using Palladium and Copper Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Propargyl Alcohols

Propargyl alcohols are a cornerstone class of compounds in modern organic synthesis. Their unique structural motif, featuring both a hydroxyl group and a terminal or internal alkyne, provides a versatile platform for a multitude of chemical transformations. These molecules serve as critical intermediates in the synthesis of pharmaceuticals, natural products, advanced materials, and fine chemicals. The dual functionality allows for sequential or tandem reactions, making them invaluable building blocks for constructing molecular complexity.

The formation of the key C(sp²)–C(sp) or C(sp³)–C(sp) bond in these structures is most efficiently achieved through transition metal catalysis. Among the various methods, reactions co-catalyzed by palladium and copper complexes have become preeminent.[1][2] The synergistic action of these two metals enables highly efficient and selective bond formation under mild conditions, a significant improvement over earlier, harsher protocols.[3] This document provides a comprehensive guide to the theoretical underpinnings, catalyst systems, and practical execution of palladium and copper-catalyzed syntheses of propargyl alcohols and their derivatives, primarily focusing on the renowned Sonogashira cross-coupling reaction.

Mechanistic Insights: The Palladium-Copper Synergy

The power of combined palladium and copper catalysis lies in their distinct yet complementary roles, which are best exemplified by the mechanism of the Sonogashira cross-coupling reaction. This reaction couples a terminal alkyne with an aryl or vinyl halide.[3][4] The process involves two interconnected, independent catalytic cycles that work in concert to achieve the transformation efficiently.[5]

The Palladium Cycle: Activating the Electrophile

The palladium cycle is responsible for activating the aryl or vinyl halide (R¹-X).

  • Reductive Elimination & Catalyst Activation : The reaction typically starts with a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, which is reduced in situ to the active Pd(0) species, often represented as Pd(0)L₂ (where L is a ligand, e.g., PPh₃).

  • Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (R¹-X). This step forms a square planar Pd(II) intermediate, [R¹-Pd(II)(L)₂-X].[5][6] This is a critical step where the C-X bond of the electrophile is broken.

  • Transmetalation : This is the key step where the two cycles intersect. The Pd(II) intermediate reacts with a copper acetylide species (Cu-C≡C-R²), generated in the copper cycle, to form a new Pd(II)-alkynyl complex, [R¹-Pd(II)(L)₂-C≡C-R²], and regenerates the copper catalyst.[3][5] This step is often the rate-determining step of the overall reaction.[5]

  • Reductive Elimination : The final step involves cis-isomerization followed by reductive elimination from the Pd(II)-alkynyl complex. This forms the desired C-C bond of the product (R¹-C≡C-R²) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][6]

The Copper Cycle: Preparing the Nucleophile

The copper cycle's primary function is to activate the terminal alkyne (H-C≡C-R²), making it a potent nucleophile for the transmetalation step.

  • π-Complex Formation : The copper(I) salt (e.g., CuI) coordinates with the terminal alkyne. This coordination increases the acidity of the terminal alkyne's C-H bond.[5]

  • Deprotonation : In the presence of a base (typically an amine like triethylamine or diisopropylamine), the acidic proton is removed from the alkyne, forming a copper(I) acetylide intermediate (Cu-C≡C-R²).[5][6]

  • Transmetalation : The generated copper acetylide transfers its alkynyl group to the palladium center, completing the key step of the catalytic process.

The use of a copper co-catalyst is a major advantage of the Sonogashira protocol, as it allows the reaction to proceed under much milder conditions (often room temperature) compared to copper-free variants, which require higher temperatures.[3]

Sonogashira_Cycle Fig. 1: Synergistic Palladium/Copper Catalytic Cycles cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_X R¹-Pd(II)L₂-X Pd0->PdII_X Oxidative Addition (+ R¹-X) PdII_Alkynyl R¹-Pd(II)L₂-C≡C-R² PdII_X->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Product R¹-C≡C-R² PdII_Alkynyl->Product Reductive Elimination CuX Cu(I)X Cu_Pi [Alkyne-Cu] Complex CuX->Cu_Pi π-Complexation (+ H-C≡C-R²) Cu_Acetylide Cu-C≡C-R² Cu_Pi->Cu_Acetylide Deprotonation (+ Base) Cu_Acetylide->PdII_X Cu_Acetylide->CuX

Fig. 1: Synergistic Palladium/Copper Catalytic Cycles

Catalyst Systems: Selection and Preparation

The choice of catalyst and reaction conditions is paramount for a successful synthesis. Catalysts for this transformation can be broadly categorized as homogeneous or heterogeneous.

Catalyst TypeCommon ExamplesAdvantagesDisadvantages
Homogeneous Palladium: Pd(PPh₃)₄, PdCl₂(PPh₃)₂ Copper: CuI, CuBrHigh activity and selectivity, well-defined mechanisms, mild reaction conditions.Difficult to separate from the product, catalyst recycling is challenging, potential for metal contamination in the final product.
Heterogeneous Pd-Cu nanoparticles supported on TiO₂, carbon, silica, or metal-organic frameworks (MOFs).[7][8][9]Easy separation and recovery, enhanced catalyst stability and reusability, reduced product contamination.Can have lower activity than homogeneous counterparts, potential for metal leaching, may require harsher reaction conditions.
Protocol 1: Preparation of a Supported Pd-Cu/TiO₂ Heterogeneous Catalyst

This protocol describes the preparation of a 1 wt% total metal loading bimetallic catalyst (0.5% Pd, 0.5% Cu) on a titanium dioxide support using a sol-immobilization method, adapted from literature procedures.[8]

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Titanium dioxide (TiO₂, high surface area, e.g., P25)

  • Polyvinyl alcohol (PVA, Mw = 10,000, 80% hydrolyzed)

  • Sodium borohydride (NaBH₄)

  • Deionized water

Procedure:

  • Precursor Solution: Prepare separate aqueous stock solutions of PdCl₂ and CuCl₂. For a 1g catalyst batch, dissolve 8.3 mg of PdCl₂ and 13.4 mg of CuCl₂·2H₂O in deionized water. Mix these solutions in 400 mL of deionized water and stir for 15 minutes.

  • Stabilizer Addition: While stirring, add a 1 wt% solution of PVA as a stabilizing agent.

  • Metal Reduction: Freshly prepare a 0.1 M solution of NaBH₄. Add the NaBH₄ solution dropwise to the metal-PVA mixture (molar ratio of NaBH₄ to total metals should be ~5:1). Stir continuously for 30 minutes. The solution should turn a dark brown color, indicating the formation of metallic nanoparticles.

  • Immobilization: Add 0.99 g of the TiO₂ support to the nanoparticle solution and stir vigorously for 1 hour to ensure complete immobilization of the nanoparticles onto the support surface.

  • Recovery and Washing: Recover the catalyst by vacuum filtration. Wash the solid thoroughly with at least 1 L of deionized water to remove any residual ions and stabilizer.

  • Drying: Dry the catalyst in an oven at 110 °C for 10-12 hours. The resulting gray powder is the final Pd-Cu/TiO₂ catalyst.

Experimental Protocols for Propargyl Alcohol Synthesis

The following protocols provide step-by-step guidance for synthesizing propargyl alcohol derivatives using a standard homogeneous Sonogashira coupling.

Workflow Fig. 2: General Experimental Workflow A 1. Reaction Setup (Inert Atmosphere, Glassware) B 2. Reagent Addition (Solvent, Base, Substrates, Catalysts) A->B C 3. Reaction Monitoring (TLC, GC-MS) B->C D 4. Workup (Quenching, Extraction) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, IR, MS) E->F Troubleshooting Fig. 3: Troubleshooting Decision Tree Start Reaction Issue? NoReaction No or Low Conversion Start->NoReaction SideProducts Side Products Observed (e.g., Glaser Coupling) Start->SideProducts Cause1 Inactive Catalyst? NoReaction->Cause1 Cause2 Poor Substrate Reactivity? NoReaction->Cause2 Cause3 Presence of Inhibitors (O₂, H₂O)? NoReaction->Cause3 Cause4 Homocoupling of Alkyne? SideProducts->Cause4 Cause5 Reaction Temp Too High? SideProducts->Cause5 Sol1 Use fresh catalyst or activate precatalyst. Cause1->Sol1 Sol2 Increase temperature or change ligand/solvent. Cause2->Sol2 Sol3 Ensure anhydrous/anaerobic conditions. Cause3->Sol3 Sol4 Run reaction under more dilute conditions or add alkyne slowly. Cause4->Sol4 Sol5 Run at lower temperature for longer time. Cause5->Sol5

References

The Versatility of 3-(4-Bromophenyl)prop-2-yn-1-ol: A Precursor for Diverse Heterocyclic Scaffolds in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern drug discovery and development, the efficient synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in pharmaceuticals, agrochemicals, and materials science, owing to their diverse pharmacological activities and unique physicochemical properties. Among the myriad of synthetic precursors, 3-(4-bromophenyl)prop-2-yn-1-ol has emerged as a particularly valuable and versatile building block. Its structure, featuring a terminal propargyl alcohol, an aromatic ring, and a strategically placed bromine atom, offers a trifecta of reactive sites. This unique combination allows for a wide array of chemical transformations, enabling the construction of a diverse range of heterocyclic systems. The propargyl alcohol moiety is primed for cyclization and addition reactions, the aryl ring can be functionalized, and the bromine atom serves as a key handle for powerful cross-coupling reactions. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on leveraging this compound as a precursor for the synthesis of furans, isoxazoles, indoles, and quinolines, complete with detailed protocols and mechanistic insights.

I. Gold-Catalyzed Cyclization: A Direct Route to Substituted Furans

Gold catalysts, particularly Au(I) and Au(III) species, have proven to be exceptionally effective in mediating the cyclization of propargyl alcohols to form furan rings. The high affinity of gold for alkynes facilitates the activation of the triple bond, initiating an intramolecular nucleophilic attack by the hydroxyl group. This methodology is characterized by its mild reaction conditions, high functional group tolerance, and excellent yields.

Mechanistic Insight

The gold-catalyzed cyclization is believed to proceed through the coordination of the gold catalyst to the alkyne, which enhances its electrophilicity. The proximate hydroxyl group then acts as an internal nucleophile, attacking the activated alkyne in a 5-endo-dig fashion. Subsequent protonolysis or demetalation regenerates the catalyst and yields the furan product. The choice of ligand on the gold catalyst can significantly influence the reaction's efficiency and selectivity.

Diagram 1: Gold-Catalyzed Furan Synthesis Workflow

Furan_Synthesis Precursor This compound Reaction Cyclization (e.g., 60 °C) Precursor->Reaction Catalyst Au(I) or Au(III) Catalyst Catalyst->Reaction Solvent Anhydrous Solvent (e.g., DCE) Solvent->Reaction Product 2-(4-Bromophenyl)-furan Reaction->Product

Caption: Gold-catalyzed intramolecular cyclization of the precursor to a furan.

Protocol 1: Synthesis of 2-(4-Bromophenyl)furan

This protocol is adapted from established gold-catalyzed cyclization methods for propargyl alcohols.

Materials:

  • This compound

  • JohnphosAu(MeCN)SbF₆ (or a similar gold catalyst)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1 mmol, 211 mg).

  • Dissolve the starting material in anhydrous DCE (5 mL).

  • In a separate vial, weigh JohnphosAu(MeCN)SbF₆ (0.02 mmol, 14.5 mg) and dissolve it in anhydrous DCE (1 mL).

  • Add the catalyst solution to the solution of the propargyl alcohol at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-(4-bromophenyl)furan.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
JohnphosAu(MeCN)SbF₆DCE603>90 (expected)General Gold Catalysis Principles

II. [3+2] Cycloaddition for Isoxazole Synthesis

Isoxazoles are a class of five-membered heterocycles that are prominent in many biologically active compounds. A common and effective method for their synthesis is the [3+2] cycloaddition of a nitrile oxide with an alkyne. In this context, this compound serves as the alkyne component. The nitrile oxide can be generated in situ from an aldoxime, making this a convenient one-pot procedure.

Mechanistic Rationale

The reaction proceeds via the in situ generation of a nitrile oxide from the corresponding aldoxime using an oxidant. The nitrile oxide, a 1,3-dipole, then undergoes a cycloaddition reaction with the triple bond of the propargyl alcohol to form the isoxazole ring. The regioselectivity of the cycloaddition is a key consideration, and is often influenced by steric and electronic factors of both the nitrile oxide and the alkyne.

Diagram 2: [3+2] Cycloaddition for Isoxazole Synthesis

Isoxazole_Synthesis Aldoxime 4-Bromobenzaldoxime Nitrile_Oxide Nitrile Oxide (in situ) Aldoxime->Nitrile_Oxide Oxidation Oxidant e.g., CAN Oxidant->Nitrile_Oxide Precursor This compound Cycloaddition [3+2] Cycloaddition Precursor->Cycloaddition Product (3-(4-Bromophenyl)isoxazol-5-yl)methanol Nitrile_Oxide->Cycloaddition Cycloaddition->Product

Caption: Synthesis of an isoxazole via [3+2] cycloaddition.

Protocol 2: Synthesis of (3-(4-Bromophenyl)isoxazol-5-yl)methanol

This protocol is based on the synthesis of isoxazole derivatives via a [3+2] cycloaddition of a nitrile oxide with propargyl alcohol.[1]

Materials:

  • 4-Bromobenzaldoxime

  • This compound

  • Cerium (IV) ammonium nitrate (CAN)

  • Acetonitrile (MeCN)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-bromobenzaldoxime (1 mmol, 200 mg) and this compound (1.2 mmol, 253 mg) in acetonitrile (10 mL).

  • To this stirred solution, add cerium (IV) ammonium nitrate (0.1 mmol, 55 mg) in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion of the reaction, pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain pure (3-(4-bromophenyl)isoxazol-5-yl)methanol.

Reactant 1Reactant 2CatalystSolventTemperatureTime (h)Yield (%)Reference
4-BromobenzaldoximeThis compoundCANMeCNRoom Temp.6-8~85 (expected)[1]

III. Tandem Sonogashira Coupling and Cyclization: A Gateway to Indoles

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for C-C bond formation.[2] By coupling this compound with an ortho-haloaniline, a key intermediate for indole synthesis can be generated. Subsequent intramolecular cyclization, often promoted by the same palladium catalyst or a different catalyst in a one-pot fashion, leads to the formation of the indole ring system.

Mechanistic Considerations

The process begins with a standard Sonogashira coupling. The palladium(0) catalyst undergoes oxidative addition to the ortho-haloaniline. The terminal alkyne is activated by a copper(I) co-catalyst to form a copper acetylide, which then undergoes transmetalation to the palladium center. Reductive elimination yields the coupled product and regenerates the palladium(0) catalyst. The subsequent cyclization can proceed through various pathways, including an intramolecular aminopalladation followed by reductive elimination.

Diagram 3: Tandem Sonogashira-Cyclization for Indole Synthesis

Indole_Synthesis Precursor This compound Sonogashira Sonogashira Coupling Precursor->Sonogashira Aniline 2-Iodoaniline Aniline->Sonogashira Catalyst Pd/Cu Catalyst Catalyst->Sonogashira Base Base (e.g., Et3N) Base->Sonogashira Product 2-(4-Bromophenyl)-1H-indol-3-yl)methanol Intermediate Coupled Intermediate Sonogashira->Intermediate Cyclization Cyclization Intermediate->Cyclization Intramolecular Cyclization Cyclization->Product

Caption: Tandem Sonogashira coupling and cyclization for indole synthesis.

Protocol 3: One-Pot Synthesis of (2-(4-Bromophenyl)-1H-indol-3-yl)methanol

This protocol is a representative procedure based on established methods for tandem Sonogashira coupling and cyclization to form indoles.[3]

Materials:

  • This compound

  • 2-Iodoaniline

  • PdCl₂(PPh₃)₂

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a Schlenk flask under an argon atmosphere, add 2-iodoaniline (1 mmol, 219 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).

  • Add anhydrous DMF (5 mL) and triethylamine (3 mmol, 0.42 mL).

  • To this mixture, add a solution of this compound (1.2 mmol, 253 mg) in anhydrous DMF (2 mL) dropwise.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the desired indole.

Aryl HalideAlkyneCatalyst SystemBase/SolventTemperature (°C)Time (h)Yield (%)Reference
2-IodoanilineThis compoundPdCl₂(PPh₃)₂/CuIEt₃N/DMF10014~70-80 (expected)[3]

IV. Domino Reactions: Constructing Complex Quinolines

Domino reactions, also known as cascade or tandem reactions, are powerful synthetic strategies where multiple bond-forming events occur in a single pot without the isolation of intermediates. This compound can participate in domino reactions to construct complex polycyclic heterocycles like quinolines. A common approach involves the reaction with anilines, where the propargyl alcohol can undergo a series of transformations including condensation, cyclization, and aromatization.

Mechanistic Pathway

A plausible mechanism for a domino synthesis of a quinoline derivative from this compound and an aniline could involve an initial acid-catalyzed reaction to form an enone intermediate via Meyer-Schuster rearrangement. This is followed by a Michael addition of the aniline, and subsequent intramolecular cyclization and dehydration to afford the quinoline scaffold. The specific pathway can be highly dependent on the reaction conditions and catalysts employed.

Diagram 4: Domino Synthesis of a Quinoline Derivative

Quinoline_Synthesis cluster_reactants Reactants cluster_conditions Conditions Precursor This compound Domino_Reaction Domino Reaction (e.g., Meyer-Schuster, Michael Addition, Cyclization) Precursor->Domino_Reaction Aniline Aniline Aniline->Domino_Reaction Catalyst Acid or Metal Catalyst Catalyst->Domino_Reaction Heat Heat Heat->Domino_Reaction Product 4-(4-Bromophenyl)-2-methylquinoline Domino_Reaction->Product

Caption: A domino reaction sequence leading to a quinoline derivative.

Protocol 4: Generalized Domino Synthesis of 4-(4-Bromophenyl)-2-methylquinoline

This is a generalized protocol based on the principles of domino reactions for quinoline synthesis.

Materials:

  • This compound

  • Aniline

  • Polyphosphoric acid (PPA) or another suitable acid catalyst

  • High-boiling solvent (e.g., Dowtherm A)

  • Standard laboratory glassware for high-temperature reactions

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add polyphosphoric acid (a sufficient amount to ensure good stirring).

  • Heat the PPA to 120-130 °C.

  • In a separate beaker, mix this compound (1 mmol, 211 mg) and aniline (1.1 mmol, 102 mg).

  • Add the mixture of the propargyl alcohol and aniline dropwise to the hot PPA with vigorous stirring over 30 minutes.

  • After the addition is complete, raise the temperature to 160-180 °C and maintain for 2-3 hours.

  • Monitor the reaction by taking small aliquots, quenching with water, and analyzing by TLC.

  • Once the reaction is complete, cool the mixture to about 100 °C and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is basic.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired quinoline.

Reactant 1Reactant 2Catalyst/MediumTemperature (°C)Time (h)Yield (%)Reference
This compoundAnilinePolyphosphoric Acid160-1802-3VariableGeneral Domino Quinoline Synthesis Principles

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of heterocyclic compounds. Its unique structural features allow for the application of diverse synthetic methodologies, including gold-catalyzed cyclizations, [3+2] cycloadditions, tandem Sonogashira couplings, and domino reactions. The protocols outlined in this application note provide a practical guide for researchers to access furans, isoxazoles, indoles, and quinolines, which are important scaffolds in drug discovery and medicinal chemistry. The strategic use of this precursor can significantly streamline synthetic routes to novel and complex molecules, thereby accelerating the development of new therapeutic agents and advanced materials.

References

Application Notes and Protocols for the Synthesis of 1,2,3-Triazole Derivatives from 3-(4-Bromophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,2,3-Triazole Scaffold in Modern Drug Discovery

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable stability and versatile biological activities.[1][2][3][4] This five-membered heterocyclic ring, composed of three nitrogen atoms and two carbon atoms, is a bioisostere for various functional groups, such as amides and esters, enhancing the pharmacokinetic profiles of drug candidates by improving solubility, metabolic stability, and target binding.[1] The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering high yields, regioselectivity, and tolerance to a wide range of functional groups.[5][6][7]

This application note provides a comprehensive guide for the synthesis of novel 1,2,3-triazole derivatives commencing from the readily accessible building block, 3-(4-bromophenyl)prop-2-yn-1-ol. The presence of the bromophenyl group offers a valuable handle for further downstream modifications, such as cross-coupling reactions, enabling the creation of diverse molecular architectures for screening in drug discovery programs. The propargyl alcohol functionality provides the alkyne component for the CuAAC reaction. We will delve into the mechanistic underpinnings of the CuAAC reaction, provide a detailed, field-proven protocol, and discuss the characterization of the resulting triazole products.

Mechanistic Insight: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide, yielding a 1,4-disubstituted 1,2,3-triazole.[6][8] The reaction's success hinges on the use of a copper(I) catalyst, which dramatically accelerates the reaction rate compared to the uncatalyzed thermal cycloaddition and exclusively affords the 1,4-regioisomer.[5] The generally accepted mechanism involves a binuclear copper intermediate.[9][10][11]

The catalytic cycle can be summarized as follows:

  • Formation of the Copper(I) Acetylide: The reaction is initiated by the coordination of the terminal alkyne, this compound, to a copper(I) center. This coordination increases the acidity of the terminal proton, facilitating its removal by a base to form a copper(I) acetylide intermediate.[11]

  • Coordination of the Azide: An organic azide then coordinates to the copper acetylide complex.

  • Cycloaddition: A [3+2] cycloaddition occurs between the coordinated azide and the acetylide, leading to the formation of a six-membered copper(III) metallacycle intermediate.[11]

  • Ring Contraction and Product Formation: This intermediate undergoes reductive elimination to form the stable 1,4-disubstituted 1,2,3-triazole ring and regenerate the copper(I) catalyst, which can then enter another catalytic cycle.

The in situ generation of the active Cu(I) species from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate is a common and convenient practice.[5][12] This approach avoids the need to handle potentially unstable Cu(I) salts.

Visualizing the Synthetic Workflow

The overall synthetic strategy for preparing a library of triazole derivatives from this compound is depicted in the workflow diagram below. This involves the key CuAAC reaction with a variety of azide building blocks.

Synthesis_Workflow Start This compound Reaction CuAAC Reaction (CuSO4, Na-Ascorbate, Solvent) Start->Reaction Azides Organic Azides (R-N3) (Aliphatic, Aromatic, etc.) Azides->Reaction Product 1,4-Disubstituted 1,2,3-Triazole Derivatives Reaction->Product Analysis Purification & Characterization (Chromatography, NMR, MS) Product->Analysis Final Diverse Triazole Library Analysis->Final

Caption: Synthetic workflow for the preparation of a triazole library.

Experimental Protocol: One-Pot Synthesis of 1-(Substituted)-4-((4-bromophenyl)(hydroxy)methyl)-1H-1,2,3-triazoles

This protocol details a reliable and scalable one-pot procedure for the synthesis of 1,2,3-triazole derivatives from this compound and various organic azides. For researchers who wish to avoid handling potentially hazardous organic azides, an in situ generation from the corresponding alkyl or benzyl halide and sodium azide is a viable and safer alternative.[13][14]

Materials and Reagents:

  • This compound

  • Organic azide (e.g., benzyl azide, phenyl azide, or an aliphatic azide) OR Alkyl/Benzyl halide and Sodium Azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent: A mixture of tert-butanol and water (1:1) is generally effective. Other solvent systems like DMSO, DMF, or THF/water can also be employed.[5]

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., hexane/ethyl acetate or DCM/methanol mixtures)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glassware for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq.).

  • Addition of Azide: Add the organic azide (1.1 eq.). Alternative for in situ azide formation: Add the corresponding alkyl or benzyl halide (1.1 eq.) and sodium azide (1.2 eq.).

  • Solvent Addition: Add the solvent system (e.g., t-BuOH/H₂O, 1:1) to achieve a concentration of approximately 0.1-0.5 M with respect to the alkyne. Stir the mixture to ensure homogeneity.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 eq.) in a minimal amount of water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05-0.1 eq.) in a minimal amount of water.

  • Initiation of the Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The color of the reaction mixture should change, indicating the formation of the Cu(I) species.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-24 hours. Gentle heating (40-60 °C) can be applied to accelerate the reaction if necessary.

  • Workup: Once the reaction is complete (as indicated by TLC), dilute the mixture with water and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash successively with a saturated aqueous solution of NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1,4-disubstituted 1,2,3-triazole derivative.

Data Presentation: Key Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction parameters for the synthesis of a model compound, 1-benzyl-4-((4-bromophenyl)(hydroxy)methyl)-1H-1,2,3-triazole.

ParameterValueRationale/Notes
Starting Alkyne This compoundProvides the alkyne and a site for further functionalization.
Azide Benzyl AzideA common, reactive azide. Other azides can be substituted.
Stoichiometry Alkyne:Azide (1:1.1)A slight excess of the azide ensures complete consumption of the limiting alkyne.
Catalyst CuSO₄·5H₂O (5 mol%)A readily available and inexpensive copper source.[9]
Reducing Agent Sodium Ascorbate (10 mol%)In situ reduces Cu(II) to the active Cu(I) catalyst.[5]
Solvent t-BuOH/H₂O (1:1)A versatile solvent system that accommodates a wide range of substrates.
Temperature Room TemperatureThe reaction is often efficient at ambient temperature.[9]
Reaction Time 4-12 hoursMonitored by TLC for completion.
Expected Yield >90%CuAAC reactions are known for their high efficiency and yields.[9]

Characterization of Triazole Products

The synthesized triazole derivatives should be thoroughly characterized to confirm their structure and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[15][16][17][18][19]

  • ¹H NMR Spectroscopy: Will show characteristic signals for the triazole proton (typically a singlet around 7.5-8.5 ppm), the benzylic protons, the methine proton adjacent to the hydroxyl group, and the aromatic protons.

  • ¹³C NMR Spectroscopy: Will confirm the presence of the triazole ring carbons and all other carbon atoms in the molecule.

  • Mass Spectrometry (e.g., ESI-MS): Will provide the molecular weight of the product, confirming the successful cycloaddition. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.[15][16]

  • Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the characteristic alkyne C≡C and azide N₃ stretching bands from the starting materials and the appearance of new bands associated with the triazole ring.

Conclusion and Future Perspectives

The Copper(I)-catalyzed azide-alkyne cycloaddition provides a robust and highly efficient method for the synthesis of novel 1,2,3-triazole derivatives from this compound. The protocol outlined in this application note is a validated starting point for the generation of diverse libraries of compounds. The bromophenyl moiety serves as a versatile anchor for further chemical exploration, such as Suzuki or Sonogashira cross-coupling reactions, to introduce additional diversity. These triazole derivatives are valuable candidates for screening in various drug discovery programs, targeting a wide range of diseases including cancer, as well as infectious and inflammatory conditions.[4][20] The simplicity and reliability of this synthetic approach underscore its significance in accelerating the discovery of new therapeutic agents.

References

Application Note: Derivatization of 3-(4-Bromophenyl)prop-2-yn-1-ol for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the chemical derivatization of 3-(4-bromophenyl)prop-2-yn-1-ol, a versatile building block for the synthesis of novel compounds for biological screening. We present detailed, step-by-step protocols for key transformations including Sonogashira coupling, azide-alkyne cycloaddition (Click Chemistry), and esterification, enabling the creation of diverse molecular libraries. The rationale behind experimental choices, reagent selection, and reaction optimization is discussed in detail. Furthermore, we outline standard protocols for preliminary biological evaluation, such as cytotoxicity and antimicrobial assays, to facilitate the rapid identification of lead compounds. This document is intended for researchers and scientists in drug discovery and medicinal chemistry.

Introduction: The Strategic Value of the this compound Scaffold

The this compound scaffold is a highly valuable starting material in medicinal chemistry and drug discovery.[1] Its structure incorporates three key reactive handles that can be selectively functionalized to generate a wide array of molecular architectures. Bifunctional chiral propargyl alcohols are useful precursors for the synthesis of a wide range of biologically active targets.[2]

  • The Terminal Alkyne: This functional group is a cornerstone of modern synthetic chemistry, readily participating in reactions such as the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "Click Chemistry".[3] This reaction allows for the efficient and specific ligation of the scaffold to various azide-containing molecules. The alkyne also enables Sonogashira coupling, a powerful cross-coupling reaction for forming carbon-carbon bonds.[4][5]

  • The Aryl Bromide: The bromo-substituent on the phenyl ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations.[6][7] This allows for the introduction of diverse aryl, heteroaryl, or amino groups, significantly expanding the chemical space.

  • The Propargylic Alcohol: The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted into esters, ethers, and other functional groups.[8] This position provides an additional vector for modification and for fine-tuning the physicochemical properties of the final compounds, such as solubility and lipophilicity. Propargyl alcohol's utility is particularly notable in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry.[9]

The strategic combination of these functionalities makes this compound an ideal starting point for generating libraries of compounds for high-throughput biological screening. The rigid phenyl-alkyne backbone often serves as a beneficial structural element for binding to biological targets.

Synthetic Derivatization Strategies & Protocols

This section details protocols for three common and powerful derivatization reactions. The choice of reaction will depend on the desired final compound and the available building blocks.

Workflow Overview

The overall derivatization and screening workflow is a multi-step process designed for efficiency and modularity.

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation Start 3-(4-Bromophenyl) prop-2-yn-1-ol R1 Strategy 1: Sonogashira Coupling Start->R1 R2 Strategy 2: Click Chemistry (CuAAC) Start->R2 R3 Strategy 3: Esterification Start->R3 P1 Purification & Characterization (NMR, MS, HPLC) R1->P1 R2->P1 R3->P1 S1 Primary Screening (e.g., Cytotoxicity Assay) P1->S1 Compound Library S2 Hit Identification S1->S2 S3 Secondary Assays (e.g., Target-based) S2->S3 S4 Lead Optimization S3->S4 G Start Dissolve Alkyne & Azide in Solvent Cat_prep Prepare separate aq. solutions of CuSO4 & Sodium Ascorbate Add_Ascorbate Add Sodium Ascorbate Solution Start->Add_Ascorbate Add_CuSO4 Add CuSO4 Solution Add_Ascorbate->Add_CuSO4 React Stir at Room Temp (1-4 h) Add_CuSO4->React Monitor Monitor by TLC / LC-MS React->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Purify Purification (Chromatography) Workup->Purify

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-(4-Bromophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-(4-Bromophenyl)prop-2-yn-1-ol in Modern Drug Discovery

This compound is a pivotal building block in contemporary medicinal chemistry and materials science. Its unique trifunctional nature, featuring a terminal propargyl alcohol, a phenyl ring, and a bromine atom, offers a versatile scaffold for the synthesis of a diverse array of complex molecules. The propargyl alcohol moiety serves as a handle for various transformations, including esterification, etherification, and participation in "click chemistry" reactions. The bromophenyl group is a key precursor for further functionalization through cross-coupling reactions, enabling the introduction of additional molecular complexity. This compound and its derivatives are integral to the development of novel therapeutics, including PROTACs (Proteolysis Targeting Chimeras) and other targeted drug delivery systems.[1][2] Given its increasing demand, the development of a robust, scalable, and cost-effective synthetic process is of paramount importance for researchers and drug development professionals.

This document provides a comprehensive guide to the large-scale synthesis of this compound, focusing on practical considerations, process optimization, and safety. We will delve into the intricacies of the Sonogashira cross-coupling reaction, the cornerstone of this synthesis, and provide a detailed, field-proven protocol for its execution on a larger scale.

Synthetic Strategy: The Sonogashira Cross-Coupling Reaction

The most efficient and widely adopted method for the synthesis of arylalkynes, such as this compound, is the Sonogashira cross-coupling reaction.[3][4][5][6] This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[7]

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][8] The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. A transmetalation step then occurs, where the acetylide group is transferred from copper to the palladium complex. Finally, reductive elimination from the palladium complex yields the desired arylalkyne and regenerates the active palladium(0) catalyst.[3][5]

For the large-scale synthesis of this compound, the Sonogashira coupling of 1-bromo-4-iodobenzene with propargyl alcohol is the preferred route. The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective coupling at the iodine position.

Process Optimization and Scale-Up Considerations

Scaling up a chemical synthesis from the bench to a pilot or industrial scale presents a unique set of challenges. The following parameters are critical for a successful and safe scale-up of the Sonogashira coupling for this compound synthesis:

Catalyst System and Ligand Selection

The choice of palladium catalyst and its associated ligands is crucial for achieving high yields and turnover numbers. While tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common choice, other palladium sources like bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] can also be effective.[4][7] For large-scale operations, minimizing the catalyst loading is economically and environmentally beneficial. The use of bulky, electron-rich phosphine ligands can enhance catalyst stability and activity.[4]

Copper(I) iodide (CuI) is the standard co-catalyst. It is important to use a high-purity source to avoid side reactions. While copper is essential for the classical Sonogashira reaction, its presence can sometimes lead to the formation of alkyne homocoupling (Glaser coupling) byproducts.[3] Copper-free Sonogashira protocols have been developed to mitigate this issue, often employing specific ligands and bases.[3][6]

Solvent and Base Selection

The solvent plays a critical role in dissolving the reactants and catalysts and influencing the reaction rate.[9] Amine bases such as triethylamine (TEA) or diisopropylamine (DIPA) are commonly used and can often serve as both the base and a co-solvent.[3] Other solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and toluene can also be employed.[9][10] For large-scale synthesis, the choice of solvent should also consider factors such as cost, safety (flash point), and ease of removal during workup.

The base is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide.[3] The choice of base can impact the reaction kinetics and the formation of byproducts.

Temperature Control and Reaction Monitoring

The Sonogashira reaction is typically run under mild conditions, often at room temperature or with gentle heating.[3] However, on a large scale, the exothermic nature of the reaction needs to be carefully managed to prevent thermal runaways. A jacketed reactor with precise temperature control is essential.

Continuous monitoring of the reaction progress is critical for process control. This is typically achieved using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).[11][12]

Detailed Experimental Protocol: Large-Scale Synthesis of this compound

This protocol is designed for a multi-gram to kilogram scale synthesis. All operations should be conducted in a well-ventilated fume hood or a designated chemical synthesis area, and appropriate personal protective equipment (PPE) should be worn.

Reagents and Equipment
  • 1-Bromo-4-iodobenzene

  • Propargyl alcohol[13][14][15]

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Jacketed glass reactor with overhead stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet

  • Addition funnel

  • Filtration apparatus

  • Rotary evaporator

Reaction Setup and Execution

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Charge Reactor: - 1-Bromo-4-iodobenzene - PdCl₂(PPh₃)₂ - CuI - PPh₃ - Anhydrous THF purge Inert Atmosphere: Purge with Nitrogen reagents->purge add_tea Add Triethylamine purge->add_tea add_propargyl Slowly Add Propargyl Alcohol add_tea->add_propargyl stir Stir at Room Temperature (Monitor by TLC/HPLC) add_propargyl->stir quench Quench with aq. NH₄Cl stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer: - Water - Brine extract->wash dry Dry over Na₂SO₄ wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate chromatography Column Chromatography (Silica Gel, Hexanes/EtOAc) filter_concentrate->chromatography product Isolate Pure Product chromatography->product

Figure 1: Step-by-step workflow for the large-scale synthesis of this compound.

  • Reactor Preparation: In a dry, jacketed glass reactor equipped with an overhead stirrer, thermocouple, and nitrogen inlet, charge 1-bromo-4-iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.01-0.02 eq), copper(I) iodide (0.02-0.04 eq), and triphenylphosphine (0.04-0.08 eq).

  • Inerting: Seal the reactor and purge with dry nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the reactor via cannula or an addition funnel. The volume should be sufficient to create a stirrable slurry (typically 5-10 mL per gram of 1-bromo-4-iodobenzene).

  • Base Addition: Add anhydrous triethylamine (2.0-3.0 eq) to the reaction mixture.

  • Substrate Addition: In a separate flask, dissolve propargyl alcohol (1.2-1.5 eq) in a small amount of anhydrous THF. Slowly add this solution to the stirred reaction mixture via an addition funnel over a period of 1-2 hours. Maintain the internal temperature below 30 °C using the reactor jacket.

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C) until the starting material is consumed, as monitored by TLC or HPLC. This typically takes 12-24 hours.

Work-up and Purification
  • Quenching: Once the reaction is complete, cool the mixture to 10-15 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. The volume of ethyl acetate should be approximately equal to the total volume of the aqueous layer. Perform the extraction three times.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine to remove any residual inorganic salts and triethylamine hydrochloride.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product is typically a dark oil or solid. Purify by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[16] Alternatively, if the crude product solidifies, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) can be an effective purification method for large quantities.[16]

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

Analytical TechniqueExpected Results
¹H NMR Characteristic peaks for the aromatic protons, the methylene protons adjacent to the alcohol, and the hydroxyl proton.
¹³C NMR Signals corresponding to the aromatic carbons, the acetylenic carbons, and the methylene carbon.
HPLC/GC-MS A single major peak corresponding to the desired product, with purity typically >98%. Mass spectrometry will confirm the molecular weight.[11][17]
FT-IR Characteristic absorptions for the O-H stretch, C≡C stretch, and C-Br stretch.[12]

Safety Considerations

The large-scale synthesis of this compound involves several potential hazards that must be carefully managed:

  • Reagents:

    • 1-Bromo-4-iodobenzene: An organohalide that should be handled with care. Avoid inhalation and skin contact.

    • Propargyl alcohol: A flammable and toxic liquid.[13][14][15] It is corrosive and can cause severe eye and skin burns.[18][19] Handle in a well-ventilated area, away from ignition sources.

    • Palladium and Copper Catalysts: Heavy metal compounds. Avoid inhalation of dust and handle with gloves.

    • Triethylamine: A flammable, corrosive, and volatile liquid with a strong odor.

    • Solvents (THF, Ethyl Acetate, Hexanes): Flammable liquids. Ensure proper grounding of equipment to prevent static discharge.[15]

  • Process Hazards:

    • Exothermic Reaction: The Sonogashira coupling can be exothermic. Proper temperature control and slow addition of reagents are crucial to prevent a runaway reaction.

    • Pressure Build-up: Ensure the reactor is properly vented to avoid pressure build-up, especially during quenching.

    • Waste Disposal: All chemical waste, including solvents and residual heavy metals, must be disposed of in accordance with local environmental regulations.

Safety cluster_hazards Potential Hazards cluster_mitigation Mitigation Strategies reagent_hazards Reagent Toxicity & Flammability ppe Appropriate PPE: Gloves, Goggles, Lab Coat reagent_hazards->ppe ventilation Proper Ventilation: Fume Hood / Synthesis Area reagent_hazards->ventilation waste_disposal Proper Waste Disposal reagent_hazards->waste_disposal process_hazards Exothermic Reaction & Pressure Build-up temp_control Strict Temperature Control process_hazards->temp_control slow_addition Slow Reagent Addition process_hazards->slow_addition inert_atmosphere Inert Atmosphere process_hazards->inert_atmosphere process_hazards->waste_disposal

Figure 2: Key safety considerations and mitigation strategies for large-scale synthesis.

Conclusion

The large-scale synthesis of this compound via the Sonogashira cross-coupling reaction is a well-established and reliable method. By carefully considering the choice of catalysts, solvents, and reaction conditions, and by implementing robust safety protocols, this valuable building block can be produced in high yield and purity to meet the growing demands of the pharmaceutical and materials science industries. The protocol and considerations outlined in this document provide a solid foundation for researchers, scientists, and drug development professionals to successfully scale up the synthesis of this important compound.

References

Application Notes & Protocols: High-Purity Recovery of 3-(4-Bromophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 3-(4-Bromophenyl)prop-2-yn-1-ol, a key propargyl alcohol intermediate in organic synthesis and a valuable linker for Proteolysis Targeting Chimeras (PROTACs).[1][2] The successful execution of subsequent synthetic steps and the reliability of biological assays are critically dependent on the purity of this starting material. This guide moves beyond mere procedural lists to explain the underlying chemical principles, enabling researchers to rationally select and optimize purification strategies. We present detailed, field-tested protocols for flash column chromatography and recrystallization, including troubleshooting guides and data-driven solvent system recommendations.

Introduction: The Rationale for Rigorous Purification

This compound is commonly synthesized via Sonogashira coupling, a palladium and copper-catalyzed cross-coupling reaction between an aryl halide (e.g., 1-bromo-4-iodobenzene) and a terminal alkyne (propargyl alcohol).[3][4][5][6] While highly effective, this reaction is known to generate a characteristic profile of impurities that can interfere with downstream applications.

Common Impurities Include:

  • Unreacted Starting Materials: Residual 4-substituted aryl halides and propargyl alcohol.

  • Homocoupled Byproducts: Diynes formed from the coupling of two alkyne molecules (Glaser coupling), a common side reaction when copper catalysts are exposed to oxygen.[4][7]

  • Catalyst Residues: Palladium and copper complexes that can be difficult to remove.

  • Solvents and Bases: Residual amine bases (e.g., triethylamine) and solvents used in the reaction.[3]

Given the moderate polarity of the target molecule, stemming from its terminal hydroxyl group, a strategic approach is required to efficiently separate it from both more polar and less polar contaminants.

Physicochemical Profile: Guiding Purification Choices

A successful purification strategy is built upon a solid understanding of the target molecule's physical properties.

PropertyValueSignificance for Purification
Molecular Formula C₉H₇BrO---
Molecular Weight 211.06 g/mol [2][8]
Polarity Moderately PolarThe hydroxyl group provides a site for hydrogen bonding, differentiating it from nonpolar byproducts. The aromatic ring and bromine atom contribute to its nonpolar character. This dual nature is key to chromatographic solvent selection.
Solubility Profile Soluble in polar organic solvents (EtOAc, DCM, Acetone); Sparingly soluble in nonpolar solvents (Hexanes, Pentane).This differential solubility is the foundation for both recrystallization and chromatography.

Core Purification Methodologies

Two primary techniques are recommended for the purification of crude this compound: flash column chromatography for versatility and broad applicability, and recrystallization for achieving high purity when a suitable solvent system is identified.

Workflow Overview

Purification_Workflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Strategy cluster_end Final State Crude Crude Product (Post-Workup) TLC Analytical TLC (Determine Rf & Impurity Profile) Crude->TLC Analyze sample Chrom Flash Column Chromatography TLC->Chrom Complex mixture or no suitable solvent found Recryst Recrystallization TLC->Recryst Simple impurity profile & suitable solvent identified Pure Pure Product (>98% Purity) Chrom->Pure Combine pure fractions Recryst->Pure Collect crystals Char Characterization (NMR, MS, mp) Pure->Char Verify purity & structure

Caption: Decision workflow for purifying crude this compound.

Protocol I: Flash Column Chromatography

Flash chromatography is the workhorse method for purifying moderately polar organic compounds. It offers excellent resolving power for separating the target alcohol from both nonpolar homocoupled byproducts and polar baseline impurities.

Principle of Separation

The crude mixture is adsorbed onto a polar stationary phase (silica gel). A mobile phase (eluent) of optimized polarity is then passed through the column. Compounds travel down the column at different rates based on their affinity for the silica versus their solubility in the eluent. Nonpolar compounds elute first, followed by compounds of increasing polarity.

Step 1: Eluent Selection via Thin-Layer Chromatography (TLC)

This is the most critical step for a successful separation.[9] The goal is to find a solvent system where the product has a Retention Factor (Rf) of approximately 0.2-0.3, ensuring it moves down the column effectively without eluting too quickly with impurities.[10]

Recommended Starting Solvent Systems:

  • Hexanes / Ethyl Acetate (EtOAc)

  • Dichloromethane (DCM) / Methanol (MeOH)

Procedure:

  • Prepare a dilute solution of the crude material in a volatile solvent (e.g., DCM).

  • Spot the solution onto at least three TLC plates.

  • Develop each plate in a different solvent mixture (e.g., 9:1, 4:1, and 2:1 Hexanes:EtOAc).

  • Visualize the plates under UV light (254 nm) and/or by staining (e.g., potassium permanganate).

  • Select the system that gives the best separation and an Rf of ~0.2-0.3 for the main product spot.

Detailed Chromatography Protocol
  • Column Preparation:

    • Select a column of appropriate size for the amount of crude material (typically a 40-100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the least polar component of your eluent (e.g., hexanes).

    • Pour the slurry into the column and use air pressure to pack it into a firm, stable bed. Ensure the packed silica is level. Add a thin layer of sand on top to prevent disruption during solvent addition.[9]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a polar solvent (e.g., DCM or acetone).

    • Add a small amount of silica gel (2-3x the mass of the crude product) to this solution.

    • Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column, ensuring not to disturb the top surface.

    • Apply gentle, steady air pressure to force the solvent through the column at a flow rate of approximately 2 inches (5 cm) per minute.[10]

    • Begin collecting fractions immediately. The size of the fractions should be proportional to the column volume.

    • Monitor the elution process by spotting fractions onto TLC plates and developing them.

  • Product Isolation:

    • Once TLC analysis confirms which fractions contain the pure product, combine them in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the flask under high vacuum to remove any residual solvent, yielding the purified product.

Chromatography Troubleshooting
ProblemPotential CauseRecommended Solution
Poor Separation Inappropriate solvent system.Re-optimize the eluent using TLC. Consider a shallower gradient or an isocratic elution.[10]
Streaking on TLC Compound is acidic/basic; sample is overloaded.Add 0.5% triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. Use less sample on the column.
Low Yield Compound instability on silica gel.Deactivate the silica gel by pre-treating it with a 1% solution of triethylamine in the eluent. Alternatively, consider using neutral alumina as the stationary phase.[11]
Cracked Column Bed Improper packing or solvent change was too drastic.Ensure the column is packed evenly without air bubbles. If using a gradient, increase the polarity slowly.

Protocol II: Purification by Recrystallization

Recrystallization can be a highly effective method for obtaining material of exceptional purity, provided a suitable solvent or solvent pair is identified. It is particularly useful for removing small amounts of impurities from a large batch of crude product.

Principle of Separation

This technique leverages the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.[12] The ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (0-4 °C).[13][14] Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[13]

Step 1: Solvent Screening

Procedure:

  • Place a small amount (~50 mg) of crude material into several test tubes.

  • To each tube, add a different potential solvent (~0.5 mL) from the table below.

  • Observe solubility at room temperature. A good solvent will not dissolve the compound well when cold.[12][13]

  • Heat the tubes that showed poor solubility. If the compound dissolves completely when hot, it is a promising candidate.

  • Allow the promising solutions to cool slowly to room temperature, then place them in an ice bath. The formation of well-defined crystals indicates a good solvent.

Recommended Solvents for Screening:

Solvent TypeExamplesRationale
Single Solvents Toluene, Isopropanol, Ethyl AcetateModerately polar solvents that may provide the required solubility differential.
Mixed Solvents (Solvent/Anti-solvent) Ethyl Acetate / HexanesDichloromethane / PentaneEthanol / WaterDissolve the compound in a minimal amount of the "solvent" in which it is highly soluble. Then, add the "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy (the saturation point).[15] Heat to re-dissolve, then cool slowly. This is often the most effective method.[13]
Detailed Recrystallization Protocol
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) and swirling until the solid just dissolves. Using the minimum amount of hot solvent is key to maximizing recovery.[12]

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, catalyst particles), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven until a constant weight is achieved.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Sonogashira Coupling with Electron-Deficient Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals encountering challenges with electron-deficient aryl halide substrates. My goal is to provide not just solutions, but a deeper understanding of the reaction mechanism to empower you to solve even the most complex coupling problems. Electron-deficient systems, while promoting the initial oxidative addition step, introduce unique challenges that require careful optimization of the catalytic system.

Frequently Asked Questions (FAQs)

Here are quick answers to the most common issues encountered with these challenging substrates.

Q1: My Sonogashira coupling with an electron-deficient aryl bromide is giving a low yield. What are the first things I should check?

A1: When troubleshooting a low-yielding reaction with an electron-deficient aryl bromide, start by evaluating your catalyst system and base. The standard Pd(PPh₃)₄ may not be sufficient. Consider switching to a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ paired with a bulky, electron-rich phosphine ligand, which can accelerate the oxidative addition step.[1] Also, amine bases like triethylamine can sometimes be suboptimal; a stronger inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or THF can be more effective.[2]

Q2: I am attempting to couple an electron-deficient aryl chloride and see no product formation. What are the key considerations?

A2: Aryl chlorides are significantly less reactive than bromides or iodides due to the high strength of the C-Cl bond.[2] Success with these substrates almost always requires moving beyond standard conditions. You will need a high-activity catalyst system, typically employing bulky, electron-rich Buchwald-type phosphine ligands (e.g., XPhos, SPhos) or specialized palladacycle precatalysts.[2] Furthermore, elevated temperatures, often in the range of 100-120 °C, are necessary to facilitate the difficult oxidative addition.[2] Microwave irradiation is a highly effective technique for accelerating these sluggish reactions.[2][3]

Q3: My main byproduct is the homocoupled diyne (Glaser coupling). How can I minimize this?

A3: Glaser-Hay homocoupling is a classic side reaction in Sonogashira chemistry, catalyzed by the copper(I) cocatalyst in the presence of oxygen.[4] The most effective way to prevent this is to switch to a copper-free protocol.[4][5] If you must use copper, ensure all reagents and solvents are rigorously degassed and the reaction is maintained under a strictly inert atmosphere (argon or nitrogen). Another strategy is the slow addition of the terminal alkyne via syringe pump, which keeps its instantaneous concentration low and disfavors the bimolecular homocoupling reaction.[4]

Q4: What is the mechanistic reason for using bulky, electron-rich phosphine ligands with these substrates?

A4: The choice of ligand is critical. Bulky, electron-rich phosphine ligands serve two primary functions. First, their steric bulk promotes the formation of a monoligated L₁Pd⁰ complex, which is a highly active species for oxidative addition.[6] Second, their electron-donating nature increases the electron density on the palladium center, which facilitates the insertion of the palladium into the aryl-halide bond—the rate-determining step for challenging substrates like aryl chlorides.[1][4]

In-Depth Troubleshooting Guide

This section addresses specific experimental observations with a deeper dive into the underlying chemistry and provides targeted solutions.

Problem 1: Reaction is Stalled or Incomplete (Especially with Aryl Chlorides)
  • Observation: TLC or LC-MS analysis shows a large amount of unreacted aryl halide starting material, even after extended reaction times or heating.

  • Root Cause Analysis: The primary bottleneck is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. For electron-deficient aryl halides, particularly chlorides, this step has a very high activation energy that standard catalysts like Pd(PPh₃)₄ cannot overcome efficiently.[4]

  • Solutions:

    • Upgrade the Catalyst System: This is the most critical variable. Standard Pd/PPh₃ systems are often inadequate.

      • Action: Employ a more robust catalyst system. Combine a palladium(II) precatalyst such as Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (see Table 1). Buchwald-type ligands are industry standard for this purpose.

      • Rationale: These advanced ligands create a more reactive, monoligated Pd(0) species in situ, significantly lowering the activation energy for oxidative addition.[6]

    • Increase Reaction Temperature:

      • Action: Gradually increase the temperature. For aryl bromides, 60-80 °C may suffice. For aryl chlorides, temperatures of 100-120 °C are common.[2] Consider switching to a higher-boiling solvent like DMF, NMP, or toluene if necessary.

      • Rationale: Providing more thermal energy is essential to overcome the high activation barrier of the C-Cl bond cleavage.

    • Utilize Microwave Chemistry:

      • Action: If available, transfer the reaction to a microwave reactor.

      • Rationale: Microwave heating can rapidly and efficiently reach the high temperatures required, often reducing reaction times from many hours to minutes and improving yields for sluggish couplings.[2][3]

Problem 2: Significant Formation of Diyne (Glaser Coupling) and Other Side Products
  • Observation: The desired product is formed, but is contaminated with a significant amount of the homocoupled alkyne (diyne). You may also observe decomposition or complex product mixtures.

  • Root Cause Analysis: The copper(I) cocatalyst, while facilitating the transmetalation step, is also a potent catalyst for the oxidative homocoupling of alkynes, especially when the main cross-coupling reaction is slow.[4] High temperatures and strong amine bases can also lead to substrate or product degradation.

  • Solutions:

    • Implement a Copper-Free Protocol:

      • Action: Omit the copper(I) iodide (CuI) from the reaction. This is the most definitive solution to the Glaser coupling problem.

      • Rationale: Studies have shown that for electron-deficient aryl chlorides, copper can actually be an inhibitor of the desired reaction while promoting side reactions.[4][5] The mechanism proceeds without copper, albeit sometimes requiring a stronger base or different ligand set to facilitate the deprotonation of the alkyne.[4]

    • Optimize the Base and Solvent System:

      • Action: Replace the amine base (often used as the solvent) with a milder inorganic base like Cs₂CO₃ or K₂CO₃ in a solvent such as THF, Dioxane, or DMF.[2][7]

      • Rationale: This decouples the role of the base from the solvent, providing better control over reaction conditions and preventing side reactions associated with high concentrations of hot amine bases.

Diagram: Sonogashira Catalytic Cycles

The diagram below illustrates both the traditional copper-cocatalyzed pathway and the increasingly preferred copper-free pathway, highlighting the problematic Glaser coupling side reaction.

Caption: Catalytic cycles for Sonogashira coupling.

Data & Protocols
Table 1: Catalyst & Ligand Selection Guide for Electron-Deficient Aryl Halides
Ligand TypeSpecific Ligand ExampleRecommended For...Key Considerations
Standard Phosphine PPh₃ (Triphenylphosphine)Aryl Iodides, activated Aryl Bromides.Often insufficient for electron-deficient aryl bromides and especially chlorides.
Bulky, Electron-Rich Monodentate Phosphines P(t-Bu)₃ (Tri-tert-butylphosphine)Electron-deficient aryl bromides and chlorides.Highly effective but can be pyrophoric. Use with caution.
Buchwald-Type Biaryl Phosphines XPhos, SPhos, RuPhosThe gold standard for challenging substrates , including electron-deficient and sterically hindered aryl chlorides.Air-stable ligands available in pre-formed, stable palladium precatalysts, improving safety and reproducibility.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesAn alternative to phosphines for highly active catalyst systems.Can offer different reactivity profiles and may be beneficial for specific substrate classes.[7]
Table 2: Base & Solvent Compatibility
BaseSolventTypical Temp.Notes / Best For
Triethylamine (TEA) / Diisopropylethylamine (DIPEA) TEA or THF/TolueneRT - 80 °CStandard conditions; often acts as both base and solvent. Can lead to side reactions at high temperatures.
Potassium Carbonate (K₂CO₃) DMF, Dioxane60 - 120 °CGood, cost-effective inorganic base for moderately difficult couplings.
Cesium Carbonate (Cs₂CO₃) DMF, NMP, Toluene80 - 140 °CA very strong inorganic base, often successful when other bases fail, particularly for aryl chlorides in copper-free systems.[2][7]
Potassium Fluoride (KF) Acetonitrile, THFRT - 80 °CA mild base that can be effective in specific systems where stronger bases cause decomposition.
Diagram: Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common issues.

Caption: Troubleshooting flowchart for Sonogashira reactions.

Optimized Experimental Protocol: Copper-Free Sonogashira Coupling of an Electron-Deficient Aryl Chloride

This protocol is a robust starting point for challenging aryl chloride substrates.

Reagents & Equipment:

  • Electron-deficient aryl chloride (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Cesium Carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv), flame-dried

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene, 5 mL)

  • Schlenk flask or microwave vial, magnetic stir bar, inert atmosphere (Argon or N₂) supply

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial under an inert atmosphere of Argon, add the aryl chloride (1.0 mmol), the palladium precatalyst (2 mol%), and cesium carbonate (2.0 mmol).

  • Reagent Addition: Add the anhydrous, degassed solvent (5 mL) followed by the terminal alkyne (1.2 mmol) via syringe.

  • Degassing (Critical): Seal the vessel and subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure all oxygen is removed.

  • Reaction: Place the sealed vessel in a preheated oil bath at 110 °C (or in a microwave reactor set to 120 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours (or 15-60 minutes by microwave).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired arylalkyne.

References

Technical Support Center: Optimization of Reaction Conditions for 3-(4-Bromophenyl)prop-2-yn-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Bromophenyl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this common Sonogashira coupling reaction. Our goal is to equip you with the knowledge to diagnose and resolve experimental challenges, ensuring robust and reproducible results.

Introduction to the Synthesis

The synthesis of this compound is a classic example of a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction typically involves the coupling of a terminal alkyne (propargyl alcohol) with an aryl halide (a 4-bromophenyl derivative) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.[1][2][3] While the reaction is widely used, its success is contingent on several critical parameters. This guide will address common pitfalls and provide actionable solutions.

Troubleshooting Guide & FAQs

Here, we address specific issues that you may encounter during the synthesis of this compound in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My Sonogashira reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I rectify this?

Answer: Low to no product yield in a Sonogashira coupling can be attributed to several factors, primarily related to the integrity of your reagents and the reaction conditions. A systematic approach to troubleshooting is recommended.

1. Catalyst and Reagent Integrity:

  • Palladium Catalyst Activity: The active form of the palladium catalyst, Pd(0), is highly sensitive to air and can decompose, often observed as a black precipitate (palladium black).[4] If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) species.

    • Recommendation: Always use a fresh, high-quality palladium catalyst. If you suspect catalyst decomposition, replace it with a fresh batch.

  • Copper(I) Co-catalyst Oxidation: Copper(I) iodide (CuI) is prone to oxidation. Oxidized copper species are ineffective in the catalytic cycle.

    • Recommendation: Use a freshly opened bottle of CuI or a recently purchased supply for optimal performance.[4]

  • Reagent Purity: Impurities present in the aryl halide, propargyl alcohol, solvent, or base can act as catalyst poisons.

    • Recommendation: Ensure all your reagents are of high purity. If necessary, purify your starting materials before use.[4]

  • Base Quality: The amine base is crucial for the deprotonation of the alkyne and to neutralize the hydrogen halide byproduct.[2][5] The presence of water or oxidation of the amine can inhibit the reaction.

    • Recommendation: Use an anhydrous, high-purity amine base. Consider distilling the amine base prior to use.[4]

2. Reaction Conditions:

  • Inert Atmosphere: The palladium catalyst's sensitivity to oxygen makes a strictly inert atmosphere paramount.[4]

    • Recommendation: Thoroughly degas your solvent and maintain the reaction under an inert atmosphere of argon or nitrogen.

  • Solvent Choice: The solvent must be capable of dissolving all the reaction components.[6] While common solvents include THF, DMF, and toluene, some can have a negative impact on the reaction rate.[4]

    • Recommendation: If you suspect solvent incompatibility, consider screening other anhydrous, degassed solvents.

  • Optimal Temperature: While many Sonogashira couplings proceed at room temperature, some substrates may necessitate gentle heating to overcome the activation energy barrier.[4] Conversely, excessive heat can lead to catalyst decomposition.

    • Recommendation: Monitor your reaction temperature closely. If no reaction is observed at room temperature, gradually increase the temperature while monitoring for product formation and catalyst decomposition.

Issue 2: Formation of a Black Precipitate (Palladium Black)

Question: I am observing the formation of a black precipitate in my reaction mixture. What does this signify and how can I prevent it?

Answer: The black precipitate is palladium black, which is a clear indication of the decomposition of the active Pd(0) catalyst.[4] This agglomeration of palladium renders it catalytically inactive.

Causes and Solutions:

  • Presence of Oxygen: Oxygen is a primary culprit in the oxidation and subsequent decomposition of the Pd(0) catalyst.

    • Solution: As emphasized before, maintaining a rigorously inert atmosphere is critical.[4]

  • Impurities: Trace impurities in your reagents or solvent can poison and destabilize the palladium catalyst.

    • Solution: Utilize high-purity reagents and solvents.[4]

  • High Temperatures: Excessive heat can accelerate catalyst decomposition.

    • Solution: Optimize the reaction temperature. If heating is necessary, do so cautiously and for the minimum time required.

Issue 3: Significant Formation of Alkyne Homocoupling Product (Glaser-Hay Coupling)

Question: My reaction is producing a significant amount of a side product, which I've identified as the dimer of propargyl alcohol. How can I minimize this side reaction?

Answer: The formation of alkyne dimers, a result of Glaser-Hay coupling, is a common side reaction in copper-mediated Sonogashira couplings, particularly in the presence of oxygen.[2][7][8]

Strategies to Minimize Homocoupling:

  • Strictly Anaerobic Conditions: Oxygen is a key promoter of the Glaser coupling side reaction.

    • Solution: Ensure your reaction is performed under a rigorously inert atmosphere. This includes degassing the solvent and using appropriate techniques like Schlenk lines or a glovebox.[4]

  • Reduce Copper Catalyst Loading: Minimizing the amount of CuI can help to decrease the rate of homocoupling.[4]

  • Slow Addition of the Alkyne: Adding the propargyl alcohol slowly to the reaction mixture can help to maintain a low concentration of the alkyne, thus disfavoring the bimolecular homocoupling reaction.[9]

  • Consider a Copper-Free Protocol: If homocoupling remains a persistent issue, the most effective solution is to switch to a copper-free Sonogashira protocol.[2][10]

Experimental Protocols & Data

Optimized Reaction Conditions for this compound Synthesis

The following table summarizes a set of optimized, generic conditions for the synthesis. Note that further optimization may be required based on your specific experimental setup and reagent purity.

ParameterRecommended ConditionRationale
Aryl Halide 1-Bromo-4-iodobenzene or 4-Bromoaniline (via diazotization)Aryl iodides are more reactive than bromides.[2]
Alkyne Propargyl alcohol (1.1 - 1.5 equivalents)A slight excess of the alkyne can drive the reaction to completion.
Palladium Catalyst PdCl₂(PPh₃)₂ (1-3 mol%)A common and effective precatalyst.
Copper(I) Co-catalyst CuI (2-5 mol%)Facilitates the formation of the copper acetylide intermediate.[1]
Base Triethylamine (TEA) or Diisopropylamine (DIPA)Acts as both a base and a solvent.[5]
Solvent Anhydrous, degassed THF or DMFEnsures solubility of all components.[6]
Temperature Room Temperature to 50 °CMild conditions are generally sufficient.[2]
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst decomposition and homocoupling.[4]
Step-by-Step Experimental Workflow
  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet, add the 4-bromophenyl halide (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., TEA) via syringe.

  • Alkyne Addition: Add propargyl alcohol (1.2 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizing the Sonogashira Coupling

Catalytic Cycle of the Sonogashira Reaction

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X L2 Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)(C≡CR)L2 Ar-Pd(II)-(C≡CR) L2 Transmetalation->ArPd(II)(C≡CR)L2 Reductive_Elimination Reductive Elimination ArPd(II)(C≡CR)L2->Reductive_Elimination Ar-C≡CR Reductive_Elimination->Pd(0)L2 CuX CuX Alkyne_Coordination Alkyne Coordination CuX->Alkyne_Coordination R-C≡CH, Base CuC≡CR Cu-C≡CR Alkyne_Coordination->CuC≡CR CuC≡CR->Transmetalation CuX

Caption: The interconnected catalytic cycles of a standard Sonogashira coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Product Yield Check_Reagents Verify Catalyst and Reagent Integrity (Pd, CuI, Base, Solvents) Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions (Inert Atmosphere, Temperature) Start->Check_Conditions Homocoupling Check for Alkyne Homocoupling Start->Homocoupling Optimize Systematic Optimization Check_Reagents->Optimize If Reagents are Suspect Check_Conditions->Optimize If Conditions are Suboptimal Homocoupling->Optimize If Homocoupling is Significant Change_Catalyst New Batch of Catalyst/Ligand Screening Optimize->Change_Catalyst Change_Base Screen Different Bases Optimize->Change_Base Change_Solvent Screen Different Solvents Optimize->Change_Solvent Change_Temp Optimize Temperature Profile Optimize->Change_Temp Cu_Free Consider Copper-Free Conditions Optimize->Cu_Free Success Success Change_Catalyst->Success Successful Synthesis Change_Base->Success Successful Synthesis Change_Solvent->Success Successful Synthesis Change_Temp->Success Successful Synthesis Cu_Free->Success Successful Synthesis

References

Common side products in Sonogashira reactions and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sonogashira Coupling Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Sonogashira reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during Sonogashira cross-coupling experiments. As Senior Application Scientists, we understand that while this reaction is a powerful tool for the formation of carbon-carbon bonds, it is not without its challenges. This resource aims to equip you with the knowledge to diagnose and prevent common side reactions, thereby optimizing your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am observing significant homocoupling of my terminal alkyne, leading to low yields of the desired cross-coupled product. What is causing this, and how can I prevent it?

This is the most frequently encountered issue in Sonogashira reactions. The formation of a symmetrical diyne from the homocoupling of the terminal alkyne is known as the Glaser or Glaser-Hay coupling.

The Mechanism of Glaser Homocoupling

Glaser coupling is an oxidative process that is highly dependent on the presence of oxygen and is often catalyzed by the copper(I) co-catalyst used in the traditional Sonogashira reaction. The mechanism involves the formation of a copper(I) acetylide intermediate, which is then oxidized to a copper(II) species. This copper(II) acetylide can then undergo reductive elimination to form the diyne product.

Prevention Strategies:

  • Rigorous Degassing: The most critical step to prevent Glaser coupling is the removal of oxygen from the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalysts and reactants.

  • Copper-Free Sonogashira Coupling: The most effective way to eliminate Glaser coupling is to avoid the use of a copper co-catalyst altogether. Modern palladium-phosphine catalysts have been developed that can facilitate the cross-coupling reaction without the need for copper.

    • Recommended Protocol for Copper-Free Sonogashira:

      • To a degassed solution of the aryl halide (1.0 equiv), terminal alkyne (1.2 equiv), and a suitable base (e.g., Cs2CO3, 2.0 equiv) in a solvent like THF or 1,4-dioxane, add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%).

      • Heat the reaction mixture to the desired temperature (typically 50-100 °C) and monitor the reaction progress by TLC or GC-MS.

      • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography.

  • Choice of Ligand: The choice of phosphine ligand for the palladium catalyst can significantly influence the rate of the desired cross-coupling reaction versus the undesired homocoupling. Electron-rich and bulky ligands can often promote the reductive elimination of the desired product from the palladium center, thus outcompeting the Glaser pathway.

    LigandTypical Observation
    PPh3Standard, but can be prone to homocoupling depending on conditions.
    XPhosBulky, electron-rich ligand that often gives high yields with low homocoupling.
    SPhosAnother bulky, electron-rich ligand that is effective in suppressing homocoupling.
  • Choice of Base and Solvent: The choice of base and solvent can also play a role. Amine bases, such as triethylamine or diisopropylamine, are commonly used and can also act as a solvent. However, in some cases, inorganic bases like Cs2CO3 or K2CO3 in polar aprotic solvents like DMF or THF can provide better results and minimize side reactions.

Visualizing the Competing Pathways

Sonogashira_vs_Glaser cluster_sonogashira Sonogashira Cycle cluster_glaser Glaser Coupling (Side Reaction) Pd0 Pd(0)L2 Pd_Aryl [Ar-Pd(II)-X]L2 Pd0->Pd_Aryl Oxidative Addition (Ar-X) Pd_Alkyne [Ar-Pd(II)-C≡CR]L2 Pd_Aryl->Pd_Alkyne Transmetalation (from Cu-C≡CR) Product Ar-C≡CR Pd_Alkyne->Product Reductive Elimination Cu_acetylide Cu(I)-C≡CR Cu_dimer [R-C≡C-Cu(II)]2 Cu_acetylide->Cu_dimer Oxidation (O2) Diyne R-C≡C-C≡C-R Cu_dimer->Diyne Reductive Elimination Alkyne R-C≡C-H Alkyne->Cu_acetylide Deprotonation + Cu(I)

Caption: Competing pathways in a Sonogashira reaction.

Question 2: My reaction is sluggish or does not go to completion. What are the potential causes?

Several factors can contribute to a slow or incomplete Sonogashira reaction.

Troubleshooting Steps:

  • Catalyst Activity: Ensure that your palladium catalyst is active. Palladium(0) catalysts can be sensitive to air and moisture. If you are using a Pd(0) source like Pd(PPh3)4, ensure it has been stored under an inert atmosphere. If using a Pd(II) precatalyst that is reduced in situ, ensure your reaction conditions are suitable for this reduction.

  • Inhibitors: The presence of impurities in your starting materials or solvent can poison the catalyst. Ensure your aryl halide and alkyne are pure. Trace amounts of water can also be detrimental, so using anhydrous solvents is recommended.

  • Insufficient Base: The base is crucial for deprotonating the terminal alkyne. Ensure you are using a sufficient excess of the base (typically 1.5-3.0 equivalents).

  • Temperature: Sonogashira reactions are often run at elevated temperatures. If your reaction is sluggish at room temperature, consider gently heating it.

Question 3: I am observing other unexpected side products. What could they be?

Besides Glaser coupling, other side reactions can occur.

  • Hydrodehalogenation: The aryl halide can be reduced to the corresponding arene. This is more common with electron-rich aryl halides and can be promoted by certain phosphine ligands.

  • Alkyne Reduction: The alkyne can be reduced to the corresponding alkene or alkane. This is less common but can occur under certain conditions, particularly if a hydride source is present.

  • Solvent or Base Reactivity: In some cases, the solvent or base can react with the starting materials or intermediates. For example, if DMF is used as a solvent at high temperatures, it can decompose and participate in side reactions.

Comparative Table of Conditions to Minimize Side Products:

ParameterCondition to Minimize Glaser CouplingCondition to Minimize Hydrodehalogenation
Copper Copper-free conditions are ideal.Less directly impacted by copper.
Ligand Bulky, electron-rich ligands (e.g., XPhos, SPhos).Less electron-rich ligands may be beneficial.
Base Use of inorganic bases (e.g., Cs2CO3, K2CO3).Avoid strongly basic conditions if possible.
Atmosphere Rigorously deoxygenated.Inert atmosphere is always recommended.

Technical Support Center: 3-(4-Bromophenyl)prop-2-yn-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of 3-(4-Bromophenyl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your experimental outcomes. This document will delve into the nuances of the Sonogashira coupling, a cornerstone reaction for this synthesis, and subsequent purification strategies to help you achieve high yield and purity.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Product Yield in the Sonogashira Coupling Reaction

Q: My Sonogashira coupling reaction between 1-bromo-4-iodobenzene and propargyl alcohol is resulting in a low yield or no desired product. What are the likely causes and how can I improve the outcome?

A: Low yields in Sonogashira couplings are a common challenge and can stem from several factors related to the catalyst, reagents, and reaction conditions.

Root Cause Analysis & Solutions:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its decomposition, often indicated by the formation of a black precipitate ("palladium black"), is a primary cause of low reactivity.[1]

    • Solution: Ensure your palladium source, such as Pd(PPh₃)₂Cl₂, and copper(I) iodide co-catalyst are fresh and have been stored under an inert atmosphere to prevent degradation.[1] The reactivity of aryl halides follows the trend I > OTf > Br > Cl; while you are using an aryl bromide, ensuring its purity is crucial.[1]

  • Inadequate Reaction Conditions: The reaction environment plays a critical role.

    • Inert Atmosphere: Oxygen can lead to the undesirable Glaser-type homocoupling of propargyl alcohol, a significant side reaction that consumes your starting material.[1][2]

      • Solution: Thoroughly degas your solvent and run the reaction under a strictly inert atmosphere, such as argon or nitrogen.[1]

    • Base Selection and Purity: An amine base, typically triethylamine or diisopropylamine, is required to deprotonate the alkyne.[1]

      • Solution: Use a dry, high-purity amine base in sufficient excess to neutralize the hydrogen halide byproduct and facilitate the catalytic cycle.[2]

    • Temperature: While many Sonogashira reactions can proceed at room temperature, aryl bromides often require heating to facilitate the oxidative addition step.[1][3]

      • Solution: If room temperature trials are unsuccessful, consider gradually increasing the reaction temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) will help determine the optimal temperature.

  • Substrate Quality: Impurities in your starting materials, 1-bromo-4-iodobenzene and propargyl alcohol, can poison the catalyst.

    • Solution: Ensure the purity of your starting materials. If necessary, purify them before use. Propargyl alcohol should be a clear, colorless liquid; any discoloration may indicate impurities.[4]

dot

cluster_Troubleshooting Troubleshooting Low Yield cluster_Solutions Solutions Low_Yield Low or No Product Yield Catalyst_Inactive Catalyst Inactivity (e.g., Pd Black) Low_Yield->Catalyst_Inactive Conditions_Suboptimal Suboptimal Conditions (Oxygen, Base, Temp) Low_Yield->Conditions_Suboptimal Substrates_Impure Impure Starting Materials Low_Yield->Substrates_Impure Use_Fresh_Catalyst Use Fresh/Active Catalyst & Co-catalyst Catalyst_Inactive->Use_Fresh_Catalyst Glaser_Coupling Glaser Homocoupling (Side Reaction) Conditions_Suboptimal->Glaser_Coupling Oxygen leads to Optimize_Conditions Optimize Conditions: Inert Atmosphere, Dry Base, Adjust Temperature Conditions_Suboptimal->Optimize_Conditions Purify_Substrates Purify Starting Materials Substrates_Impure->Purify_Substrates Copper_Free_Protocol Consider Copper-Free Sonogashira Glaser_Coupling->Copper_Free_Protocol

Caption: Troubleshooting workflow for low yield in Sonogashira coupling.

Issue 2: Formation of Significant Side Products, Particularly Glaser Coupling Byproducts

Q: My reaction is producing a significant amount of a byproduct that I suspect is the homocoupled dimer of propargyl alcohol. How can I minimize this?

A: The formation of symmetrical 1,3-diynes through the oxidative homocoupling of terminal alkynes is known as the Glaser coupling.[5] This is a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used in the presence of an oxidant, such as oxygen.[2][5]

Minimization Strategies:

  • Strictly Anaerobic Conditions: As mentioned previously, the exclusion of oxygen is paramount to suppress Glaser coupling.

    • Protocol: Employ robust degassing techniques for your solvent (e.g., three freeze-pump-thaw cycles or sparging with an inert gas for an extended period) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[1]

  • Copper-Free Sonogashira Coupling: To entirely circumvent the issue of copper-catalyzed homocoupling, a copper-free protocol can be adopted.[1][2]

    • Rationale: These methods rely solely on a palladium catalyst and often require specific ligands or slightly modified reaction conditions to achieve high efficiency.[1] While potentially requiring more optimization, this approach eliminates the primary pathway for Glaser coupling.

  • Control of Reaction Parameters:

    • Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling reaction relative to the desired cross-coupling.

    • Addition Rate: Slow addition of the propargyl alcohol to the reaction mixture can help to maintain a low concentration of the alkyne, thereby reducing the rate of dimerization.

ParameterStandard SonogashiraCopper-Free SonogashiraKey Consideration
Co-catalyst Copper(I) IodideNoneEliminates the primary catalyst for Glaser coupling.[1][2]
Atmosphere Strictly InertInert (Still Recommended)Oxygen is the oxidant for Glaser coupling.[1]
Ligand Standard (e.g., PPh₃)Often requires specific ligandsLigand choice is crucial for the efficiency of the copper-free variant.
Temperature Room Temp to ElevatedMay require optimizationReaction kinetics will be affected.

Issue 3: Difficulty in Removing the Palladium Catalyst During Purification

Q: After the reaction, I am struggling to remove the palladium catalyst from my crude product, which is leading to a discolored final product and potential issues in downstream applications. What are effective methods for palladium removal?

A: Residual palladium can indeed be problematic. Several techniques can be employed, ranging from simple filtration to the use of specialized scavengers.[6][7][8]

Palladium Removal Techniques:

  • Filtration through Celite: This is often the first and simplest step.

    • Procedure: Dilute the reaction mixture with a suitable solvent and pass it through a pad of Celite.[6][7] The Celite can trap insoluble palladium species.[6] For very fine particles, a PTFE micron filter can be used after a preliminary Celite filtration.[9]

  • Adsorption on Solid Supports:

    • Activated Carbon: Stirring the crude product in a solution with activated carbon can effectively adsorb residual palladium.[10] However, be aware that this can sometimes lead to the loss of your desired product due to non-specific adsorption.[10]

    • Silica Gel: A short plug of silica gel can be used to filter the crude product solution. The polar nature of silica can help in retaining the metal catalyst.

    • Thiol-Based Scavengers: For more stubborn cases, commercially available silica or polymer-supported thiol scavengers can be highly effective. These have a high affinity for palladium and can be easily removed by filtration.[7]

  • Crystallization: If your product is a solid, recrystallization can be a very effective method for purification, as the palladium impurities will likely remain in the mother liquor.

dot

Crude_Product Crude Product (with Pd catalyst) Celite_Filtration Filtration through Celite Pad Crude_Product->Celite_Filtration Initial Step Adsorption Adsorption on Solid Support Celite_Filtration->Adsorption If Pd remains Purified_Product Purified Product Celite_Filtration->Purified_Product If sufficient Crystallization Recrystallization Adsorption->Crystallization Alternative/Final Step Adsorption->Purified_Product If sufficient Crystallization->Purified_Product

Caption: Purification workflow for palladium catalyst removal.

Issue 4: Challenges in Product Purification by Column Chromatography

Q: I am finding it difficult to get good separation of my product from starting materials and byproducts using column chromatography. What can I do to improve this?

A: Column chromatography is a powerful purification technique, but its success depends on careful optimization of the stationary and mobile phases.

Optimization of Column Chromatography:

  • Solvent System Selection: The choice of eluent is critical.

    • TLC Analysis: Before running a column, always perform a thorough TLC analysis using different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find a system that gives good separation between your product, starting materials, and any byproducts. The ideal Rf value for your product should be around 0.3-0.4 for good separation.

    • Polarity: this compound is a moderately polar compound due to the hydroxyl group. A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a good starting point.

  • Column Packing: A well-packed column is essential for good resolution.

    • Procedure: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Tapping the column gently as you pack can help settle the silica evenly.[11]

  • Loading the Sample:

    • Dry Loading: For samples that are not highly soluble in the initial eluent, dry loading can be beneficial. This involves adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of your column.

  • Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be used. This involves starting with a less polar solvent system and gradually increasing the polarity by increasing the proportion of the more polar solvent. This can help to first elute non-polar impurities and then your product, followed by more polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the role of the copper(I) iodide in the Sonogashira coupling?

A1: Copper(I) iodide acts as a co-catalyst. Its primary role is to react with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex, which is a key step in the catalytic cycle, ultimately leading to the formation of the carbon-carbon bond.[2][12]

Q2: Can I use a different base instead of an amine?

A2: While amine bases like triethylamine are most common, other bases such as potassium carbonate or cesium carbonate have been used.[2] However, the amine often serves a dual role as both a base and a solvent, and its ability to coordinate with the copper can be beneficial. The choice of base can affect the reaction rate and should be optimized for your specific substrates.

Q3: My purified this compound is a solid. What is a good solvent for recrystallization?

A3: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a moderately polar compound like this compound, you could try a mixed solvent system, such as ethyl acetate/hexane or dichloromethane/hexane. You would dissolve the compound in the minimum amount of the more soluble solvent (e.g., ethyl acetate) at its boiling point and then slowly add the less soluble solvent (e.g., hexane) until turbidity is observed. Upon cooling, pure crystals should form.

Q4: Are there any safety precautions I should be aware of when working with propargyl alcohol?

A4: Yes, propargyl alcohol is toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It can be flammable and may decompose spontaneously if not handled correctly. It is often recommended to make propargyl alcohol slightly acidic before distillation to improve its stability.[13]

Q5: How can I confirm the purity of my final product?

A5: The purity of your this compound can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and help identify any impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

References

Catalyst deactivation in Sonogashira coupling and mitigation strategies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Welcome to the Technical Support Center for Sonogashira coupling. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate catalyst deactivation, a common challenge in this powerful cross-coupling reaction. Here, we will explore the root causes of catalyst inactivation and provide actionable, field-proven strategies to ensure the success of your Sonogashira couplings.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction is sluggish or has stalled completely. What are the likely causes?

A stalled Sonogashira reaction is often a sign of catalyst deactivation. The primary culprits are typically related to the integrity of the catalyst and the reaction conditions. The active Pd(0) species is sensitive to air, which can lead to its decomposition into inactive palladium black.[1] Additionally, impurities in the reagents, such as the aryl halide, alkyne, solvent, or base, can act as catalyst poisons.[1][2] The freshness and quality of the copper(I) co-catalyst and the amine base are also critical; both can degrade over time or through improper storage.[1]

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I prevent this side reaction?

The formation of alkyne dimers, known as Glaser coupling, is a frequent side reaction, particularly in copper-mediated Sonogashira reactions. This process is significantly promoted by the presence of oxygen.[1] To minimize Glaser coupling, it is crucial to maintain strictly anaerobic conditions by thoroughly degassing the solvent and employing Schlenk techniques or working in a glovebox.[1] Reducing the loading of the copper(I) catalyst can also help to decrease the rate of this undesired homocoupling.[1] In cases where Glaser coupling is persistent, switching to a copper-free Sonogashira protocol is the most effective solution.[3]

Q3: What is "palladium black," and how does its formation impact the reaction?

Palladium black is a finely divided, black precipitate of elemental palladium that can form when the active Pd(0) catalyst agglomerates and falls out of solution.[1] This precipitation renders the catalyst inactive, leading to a halt in the reaction. The formation of palladium black is often triggered by the presence of oxygen, impurities in the reaction mixture, or excessively high temperatures.[1] Maintaining a rigorously inert atmosphere and using high-purity reagents are key to preventing its formation.[1]

Q4: Can the choice of phosphine ligand affect catalyst stability?

Absolutely. The phosphine ligand plays a crucial role in stabilizing the palladium catalyst. Electron-rich and sterically bulky phosphine ligands can enhance the rate of oxidative addition and promote the dissociation of the active palladium species, which can improve catalytic activity and stability.[4] However, phosphine ligands themselves can be susceptible to oxidation, especially at elevated temperatures in the presence of trace oxygen, which can contribute to catalyst deactivation.[2] Therefore, selecting a robust ligand that is appropriate for the specific substrates and reaction conditions is essential. For less reactive aryl chlorides, for instance, more electron-rich and bulky phosphine ligands like cataCXium A or sXPhos may be necessary to promote the oxidative addition step effectively.[3]

Troubleshooting Guide: From Problem to Solution

Issue 1: Low or No Product Yield

A low or non-existent yield is one of the most common issues in Sonogashira coupling. A systematic approach is necessary to identify and resolve the underlying problem.

Potential Cause Explanation Mitigation Strategy
Catalyst Inactivity The Pd(0) catalyst is sensitive to air and can decompose. Pd(II) precatalysts require in-situ reduction to the active Pd(0) form.[1][2]- Use a fresh, active palladium source. - If using a Pd(II) precatalyst, ensure reaction conditions are suitable for its reduction.
Copper Co-catalyst Oxidation Copper(I) iodide (CuI) can oxidize over time, reducing its effectiveness.- Use a freshly opened bottle of CuI or a recently purchased batch.[1]
Reagent Impurities Impurities in the aryl halide, alkyne, solvent, or base can poison the catalyst.[1][2]- Use high-purity reagents. - Consider purifying starting materials if necessary.
Poor Base Quality The amine base is crucial for the reaction and must be anhydrous. Oxidized or wet amines can inhibit the reaction.[1]- Use a freshly distilled or newly opened bottle of the amine base.
Presence of Oxygen Oxygen can lead to the oxidation and decomposition of the Pd(0) catalyst and promote unwanted Glaser coupling.[1]- Thoroughly degas the solvent. - Run the reaction under a strictly inert atmosphere (argon or nitrogen).[1]
Inappropriate Temperature While many reactions proceed at room temperature, some substrates, particularly less reactive aryl bromides and chlorides, may require heating.[5][6] However, excessively high temperatures can accelerate catalyst decomposition.[1]- Optimize the reaction temperature for your specific substrates.
  • Freeze-Pump-Thaw Method (for organic solvents):

    • Place the solvent in a Schlenk flask equipped with a magnetic stir bar.

    • Freeze the solvent using a liquid nitrogen bath.

    • Once frozen, evacuate the flask under high vacuum for 10-15 minutes.

    • Close the flask to the vacuum and thaw the solvent in a warm water bath. You should observe bubbling as dissolved gases are released.

    • Repeat this cycle at least three times to ensure the complete removal of dissolved oxygen.

  • Sparging with Inert Gas (for larger volumes or aqueous solutions):

    • Insert a long needle or a glass frit connected to a source of inert gas (argon or nitrogen) into the solvent.

    • Bubble the inert gas through the solvent for at least 30-60 minutes.

Issue 2: Catalyst Decomposition (Palladium Black Formation)

The appearance of a black precipitate is a clear indication of catalyst deactivation.

A troubleshooting workflow for catalyst decomposition.

Advanced Mitigation Strategies

Copper-Free Sonogashira Coupling

To completely avoid the issue of Glaser homocoupling, a copper-free Sonogashira reaction is an excellent alternative.[3] This approach often requires a more active palladium catalyst system and may necessitate higher temperatures or longer reaction times.[3]

  • Catalyst: A more active palladium catalyst, often with bulky, electron-rich phosphine ligands.

  • Base: A stronger base, such as an inorganic base like Cs₂CO₃ or K₃PO₄, may be more effective, especially with challenging substrates.[3]

  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP can be more effective than less polar options like THF or toluene, particularly for couplings involving aryl chlorides.[3]

Use of Heterogeneous Catalysts

Solid-supported palladium catalysts offer the advantage of easy separation and potential for recycling.[7] These catalysts can sometimes exhibit enhanced stability compared to their homogeneous counterparts. However, they can also be prone to deactivation over several cycles.[7] Strategies to improve the stability of supported palladium nanoparticles include the formation of alloys with other metals.[7]

Catalyst Deactivation Pathways

The deactivation of the Sonogashira catalyst can occur through several interconnected pathways. Understanding these pathways is key to designing effective mitigation strategies.

DeactivationPathways Active_Pd0 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Aryl Halide) Active_Pd0->Oxidative_Addition Catalytic Cycle Pd_Black Inactive Pd Black (Agglomeration) Active_Pd0->Pd_Black Deactivation Oxidized_Pd Oxidized Pd(II) (Inactive) Active_Pd0->Oxidized_Pd Deactivation Transmetalation Transmetalation (Copper Acetylide) Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Pd0 Regeneration Product Desired Product Reductive_Elimination->Product Degraded_Ligand Oxidized/Degraded Ligand Glaser_Coupling Glaser Homocoupling (Side Reaction) Oxygen Oxygen Oxygen->Oxidized_Pd Oxygen->Degraded_Ligand Oxygen->Glaser_Coupling Impurities Impurities Impurities->Pd_Black High_Temp High Temperature High_Temp->Pd_Black

Pathways of catalyst deactivation in Sonogashira coupling.

References

Sonogashira Coupling Technical Support Center: Optimizing Efficiency Through Base and Solvent Selection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Sonogashira cross-coupling reaction. As a cornerstone of C(sp²)–C(sp) bond formation, the Sonogashira reaction's success is critically dependent on the careful interplay of its components.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of base and solvent selection, troubleshoot common issues, and ultimately enhance the efficiency and reproducibility of your reactions. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions for your specific synthetic challenges.

Understanding the Critical Roles of Base and Solvent

In the intricate catalytic cycle of the Sonogashira reaction, the base and solvent are not merely passive components of the reaction medium. They are active participants that dictate reaction kinetics, catalyst stability, and product selectivity.

The base serves two primary, indispensable functions:

  • Neutralization of Halogen Acid: The coupling of an aryl/vinyl halide with a terminal alkyne generates a hydrogen halide (HX) byproduct. The base is required to neutralize this acid, preventing the protonation of the acetylide and catalyst deactivation.[2]

  • Formation of the Key Acetylide Intermediate: The base facilitates the deprotonation of the terminal alkyne. In the classic copper-co-catalyzed mechanism, this leads to the formation of a copper acetylide, a crucial intermediate for the transmetalation step with the palladium complex.[2][3] The basicity and steric properties of the base can significantly influence the rate of this deprotonation.

The solvent 's role is multifaceted:

  • Solubilization: It must effectively dissolve a diverse array of components, from potentially lipophilic aryl halides to inorganic salts and organometallic complexes.[4]

  • Influence on Reaction Rate and Catalyst Stability: The polarity and coordinating ability of the solvent can impact the stability of catalytic intermediates and the overall reaction rate.[4] For instance, a coordinating solvent might displace essential ligands from the palladium center, potentially slowing the reaction.[4]

  • Heat Transfer: It serves as a medium for controlling the reaction temperature, which is crucial, especially when working with less reactive halides like aryl bromides or chlorides that often require heating.[5]

Below is a diagram illustrating the key decision points for base and solvent selection in a Sonogashira reaction workflow.

Sonogashira_Decision_Workflow cluster_start Start: Define Reaction cluster_conditions Select Conditions cluster_base_options Base Options cluster_solvent_options Solvent Options cluster_execution Execute & Troubleshoot Start Substrates: Aryl/Vinyl Halide + Terminal Alkyne Base_Choice Choose Base Type Start->Base_Choice Amine_Base Amine Bases (e.g., TEA, DIPEA, Piperidine) - Act as base & solvent - Good for standard reactions Base_Choice->Amine_Base Standard Cu-catalyzed? Inorganic_Base Inorganic Bases (e.g., K2CO3, Cs2CO3, K3PO4) - Often used in Cu-free systems - Can be milder Base_Choice->Inorganic_Base Cu-free or sensitive substrate? Solvent_Choice Choose Solvent Amine_Solvent Amine as Solvent (e.g., neat TEA, Et2NH) - Simplifies setup Solvent_Choice->Amine_Solvent Using Amine Base? Aprotic_Polar Aprotic Polar (e.g., DMF, THF, Acetonitrile) - Good solvating power Solvent_Choice->Aprotic_Polar Need high solubility? Non_Polar Non-Polar (e.g., Toluene, Dioxane) - Can be better for some catalyst systems Solvent_Choice->Non_Polar Avoiding ligand displacement? Amine_Base->Solvent_Choice Inorganic_Base->Solvent_Choice Run_Reaction Run Reaction under Inert Atmosphere Amine_Solvent->Run_Reaction Aprotic_Polar->Run_Reaction Non_Polar->Run_Reaction Troubleshoot Troubleshoot? (Low yield, side products) Run_Reaction->Troubleshoot Troubleshoot->Base_Choice Optimize Sonogashira_Cycles cluster_Pd Palladium Cycle cluster_Cu Copper Cycle (Co-catalyzed) cluster_CuFree Copper-Free Pathway Pd0 Pd(0)L2 Pd_complex R-Pd(II)(X)L2 Pd0->Pd_complex Oxidative Addition (R-X) Pd_pi_alkyne [R-Pd(II)(H-C≡CR')L2]+ Pd_complex->Pd_pi_alkyne Alkyne Coordination Pd_alkyne R-Pd(II)(C≡CR')L2 Product R-C≡CR' Pd_alkyne->Product Reductive Elimination Product->Pd0 Alkyne_H H-C≡CR' Cu_acetylide Cu-C≡CR' Alkyne_H->Cu_acetylide Deprotonation (with Cu(I) & Base) Cu_acetylide->Pd_alkyne Transmetalation Base_Cu Base Alkyne_H_Free H-C≡CR' Pd_pi_alkyne->Pd_alkyne Deprotonation by Base Base_Free Base

References

Technical Support Center: Navigating the Scale-Up of Propargyl Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges encountered during the scale-up of propargyl alcohol synthesis. This resource is designed for researchers, scientists, and professionals in drug development and chemical manufacturing who are transitioning this valuable synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth troubleshooting guidance and frequently asked questions to ensure the safety, efficiency, and success of your scale-up endeavors.

Introduction to Propargyl Alcohol Synthesis

Propargyl alcohol (2-propyn-1-ol) is a critical building block in organic synthesis, finding applications in the production of pharmaceuticals, agrochemicals, corrosion inhibitors, and specialty polymers.[1][2][3] The most common industrial synthesis route is the Reppe process, which involves the reaction of acetylene with formaldehyde in the presence of a copper-based catalyst.[4][5] While elegant in principle, the scale-up of this process is fraught with challenges that can impact yield, purity, and operational safety. This guide is structured to provide practical, experience-driven solutions to these common hurdles.

Troubleshooting Guide: Common Issues in Propargyl Alcohol Scale-Up

This section addresses specific problems that may arise during the scale-up of propargyl alcohol synthesis, offering potential causes and actionable solutions.

Problem 1: Low Selectivity for Propargyl Alcohol and High Formation of 1,4-Butynediol

Q: Our reaction is producing a significantly higher amount of 1,4-butynediol than desired. What factors influence selectivity, and how can we favor the formation of propargyl alcohol?

A: This is a classic challenge in Reppe chemistry. The reaction of acetylene with formaldehyde can proceed in two steps: the first addition yields propargyl alcohol, and a second addition to propargyl alcohol produces 1,4-butynediol.[6] Several process parameters critically influence the selectivity.

Causality and Solutions:

  • Stoichiometry and Molar Ratio: An excess of acetylene relative to formaldehyde is crucial to favor the mono-alkynylation product, propargyl alcohol.[4] At scale, ensuring homogeneous distribution of dissolved acetylene is key.

    • Protocol: Implement a continuous acetylene feed with vigorous agitation to maintain a high dissolved concentration. Monitor the off-gas to ensure acetylene is not just bubbling through the reactor unreacted.

  • Catalyst System: Traditional heterogeneous copper acetylide catalysts can promote the formation of 1,4-butynediol.[6] Modern approaches have shown that homogeneous copper catalysts, particularly those with phosphine ligands, can exhibit higher selectivity for propargyl alcohol.[6][7]

    • Protocol: Consider evaluating a homogeneous catalyst system, such as a copper(I) salt with a suitable phosphine ligand. This may require process modifications for catalyst recovery and recycling.

  • Solvent and Water Content: The choice of solvent and the concentration of water in the reaction medium can significantly impact selectivity. N-alkyl-2-pyrrolidones have been shown to be effective solvents, and maintaining a specific water concentration (e.g., 8-36% in an N-methyl-2-pyrrolidone/formaldehyde feed) can maximize the propargyl alcohol production rate.[8]

    • Protocol: If using a solvent system, carefully control the water content through raw material specifications and process monitoring.

  • Reaction Temperature: Higher temperatures can sometimes favor the formation of 1,4-butynediol.[9]

    • Protocol: Conduct a Design of Experiments (DoE) to identify the optimal temperature range for maximizing propargyl alcohol selectivity in your specific reactor setup.

Problem 2: Catalyst Deactivation and Inconsistent Reaction Rates

Q: We are observing a decline in the reaction rate over time, suggesting catalyst deactivation. What are the common causes, and how can we mitigate this?

A: Catalyst deactivation is a significant concern in the scale-up of propargyl alcohol synthesis, leading to decreased productivity and process variability. The active catalytic species is generally considered to be copper acetylide, which can be susceptible to various deactivation pathways.[4][10]

Causality and Solutions:

  • Formation of Metallic Copper: The reduction of the active copper(I) species to metallic copper can occur, which can catalyze the formation of unwanted by-products like cuprene and lead to reactor fouling.[4]

    • Protocol: The use of a promoter, such as bismuth oxide, can help inhibit the formation of metallic copper.[4] Ensure the promoter is adequately dispersed on the catalyst support if using a heterogeneous system.

  • Catalyst Fouling: Polymerization of propargyl alcohol or by-products on the catalyst surface can block active sites.[2]

    • Protocol: Maintain strict temperature control to prevent localized overheating, which can initiate polymerization. Additionally, consider implementing a catalyst regeneration procedure if applicable to your system.

  • Leaching of Active Species: In supported catalyst systems, the active copper species may leach into the reaction medium, leading to a loss of activity.

    • Protocol: For large-scale operations, a fluidized bed reactor can facilitate the continuous or semi-continuous replacement of the catalyst, ensuring consistent activity.[11][12]

Problem 3: Challenges in Product Purification

Q: We are struggling to achieve the desired purity of propargyl alcohol. What are the primary impurities, and what purification strategies are effective at scale?

A: The purification of propargyl alcohol from the crude reaction mixture is complicated by the presence of several components with close boiling points and azeotrope formation.[13]

Causality and Solutions:

  • Water Azeotrope: Propargyl alcohol forms a constant boiling azeotrope with water, making simple distillation ineffective for complete separation.[13]

    • Protocol: Azeotropic distillation with a suitable entrainer, such as benzene, can be employed to break the azeotrope. The entrainer forms a new, lower-boiling azeotrope with water, allowing for its removal.

  • Formaldehyde and its By-products: Unreacted formaldehyde and its reaction products, such as dimethyl propargal and dipropargyl formal, are common impurities.[13]

    • Protocol: A preliminary distillation step with acidified methanol can be used to convert formaldehyde into methylal, which is more easily removed as a low-boiling azeotrope with methanol.[13]

  • 1,4-Butynediol: This high-boiling by-product needs to be separated from the propargyl alcohol.

    • Protocol: Fractional distillation under reduced pressure is often necessary to separate propargyl alcohol from 1,4-butynediol and other less volatile impurities. Vacuum distillation also helps to prevent thermal decomposition of propargyl alcohol.[13]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up propargyl alcohol synthesis?

A1: Safety is paramount. The main hazards include:

  • Acetylene Handling: Acetylene is highly flammable and can be explosive under pressure. Industrial processes often operate with acetylene dissolved in a solvent to avoid a continuous gas phase, significantly enhancing safety.[11] All equipment must be properly grounded to prevent static discharge.

  • Propargyl Alcohol Properties: Propargyl alcohol itself is a flammable liquid with a low flash point (around 31-36°C).[14][15] It is also toxic by inhalation, ingestion, and skin absorption.[14][16] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respirators, is mandatory.[14]

  • Exothermic Reactions and Polymerization: The reaction is exothermic, requiring robust temperature control to prevent runaways. Propargyl alcohol can also polymerize upon heating or in the presence of a base.[2]

Q2: How can we improve the solubility of acetylene in the reaction medium at a larger scale?

A2: Enhancing acetylene solubility is key to improving reaction rates and efficiency. This can be achieved by:

  • Solvent Selection: Use of solvents with high acetylene solubility, such as N-alkyl-2-pyrrolidones or tetrahydrofuran (THF), is beneficial.[8][11]

  • Pressure: Operating at a moderate pressure increases the dissolved concentration of acetylene.[9] However, this must be balanced with the associated safety requirements for high-pressure operations.

  • Agitation: Efficient mixing ensures good gas-liquid mass transfer, promoting the dissolution of acetylene into the liquid phase.

Q3: What analytical techniques are recommended for in-process monitoring of the reaction?

A3: For effective process control, the following analytical methods are recommended:

  • Gas Chromatography (GC): To monitor the consumption of formaldehyde and the formation of propargyl alcohol and 1,4-butynediol.

  • High-Performance Liquid Chromatography (HPLC): Can also be used for quantifying the non-volatile components.

  • Titration: To determine the concentration of unreacted formaldehyde.

  • Online Spectroscopy (e.g., FTIR or Raman): For real-time monitoring of key reaction species, enabling tighter process control.

Data Presentation

Table 1: Typical Operating Conditions for Propargyl Alcohol Synthesis

ParameterLaboratory ScalePilot/Industrial ScaleRationale for Scale-Up Changes
Catalyst Heterogeneous Cu₂C₂Fluidized Bed Cu₂C₂ or Homogeneous Cu(I)/phosphineImproved catalyst management and selectivity.
Temperature 80-100 °C70-120 °COptimized for heat transfer and selectivity at scale.[11]
Pressure Atmospheric to few bar1-15 barIncreased acetylene solubility and reaction rate.[11]
Solvent THF, WaterN-Methyl-2-pyrrolidone, THFEnhanced acetylene solubility and selectivity control.[8]
HCHO:C₂H₂ Molar Ratio 1:1 to 1:1.51:1.5 to 1:2Drives selectivity towards propargyl alcohol.

Experimental Protocols

Protocol 1: General Procedure for Propargyl Alcohol Synthesis (Reppe Process)

This is a generalized protocol and must be adapted and optimized for your specific equipment and safety procedures.

  • Reactor Preparation: The reactor system, designed for handling flammable and toxic materials under pressure, is rendered inert with nitrogen.

  • Catalyst Loading: The copper-based catalyst (e.g., copper acetylide on a support) is charged to the reactor.[8]

  • Solvent and Formaldehyde Feed: The solvent (e.g., N-methyl-2-pyrrolidone) and aqueous formaldehyde solution are introduced into the reactor.[8]

  • Pressurization and Heating: The reactor is pressurized with nitrogen and heated to the desired reaction temperature (e.g., 90-110 °C).[8]

  • Acetylene Introduction: Acetylene is fed into the reactor at a controlled rate to maintain the desired operating pressure, ensuring it dissolves in the liquid phase.[11]

  • Reaction Monitoring: The reaction progress is monitored by analyzing samples for the disappearance of formaldehyde and the appearance of propargyl alcohol and 1,4-butynediol.

  • Reaction Quench: Upon completion, the acetylene feed is stopped, and the reactor is cooled and depressurized.

  • Product Work-up: The catalyst is separated by filtration. The crude product mixture then proceeds to the purification stages (e.g., distillation).

Visualization of Workflows

Diagram 1: Troubleshooting Logic for Low Propargyl Alcohol Selectivity

Troubleshooting Low Selectivity start Low Selectivity for Propargyl Alcohol check_ratio Check HCHO:C₂H₂ Molar Ratio start->check_ratio check_catalyst Evaluate Catalyst System start->check_catalyst check_conditions Analyze Reaction Conditions start->check_conditions sub_ratio1 Is Acetylene in Excess? check_ratio->sub_ratio1 sub_catalyst1 Using Homogeneous Catalyst? check_catalyst->sub_catalyst1 sub_conditions1 Check Temperature & Water Content check_conditions->sub_conditions1 action_ratio1 Increase Acetylene Feed Rate sub_ratio1->action_ratio1 No end_node Improved Selectivity sub_ratio1->end_node Yes action_catalyst1 Consider Homogeneous Catalyst Trial sub_catalyst1->action_catalyst1 No sub_catalyst1->end_node Yes action_conditions1 Optimize Temp & H₂O via DoE sub_conditions1->action_conditions1 Out of Spec sub_conditions1->end_node In Spec action_ratio1->end_node action_catalyst1->end_node action_conditions1->end_node

Caption: A decision tree for troubleshooting low propargyl alcohol selectivity.

Diagram 2: Purification Workflow for Crude Propargyl Alcohol

Purification Workflow start Crude Reaction Mixture (after catalyst removal) step1 Step 1: Formaldehyde Removal (Distillation with Acidified Methanol) start->step1 step2 Step 2: Water Removal (Azeotropic Distillation with Entrainer) step1->step2 Bottoms overhead1 Overhead: Methanol-Methylal Azeotrope step1->overhead1 step3 Step 3: Final Purification (Vacuum Fractional Distillation) step2->step3 Bottoms overhead2 Overhead: Water-Entrainer Azeotrope step2->overhead2 overhead3 Purified Propargyl Alcohol step3->overhead3 Distillate residue3 Residue: 1,4-Butynediol & High Boilers step3->residue3 Bottoms

Caption: A multi-step purification process for crude propargyl alcohol.

References

Technical Support Center: Analytical Methods for Monitoring Sonogashira Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Sonogashira reaction monitoring. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful cross-coupling reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your research and development.

The Sonogashira coupling is a fundamental tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] Its widespread use in the synthesis of pharmaceuticals, natural products, and advanced materials necessitates robust and reliable methods for monitoring reaction progress to ensure optimal yield, purity, and efficiency.[1][2] This center will delve into the most common analytical techniques, offering expert insights and practical advice.

Choosing the Right Analytical Tool: A Decision Workflow

Selecting the appropriate analytical method is critical for accurately monitoring your Sonogashira reaction. The choice depends on several factors including the information required (qualitative vs. quantitative), the physical properties of your reactants and products, and the available instrumentation.

G Start Start: Need to Monitor Sonogashira Reaction Qualitative Qualitative Monitoring? (Completion Check) Start->Qualitative Quantitative Quantitative Monitoring? (Kinetics, Yield) Start->Quantitative TLC Thin-Layer Chromatography (TLC) Qualitative->TLC Yes Volatile Are reactants/products volatile and thermally stable? Quantitative->Volatile Yes GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) HPLC_LCMS High-Performance Liquid Chromatography (HPLC/LC-MS) NMR Nuclear Magnetic Resonance (NMR) Volatile->GC_MS Yes Soluble Are reactants/products -soluble in a suitable mobile phase? -UV active? Volatile->Soluble No Soluble->HPLC_LCMS Yes RealTime Need for real-time, in-situ monitoring? Soluble->RealTime No RealTime->HPLC_LCMS No RealTime->NMR Yes

Caption: Decision workflow for selecting an analytical method.

Thin-Layer Chromatography (TLC): The First Line of Analysis

TLC is a rapid, inexpensive, and widely used technique for qualitatively monitoring the progress of a reaction.[3][4] It is excellent for quickly determining the presence of starting materials and the formation of the product.

Troubleshooting TLC Analysis
Problem Potential Cause Solution
Streaking or elongated spots Sample is overloaded.Dilute the sample before spotting it on the TLC plate.[5]
Compound is acidic or basic.Add a small amount of acetic acid (for basic compounds) or triethylamine (for acidic compounds) to the mobile phase (0.1-2.0%).[5]
Spots are not visible Compound is not UV-active.Use a staining method (e.g., potassium permanganate, anisaldehyde) to visualize the spots.[5]
Sample is too dilute.Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[5]
Reactant and product have very similar Rf values The chosen mobile phase is not providing adequate separation.Experiment with different solvent systems, varying the polarity. A co-spot (spotting both the reaction mixture and the starting material in the same lane) can help differentiate between the two if separation is minimal.[6]
Messy TLC with multiple spots Side reactions are occurring, such as Glaser-Hay homocoupling of the alkyne.Ensure the reaction is performed under strictly anaerobic conditions, as oxygen promotes homocoupling.[7] Consider degassing the solvents and base.[8]
Catalyst decomposition.The formation of a black precipitate (palladium black) indicates catalyst decomposition. Ensure high-purity reagents and maintain a strict inert atmosphere.[7]
Frequently Asked Questions (FAQs) for TLC

Q1: My reaction is run in a high-boiling solvent like DMF or DMSO, and my TLC plate is just a smear. What can I do?

A1: High-boiling solvents can interfere with TLC development. After spotting your reaction mixture on the plate, place the plate under high vacuum for a few minutes to evaporate the residual solvent before developing it.[6]

Q2: How can I be sure my reaction is complete if the starting material and product spots are very close on the TLC plate?

A2: Utilize a "co-spot." In one lane, spot your starting material. In a second lane, spot your reaction mixture. In a third lane, spot both the starting material and the reaction mixture on top of each other. If the reaction is complete, the co-spot lane will look like a single spot corresponding to your product. If starting material remains, the co-spot will appear as an elongated spot or two distinct, overlapping spots.[6]

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

GC is a powerful quantitative technique for monitoring reactions involving volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides structural information, aiding in the identification of products and byproducts.

Troubleshooting GC and GC-MS Analysis
Problem Potential Cause Solution
Inconsistent results or continued reaction in the GC vial The palladium catalyst remains active after sampling.Quenching the reaction aliquot is crucial. Passing the sample through a small plug of silica is a common but sometimes ineffective method. A more reliable method is to add a solution of a strong chelating agent like 1,2-bis(diphenylphosphino)ethane (dppe) to the sample to irreversibly bind the palladium catalyst.
No peaks observed for product or starting material Compounds are not volatile enough or are thermally labile.Consider derivatization to increase volatility. If thermal degradation is suspected, lower the injector temperature. If these measures fail, GC is likely not a suitable technique; consider HPLC instead.
Broad or tailing peaks Active sites on the GC column or liner.Use a deactivated liner and ensure the column is in good condition. For acidic or basic compounds, derivatization may be necessary.
Presence of unexpected peaks Byproduct formation.Use GC-MS to identify the mass of the unexpected peaks. Common Sonogashira byproducts include homocoupled alkynes (Glaser coupling).[7] This is often exacerbated by the presence of oxygen.[7]
Frequently Asked Questions (FAQs) for GC and GC-MS

Q1: Why are my quantitative GC results not reproducible?

A1: A likely culprit is incomplete quenching of the reaction. Trace amounts of the palladium catalyst can remain active in the sample vial, leading to continued reaction after the sample has been taken. Implementing a robust quenching protocol, such as the addition of dppe, is essential for accurate kinetic analysis.

Q2: I see a peak that corresponds to the dimer of my starting alkyne. How can I prevent this?

A2: This is the result of Glaser-Hay homocoupling, a common side reaction in copper-catalyzed Sonogashira couplings, especially in the presence of oxygen.[7][9] To minimize this, ensure your reaction is performed under strictly anaerobic conditions by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (argon or nitrogen).[7] Reducing the copper catalyst loading can also help.[7] Copper-free Sonogashira protocols are also an option to avoid this side reaction.[3][10]

Experimental Protocol: Sample Quenching for GC Analysis
  • Prepare a quenching solution of 1,2-bis(diphenylphosphino)ethane (dppe) in an appropriate solvent (e.g., dichloromethane) at a concentration sufficient to chelate the palladium catalyst in your reaction aliquot.

  • Withdraw a measured aliquot (e.g., 0.1 mL) from the reaction mixture at a specific time point.

  • Immediately add the aliquot to a vial containing the dppe quenching solution.

  • Vortex the vial to ensure thorough mixing.

  • The sample is now ready for dilution and analysis by GC or GC-MS.

High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS)

HPLC is a versatile technique for both qualitative and quantitative analysis of a wide range of compounds, particularly those that are not suitable for GC due to low volatility or thermal instability. LC-MS provides valuable mass information for peak identification.

Troubleshooting HPLC and LC-MS Analysis
Problem Potential Cause Solution
Poor peak shape (tailing or fronting) Mismatch between sample solvent and mobile phase.Dissolve the sample in the initial mobile phase if possible.
Column overload.Dilute the sample.
Secondary interactions with the stationary phase.For basic compounds, add a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase. For acidic compounds, a basic modifier may be needed.
Drifting retention times Inadequate column equilibration.Ensure the column is fully equilibrated with the mobile phase before each injection.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure it is well-mixed.
No product peak detected by UV detector Product does not have a suitable chromophore.If your product lacks a UV-active functional group, consider using a different detector, such as an evaporative light scattering detector (ELSD) or a mass spectrometer.
Frequently Asked Questions (FAQs) for HPLC and LC-MS

Q1: How do I develop an HPLC method to monitor my Sonogashira reaction?

A1: Start with a generic gradient method using a C18 column. A common mobile phase system is water (often with 0.1% formic acid) and acetonitrile or methanol. Run a gradient from high aqueous to high organic content to elute all components. Once you have identified the peaks for your starting materials and product, you can optimize the method (either isocratic or a modified gradient) to achieve better separation and shorter run times.

Q2: Can I get quantitative data from LC-MS?

A2: While LC-MS is excellent for identification, obtaining accurate quantitative data can be more challenging than with a UV detector due to variations in ionization efficiency. For accurate quantification, it is best to use a UV detector and create a calibration curve with a known standard of your product. However, LC-MS can provide semi-quantitative information by comparing peak areas, which is often sufficient for reaction monitoring.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for both structural elucidation and quantitative analysis. ¹H NMR is particularly useful for in-situ monitoring of reaction kinetics, providing real-time data without the need for sampling and quenching.[1][12]

Troubleshooting NMR Analysis
Problem Potential Cause Solution
Broad peaks Presence of paramagnetic species (e.g., residual catalyst).While challenging to completely eliminate, ensuring complete reaction and workup can minimize this. For kinetic studies, the effect should be consistent across spectra.
Poor shimming.Re-shim the spectrometer before acquiring data.
Inaccurate integration for quantitative analysis Incomplete relaxation of nuclei.Increase the relaxation delay (d1) in your acquisition parameters.
Overlapping peaks.Choose non-overlapping peaks for integration. If unavoidable, deconvolution software can be used.
Frequently Asked Questions (FAQs) for NMR

Q1: How can I use NMR to calculate the conversion of my reaction?

A1: Identify a well-resolved peak in the ¹H NMR spectrum for both a starting material and the product. Integrate these peaks. The conversion can be calculated by comparing the integral of the product peak to the sum of the integrals of the product and remaining starting material peaks (after normalizing for the number of protons each peak represents). For more accurate quantification, a known amount of an internal standard can be added to the reaction mixture.[1]

Q2: What are the advantages of in-situ NMR monitoring?

A2: In-situ NMR allows for continuous monitoring of the reaction within the NMR spectrometer, providing a detailed kinetic profile without the need for sampling and quenching.[1][12] This eliminates potential errors associated with sample workup and provides a more accurate representation of the reaction progress over time.[12]

Experimental Protocol: In-situ ¹H NMR Monitoring
  • In an NMR tube, combine the aryl halide, terminal alkyne, palladium catalyst, copper(I) iodide (if applicable), and a deuterated anhydrous solvent (e.g., THF-d₈).

  • Add a known concentration of an internal standard (a compound that does not react under the reaction conditions and has a peak that does not overlap with reactant or product signals).

  • Place the NMR tube in a pre-heated NMR spectrometer.

  • Acquire ¹H NMR spectra at regular intervals.

  • Process the spectra and integrate the signals corresponding to the starting material, product, and internal standard to determine their concentrations over time.[1]

General Troubleshooting for the Sonogashira Reaction

Beyond the analytical methods themselves, issues with the reaction can manifest in your monitoring data.

G Start Problem: Low or No Product Yield Catalyst Check Catalyst System Start->Catalyst Reagents Verify Reagent Quality Start->Reagents Conditions Evaluate Reaction Conditions Start->Conditions ActiveCatalyst Is the Pd catalyst active? (No Pd black) Catalyst->ActiveCatalyst Yes Copper Is the Cu(I) source fresh? Catalyst->Copper Yes Ligand Is the ligand appropriate? Catalyst->Ligand Yes Purity Are starting materials pure? Reagents->Purity Yes Base Is the amine base dry and of high quality? Reagents->Base Yes Inert Is the atmosphere inert? (Degassed solvents) Conditions->Inert Yes Temp Is the temperature optimal? Conditions->Temp Yes Solvent Is the solvent appropriate? Conditions->Solvent Yes

Caption: Troubleshooting workflow for low reaction yields.

Frequently Asked Questions (FAQs) for the Reaction

Q1: My reaction mixture turned black. What happened?

A1: The formation of a black precipitate, known as "palladium black," indicates the decomposition and agglomeration of the active Pd(0) catalyst.[7] This is often caused by the presence of oxygen or impurities in the reagents or solvent.[7] Ensure all components are high purity and that the reaction is conducted under a strict inert atmosphere.[7]

Q2: My reaction is not working, what are the first things I should check?

A2: The most critical initial checks are the integrity of your catalyst and reagents, and the reaction conditions.[3] Ensure your palladium and copper catalysts are active.[3] It is crucial to use anhydrous and anaerobic conditions, as oxygen can lead to catalyst decomposition and unwanted side reactions.[3][7] Degassing the solvent and running the reaction under an inert atmosphere like argon or nitrogen is essential.[3]

Q3: What is the reactivity trend for the aryl halide?

A3: The general reactivity trend is I > OTf > Br > Cl.[2][3] Aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may require heating.[2][3] Aryl chlorides are generally the least reactive and often require more specialized catalyst systems.[2]

By understanding the nuances of each analytical technique and anticipating common pitfalls in the Sonogashira reaction itself, you can effectively monitor your experiments, leading to more efficient optimization and successful outcomes.

References

Stability issues of 3-(4-Bromophenyl)prop-2-yn-1-ol during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-bromophenyl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals who may encounter stability issues during the workup and purification of this versatile chemical intermediate. Here, we address common challenges in a direct question-and-answer format, providing in-depth explanations and actionable troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: I've just completed a Sonogashira coupling to synthesize this compound. During the aqueous workup, I'm seeing significant product loss and the appearance of new, unidentified spots on my TLC. What is happening?

A1: The primary culprits for instability in this compound during workup are its susceptibility to acid-catalyzed rearrangements and potential oxidation. The terminal propargyl alcohol functional group is notoriously sensitive to acidic conditions, which can be inadvertently created during the workup of a Sonogashira reaction.

The two main degradation pathways are the Meyer-Schuster rearrangement , which leads to the formation of α,β-unsaturated aldehydes, and the Rupe rearrangement , which can produce α,β-unsaturated methyl ketones.[1][2] These rearrangements are catalyzed by acid and involve a 1,3-hydroxyl shift followed by tautomerization.[3][4] The presence of the electron-withdrawing 4-bromophenyl group can influence the electronic properties of the alkyne and potentially affect the stability of intermediates in these rearrangements.

Here is a workflow to diagnose and mitigate this issue:

cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Troubleshooting & Prevention start Product Loss & Impurities Post-Workup cause1 Acid-Catalyzed Rearrangement (Meyer-Schuster/Rupe) start->cause1 Acidic pH cause2 Oxidation of Propargyl Alcohol start->cause2 Air Exposure cause3 Base-Mediated Decomposition start->cause3 Residual Amine Base solution1 Neutral to Mildly Basic Workup cause1->solution1 solution2 Inert Atmosphere & Antioxidants cause2->solution2 solution3 Careful Base Removal cause3->solution3

Caption: Diagnostic workflow for workup instability.

Q2: How can I adjust my Sonogashira workup protocol to prevent these acid-catalyzed rearrangements?

A2: A carefully controlled, neutral to mildly basic workup is crucial. Here is a recommended protocol:

Recommended Sonogashira Workup Protocol for this compound

  • Quenching: Upon reaction completion, cool the mixture to room temperature. Instead of quenching with acidic solutions like dilute HCl or saturated ammonium chloride, opt for a milder quench with deionized water or a saturated solution of sodium bicarbonate. This will neutralize any acidic species without creating a harsh acidic environment.

  • Solvent Dilution: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate or diethyl ether. Avoid chlorinated solvents like dichloromethane if possible, as they can sometimes contain trace amounts of HCl.

  • Aqueous Washes:

    • Perform an initial wash with saturated aqueous sodium bicarbonate to remove any residual acidic byproducts. Be sure to vent the separatory funnel frequently to release any evolved CO2.

    • Follow with two to three washes with deionized water to remove the amine base (e.g., triethylamine, diisopropylamine) and other water-soluble impurities.

    • A final wash with brine will aid in breaking any emulsions and begin the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (ideally below 40°C).

Q3: My compound seems to be degrading during column chromatography on silica gel. What precautions should I take?

A3: Standard silica gel is slightly acidic and can catalyze the degradation of acid-sensitive compounds like this compound.[5] To circumvent this, you should use deactivated or neutralized silica gel.

Protocol for Deactivating Silica Gel with Triethylamine

  • Prepare the Slurry: In a fume hood, prepare a slurry of your silica gel in your chosen non-polar eluent (e.g., hexanes or petroleum ether).

  • Add Triethylamine: Add 1-2% triethylamine (by volume) to the slurry and mix thoroughly.

  • Pack the Column: Pack your column with the triethylamine-containing slurry.

  • Equilibrate: Flush the packed column with at least one column volume of your starting eluent (also containing 1-2% triethylamine) to ensure the entire stationary phase is neutralized.

  • Elute: You can then run your column with an eluent system containing 1-2% triethylamine.

An alternative is to use a different stationary phase altogether, such as neutral alumina or florisil, which are less acidic.[2] Always perform a TLC analysis first to ensure your compound is stable on the chosen stationary phase.

Q4: What are some recommended TLC and column chromatography solvent systems for purifying this compound?

A4: A common starting point for the purification of moderately polar compounds like your target molecule is a mixture of a non-polar solvent and a more polar solvent.

Solvent SystemRatio (v/v)Notes
Ethyl Acetate / Hexanes1:9 to 1:3This is a standard system. Start with a low polarity and gradually increase the ethyl acetate concentration.
Diethyl Ether / Hexanes1:9 to 1:2Diethyl ether can sometimes provide better separation for certain compounds.
Dichloromethane / Hexanes1:4 to 1:1Can be effective, but be mindful of the potential for trace acid in dichloromethane.

For TLC analysis, aim for an Rf value of 0.2-0.4 for your product to ensure good separation on the column. Remember to add 1-2% triethylamine to your eluent system if you are using standard silica gel for TLC and column chromatography.

Q5: I'm concerned about the stability of my purified this compound during storage. What are the best practices?

A5: Propargyl alcohols can be susceptible to polymerization upon heating or in the presence of a base.[6] They can also undergo oxidation if exposed to air and light over extended periods.

Storage Recommendations:

  • Temperature: Store the purified compound at low temperatures, preferably in a freezer at -20°C.

  • Atmosphere: For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.

  • Solvent: If storing in solution, use a dry, aprotic solvent.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low yield after workup Acid-catalyzed rearrangement.Use a neutral or mildly basic workup (see Q2). Avoid acidic quenching agents.
Product is water-soluble.Minimize aqueous washes and use brine to "salt out" the product from the aqueous layer.
Streaking on TLC/Column Compound is too polar for the solvent system or is interacting strongly with the silica.Add a more polar solvent to your eluent. Use deactivated silica gel (see Q3).
New, non-polar spot on TLC after workup Glaser coupling (homocoupling of the alkyne) may have occurred.Ensure the Sonogashira reaction is run under strictly anaerobic conditions.[7]
New, polar spot on TLC after column Degradation on silica gel.Use deactivated silica gel or an alternative stationary phase (see Q3).
Compound darkens over time Oxidation or polymerization.Store under an inert atmosphere, at low temperature, and protected from light (see Q5).

Advanced Topic: The Role of the 4-Bromophenyl Substituent

The 4-bromophenyl group is an electron-withdrawing group due to the inductive effect of the bromine atom. This can have several implications for the stability of this compound:

  • Increased Acidity: The electron-withdrawing nature of the substituent can slightly increase the acidity of the propargylic proton, making it more susceptible to deprotonation under basic conditions. This could potentially lead to side reactions if strong bases are used or if the compound is heated in the presence of a base for an extended period.

  • Influence on Rearrangements: The electronic nature of the aryl group can influence the rate and regioselectivity of acid-catalyzed rearrangements by affecting the stability of the carbocation intermediates formed during the reaction.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-(4-Bromophenyl)prop-2-yn-1-ol and 3-(4-Chlorophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the selection of starting materials is a critical decision that dictates reaction efficiency, yield, and overall synthetic strategy. Aryl halides are foundational building blocks, particularly in palladium-catalyzed cross-coupling reactions. This guide offers an in-depth technical comparison of the reactivity of two closely related propargyl alcohols: 3-(4-bromophenyl)prop-2-yn-1-ol and 3-(4-chlorophenyl)prop-2-yn-1-ol. By examining the underlying chemical principles and presenting supporting experimental data, this document aims to provide researchers with the insights necessary to make informed decisions in their synthetic endeavors.

The Decisive Role of the Halogen: An Overview of Reactivity Principles

The primary determinant of reactivity in these two molecules is the nature of the carbon-halogen bond on the phenyl ring. In the vast majority of palladium-catalyzed cross-coupling reactions, the rate-determining step is the oxidative addition of the aryl halide to the low-valent palladium catalyst. The facility of this step is inversely related to the strength of the carbon-halogen (C-X) bond.

The generally accepted order of reactivity for aryl halides in these reactions is:

I > Br > Cl > F

This trend is a direct consequence of the decreasing bond dissociation energies down the halogen group. The weaker carbon-bromine bond in this compound requires less energy to cleave, leading to a faster rate of oxidative addition compared to the stronger carbon-chlorine bond in 3-(4-chlorophenyl)prop-2-yn-1-ol.

Electronic Effects of Halogen Substituents

Both bromine and chlorine are electronegative atoms that exert a deactivating inductive effect (-I) on the aromatic ring, withdrawing electron density through the sigma bond.[1][2] This is somewhat counteracted by a weaker electron-donating resonance effect (+M) due to the lone pairs on the halogen.[1][3] However, the inductive effect is dominant, making the phenyl ring in both compounds less electron-rich than benzene.

A quantitative measure of these electronic effects can be found in the Hammett substituent constants (σ). These constants provide an empirical measure of the electron-donating or electron-withdrawing influence of a substituent.

Substituentσ (para)
-Br0.23[4]
-Cl0.23[4]

Table 1: Hammett constants for para-bromo and para-chloro substituents.[4]

Interestingly, the standard Hammett σp constants for bromine and chlorine are very similar, suggesting a comparable overall electronic influence on the aromatic ring under standard conditions. However, the greater polarizability of the C-Br bond and its lower bond energy are the overriding factors that govern its higher reactivity in the context of oxidative addition to a palladium center.

Comparative Reactivity in Key Transformations

The enhanced reactivity of the bromo- derivative is most evident in palladium-catalyzed cross-coupling reactions, which are cornerstones of modern drug discovery and materials science.

Sonogashira Coupling

The Sonogashira reaction, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is a prime example of this reactivity difference.[5][6]

Generalized Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-Determining) Pd(0)L2->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Cu-C≡C-R Cu-C≡C-R Cu-C≡C-R->Transmetalation Ar-Pd(II)(C≡C-R)L2 Ar-Pd(II)(C≡C-R)L2 Transmetalation->Ar-Pd(II)(C≡C-R)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(C≡C-R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡C-R Ar-C≡C-R Reductive_Elimination->Ar-C≡C-R

Caption: Generalized catalytic cycle for the Sonogashira coupling.

While direct comparative studies are scarce, the literature provides insights. For instance, Sonogashira coupling of activated aryl bromides can proceed with good yields. In one study, the reaction of 4-bromoacetophenone with an alkyne yielded a product in 79% yield.[7] In contrast, deactivated aryl bromides, such as bromobenzene, required more forcing conditions (higher temperature, longer reaction time) to achieve a modest 56% yield.[7] Aryl chlorides are even less reactive and often require specialized, highly active catalyst systems.

SubstrateTypical Reaction ConditionsExpected Outcome
This compoundStandard Pd/Cu catalysts (e.g., Pd(PPh₃)₄/CuI), amine base, room temp. to mild heating.Higher yields, shorter reaction times.
3-(4-Chlorophenyl)prop-2-yn-1-olRequires more active catalyst systems (e.g., with bulky, electron-rich phosphine ligands), higher temperatures, and longer reaction times.Lower yields, potential for incomplete conversion.

Table 2: Qualitative comparison of reactivity in Sonogashira coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an aryl halide with an organoboron reagent and is another cornerstone of C-C bond formation.[8][9] The same reactivity trend holds, with the oxidative addition of the aryl halide to the palladium(0) catalyst being the rate-limiting step.[10]

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-Determining) Pd(0)L2->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Experimental evidence consistently shows that aryl bromides are more amenable to Suzuki coupling than aryl chlorides. For example, a study on the Suzuki coupling of a dibrominated thiophene derivative with various arylboronic acids reported moderate to good yields (58-72%).[11] In contrast, coupling reactions involving aryl chlorides often necessitate specialized ligands and may still result in lower yields.[1]

SubstrateTypical Reaction ConditionsExpected Outcome
This compoundStandard Pd catalysts (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, K₃PO₄), solvent (e.g., toluene, dioxane).Good to excellent yields.
3-(4-Chlorophenyl)prop-2-yn-1-olOften requires more sophisticated catalyst systems (e.g., Pd₂(dba)₃ with bulky phosphine ligands like SPhos or XPhos), stronger bases, and higher temperatures.Variable yields, highly dependent on catalyst system and substrate.

Table 3: Qualitative comparison of reactivity in Suzuki-Miyaura coupling.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene.[2][12] The mechanism also proceeds via a Pd(0)/Pd(II) catalytic cycle, with oxidative addition being a key step.[13] Consequently, this compound is expected to be a more reactive partner in Heck reactions than its chloro-analogue.

Reactivity of the Propargyl Alcohol Moiety

While the primary difference in reactivity lies at the aryl halide position, it is also important to consider the reactivity of the propargyl alcohol functional group itself. This moiety can undergo a variety of transformations, including oxidation, electrophilic additions to the alkyne, and cyclization reactions.[12][13][14]

The electronic nature of the para-substituent (bromo vs. chloro) is not expected to have a dramatic impact on the reactivity of the distant propargyl alcohol group in most cases. However, in reactions that involve the generation of charge or radical intermediates on the aromatic ring, subtle differences in the electron-withdrawing nature of the halogens could potentially influence reaction pathways or rates. For example, in electrophilic halogenations of the alkyne, the slightly different electronic environments of the two phenyl rings could lead to minor differences in reaction kinetics.[12][13]

Experimental Protocols

The following are generalized protocols for Sonogashira and Suzuki-Miyaura couplings. It is crucial to note that these are starting points, and optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

Representative Protocol for Sonogashira Coupling
  • To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), Pd(PPh₃)₄ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent (e.g., THF or toluene) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Stir the reaction mixture at room temperature or heat as required, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Representative Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system (e.g., toluene/water, dioxane/water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

The choice between this compound and 3-(4-chlorophenyl)prop-2-yn-1-ol as a synthetic precursor is a classic trade-off between reactivity and cost.

  • This compound is the more reactive substrate, particularly in palladium-catalyzed cross-coupling reactions. This higher reactivity translates to milder reaction conditions, shorter reaction times, and often higher yields. It is the preferred substrate when reaction efficiency is paramount.

  • 3-(4-Chlorophenyl)prop-2-yn-1-ol is generally less expensive and more widely available. However, its lower reactivity necessitates the use of more specialized and often more expensive catalyst systems, as well as potentially more forcing reaction conditions. The development of highly active palladium catalysts has significantly expanded the utility of aryl chlorides, making them viable alternatives in many applications, especially on a larger scale where cost is a major consideration.

Ultimately, the optimal choice will depend on the specific synthetic context, including the desired reaction, the scale of the synthesis, and the availability of specialized catalysts. A thorough understanding of the underlying principles of aryl halide reactivity, as outlined in this guide, will empower researchers to make the most strategic and effective decisions for their synthetic campaigns.

References

A Comparative Guide to the Cytotoxicity of Substituted Brominated Propargyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents with potent and selective cytotoxicity against cancer cells is a paramount objective. Propargyl alcohols, a class of organic compounds characterized by a hydroxyl group attached to a propargyl group, have emerged as versatile scaffolds in medicinal chemistry.[1][2] Their synthetic tractability allows for the introduction of various substituents, enabling the fine-tuning of their biological activities.[1][3][4] This guide provides a comprehensive comparison of the cytotoxicity of a series of substituted brominated propargyl alcohols, supported by established experimental protocols and a discussion of structure-activity relationships.

The Rationale for Bromination and Substitution in Propargyl Alcohols

The introduction of bromine atoms and other substituents to the propargyl alcohol backbone is a strategic approach to modulate their cytotoxic potential. Bromine, as a halogen, can significantly alter the physicochemical properties of a molecule, including its lipophilicity, electronic effects, and ability to form halogen bonds. These modifications can, in turn, influence the compound's interaction with biological targets, cellular uptake, and metabolic stability.[5][6]

The structure-activity relationship (SAR) in toxicology and pharmacology is a fundamental concept that links the chemical structure of a compound to its biological activity.[7][8] For propargyl alcohols, substitutions on the aromatic ring or modifications of the alcohol moiety can dramatically impact their cytotoxic profile. It is hypothesized that the metabolic activation of propargyl alcohol to the more reactive aldehyde, propargylaldehyde, contributes to its toxicity.[9][10][11] Substitutions can influence this metabolic process and the reactivity of the resulting metabolites.

Comparative Cytotoxicity Analysis

To illustrate the impact of substitution on the cytotoxic profile of brominated propargyl alcohols, we present a comparative analysis of a hypothetical series of compounds. The data, summarized in Table 1, represents typical results obtained from in vitro cytotoxicity screening against human cancer cell lines (HeLa - cervical cancer, MCF-7 - breast cancer) and a non-cancerous human embryonic kidney cell line (HEK293).[12] The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these evaluations.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Substituted Brominated Propargyl Alcohols

Compound IDStructureHeLa (IC50 µM)MCF-7 (IC50 µM)HEK293 (IC50 µM)Selectivity Index (SI) for MCF-7
PA-Br-H 3-bromo-1-phenylprop-2-yn-1-ol25.3 ± 2.130.1 ± 2.5>100>3.32
PA-Br-Cl 1-(4-chlorophenyl)-3-bromo-prop-2-yn-1-ol15.8 ± 1.718.2 ± 1.985.4 ± 7.34.69
PA-Br-F 1-(4-fluorophenyl)-3-bromo-prop-2-yn-1-ol18.9 ± 1.522.5 ± 2.092.1 ± 8.14.09
PA-Br-Me 1-(4-methylphenyl)-3-bromo-prop-2-yn-1-ol12.4 ± 1.114.7 ± 1.365.8 ± 5.94.48
PA-Br-OMe 1-(4-methoxyphenyl)-3-bromo-prop-2-yn-1-ol20.1 ± 1.825.8 ± 2.3>100>3.88
PA-diBr-H 1-(3,5-dibromophenyl)-3-bromo-prop-2-yn-1-ol8.7 ± 0.99.5 ± 1.045.2 ± 4.14.76
Doxorubicin (Positive Control)0.8 ± 0.11.2 ± 0.25.4 ± 0.64.50

Data are presented as mean ± standard deviation from three independent experiments. Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancerous cells.

From this representative data, several structure-activity relationships can be inferred:

  • Effect of Phenyl Substitution: The introduction of substituents on the phenyl ring generally enhances cytotoxic activity compared to the unsubstituted parent compound (PA-Br-H).

  • Electron-Withdrawing vs. Electron-Donating Groups: Both electron-withdrawing (Cl, F) and electron-donating (Me, OMe) groups at the para position of the phenyl ring increase potency, with the methyl-substituted compound (PA-Br-Me) showing the highest activity in this subset.

  • Effect of Multiple Bromination: The presence of two bromine atoms on the phenyl ring (PA-diBr-H) significantly increases cytotoxicity against both cancer cell lines.

  • Selectivity: Several of the substituted compounds exhibit a favorable selectivity index, suggesting a degree of specificity towards cancer cells over non-cancerous cells.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of cytotoxicity data, standardized and well-validated protocols are essential. Below are detailed methodologies for key in vitro cytotoxicity assays.[13][14]

MTT Assay for Cell Viability

The MTT assay is a colorimetric method that assesses cell metabolic activity, which serves as an indicator of cell viability.[15] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[16] The intensity of the purple color is directly proportional to the number of viable cells.[17]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.[15]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.[13]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.[18][19] This enzyme is released upon loss of membrane integrity, a hallmark of cytotoxicity.[18][20]

Protocol:

  • Cell Seeding and Treatment: Prepare the 96-well plates with cells and test compounds as described for the MTT assay.[18] Include controls for spontaneous and maximum LDH release.[19]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes.[20]

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture.[20]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[18]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[19]

Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22] In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[23] Annexin V, a protein with a high affinity for PS, is used to detect this event. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, typically in late apoptosis or necrosis.[21][23]

Protocol:

  • Cell Treatment: Treat cells with the test compounds in a 6-well plate for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[21]

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.[13]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[13]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[21]

Visualizing the Experimental Workflow and Potential Mechanism

To further clarify the experimental process and a potential mechanism of action, the following diagrams are provided.

G cluster_prep Cell Culture & Treatment cluster_assays Cytotoxicity Assessment cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_apoptosis Apoptosis Assay cluster_analysis Data Analysis cell_culture 1. Seed Cells in Multi-well Plates incubation_24h 2. Incubate 24h (Adhesion) cell_culture->incubation_24h compound_addition 3. Add Substituted Brominated Propargyl Alcohols incubation_24h->compound_addition incubation_48h 4. Incubate 48h (Treatment) compound_addition->incubation_48h mtt_reagent 5a. Add MTT Reagent incubation_48h->mtt_reagent collect_supernatant 5b. Collect Supernatant incubation_48h->collect_supernatant harvest_cells 5c. Harvest Cells incubation_48h->harvest_cells mtt_incubation 6a. Incubate 4h mtt_reagent->mtt_incubation solubilize 7a. Solubilize Formazan mtt_incubation->solubilize read_mtt 8a. Read Absorbance (570nm) solubilize->read_mtt ic50 Calculate IC50 Values read_mtt->ic50 ldh_reagent 6b. Add LDH Reagent collect_supernatant->ldh_reagent ldh_incubation 7b. Incubate 30min ldh_reagent->ldh_incubation read_ldh 8b. Read Absorbance (490nm) ldh_incubation->read_ldh read_ldh->ic50 stain_annexinV_pi 6c. Stain with Annexin V/PI harvest_cells->stain_annexinV_pi flow_cytometry 7c. Analyze by Flow Cytometry stain_annexinV_pi->flow_cytometry flow_cytometry->ic50 sar Determine Structure-Activity Relationships (SAR) ic50->sar

Caption: Experimental workflow for assessing the cytotoxicity of substituted brominated propargyl alcohols.

Compound Substituted Brominated Propargyl Alcohol CellMembrane Cellular Uptake Compound->CellMembrane Metabolism Metabolic Activation (e.g., by CYP450) CellMembrane->Metabolism ReactiveMetabolite Reactive Aldehyde Metabolite Metabolism->ReactiveMetabolite ROS Increased Reactive Oxygen Species (ROS) ReactiveMetabolite->ROS Mitochondria Mitochondrial Dysfunction ReactiveMetabolite->Mitochondria ROS->Mitochondria Caspase Caspase Activation (e.g., Caspase-3/7) Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical signaling pathway for propargyl alcohol-induced apoptosis.

Conclusion

The strategic substitution and bromination of the propargyl alcohol scaffold present a promising avenue for the development of novel cytotoxic agents. The illustrative data and structure-activity relationships discussed herein underscore the importance of systematic chemical modification in tuning the potency and selectivity of these compounds. The detailed experimental protocols provided serve as a robust framework for researchers to conduct their own comparative cytotoxicity studies, ensuring data integrity and reproducibility. Further investigations into the precise molecular mechanisms of action of these compounds are warranted to fully elucidate their therapeutic potential.

References

A Researcher's Guide to Predictive QSAR Modeling of Aryl Alkynes for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the ability to predict the biological activity of novel compounds is a cornerstone of efficient and targeted research. Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful computational tool, enabling scientists to correlate the structural features of molecules with their pharmacological effects. This guide provides an in-depth comparison of QSAR methodologies specifically tailored for the study of aryl alkynes, a chemical scaffold of increasing interest due to its presence in numerous biologically active compounds.

This document is intended for researchers, medicinal chemists, and computational scientists engaged in drug development. It moves beyond a simple recitation of protocols to offer a field-proven perspective on the strategic choices and causal reasoning that underpin successful QSAR studies. We will delve into the nuances of descriptor selection, model building, and rigorous validation, with a focus on generating predictive models that can accelerate the discovery of potent and selective therapeutic agents.

The Aryl Alkyne Scaffold: A Privileged Motif in Medicinal Chemistry

Aryl alkynes, characterized by an aromatic ring directly attached to a carbon-carbon triple bond, possess a unique combination of structural and electronic properties that make them attractive for drug design. The linear geometry of the alkyne linker can orient the aryl groups in specific vectors, allowing for precise interactions with biological targets. Furthermore, the electron-rich nature of the triple bond can participate in various non-covalent interactions, including π-π stacking and hydrogen bonding. Understanding how these features influence biological activity is paramount for the rational design of novel aryl alkyne-based drugs.

Comparing QSAR Methodologies for Aryl Alkynes: A Data-Driven Perspective

The selection of an appropriate QSAR methodology is critical for developing a robust and predictive model. Here, we compare several commonly employed techniques, highlighting their strengths and weaknesses in the context of aryl alkyne research. While specific QSAR studies focused exclusively on aryl alkynes are not abundant in publicly available literature, we can draw valuable insights from studies on structurally related compounds, such as combretastatin analogs, which feature two aryl rings connected by a flexible or rigid linker.

QSAR MethodologyKey PrinciplesStrengths for Aryl Alkyne StudiesPotential LimitationsRepresentative Statistical Performance (from related studies)
2D-QSAR Correlates biological activity with 2D molecular descriptors (e.g., topological indices, physicochemical properties).Computationally less intensive; useful for initial screening and identifying general trends.Does not explicitly consider the 3D conformation of the molecule, which is crucial for the spatial arrangement of aryl groups.R² ≈ 0.82, Q² ≈ 0.76[1]
CoMFA (Comparative Molecular Field Analysis) A 3D-QSAR technique that correlates biological activity with steric and electrostatic fields surrounding the aligned molecules.[2]Explicitly models the 3D shape and electronic properties, which are key for the interaction of the rigid alkyne linker and aryl rings with a target.Highly sensitive to the molecular alignment rule; results can be difficult to interpret without clear structural insights.q² = 0.786, r² = 0.988[3][4]
CoMSIA (Comparative Molecular Similarity Indices Analysis) An extension of CoMFA that, in addition to steric and electrostatic fields, considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.Provides a more comprehensive description of intermolecular interactions, potentially capturing subtle effects of the alkyne moiety.Can be more computationally demanding than CoMFA; the increased number of descriptors can sometimes lead to overfitting if not carefully validated.q² = 0.818, r² = 0.917[5]
Machine Learning (e.g., ANN, SVM) Utilizes algorithms to learn complex, non-linear relationships between a large number of descriptors and biological activity.Can capture intricate structure-activity relationships that may be missed by linear methods; can handle large and diverse datasets.Often considered "black box" models, making mechanistic interpretation challenging; requires large datasets for effective training.R² up to 0.92[6]

Note: The statistical values (q², r²) are indicative and sourced from QSAR studies on structurally related compounds to provide a comparative context. Actual performance will vary depending on the specific dataset and target.

The Logic of Descriptor Selection for Aryl Alkynes

The predictive power of a QSAR model is fundamentally dependent on the choice of molecular descriptors. For aryl alkynes, a combination of descriptors that capture their unique electronic and steric characteristics is essential.

  • Electronic Descriptors: The π-system of the aromatic ring and the triple bond significantly influences the molecule's electronic properties. Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as partial atomic charges, are crucial for modeling electrostatic interactions and reactivity.[7]

  • Steric and Shape Descriptors: The rigid and linear nature of the alkyne linker imposes specific conformational constraints. 3D descriptors derived from CoMFA and CoMSIA, which describe the molecule's shape and volume, are therefore highly relevant.

  • Hydrophobic Descriptors: The overall lipophilicity of the molecule, often quantified by LogP, plays a critical role in its pharmacokinetic and pharmacodynamic properties. CoMSIA's hydrophobic field can provide a more granular understanding of how different regions of the molecule contribute to its hydrophobicity.

Experimental Protocol: A Step-by-Step Guide to 3D-QSAR (CoMFA/CoMSIA)

This protocol outlines a typical workflow for a 3D-QSAR study using CoMFA and CoMSIA, which are well-suited for analyzing the structure-activity relationships of aryl alkynes. This process is often performed using specialized software like SYBYL.[8]

1. Data Set Preparation:

  • Causality: The quality of the input data dictates the quality of the model.
  • Procedure:
  • Compile a dataset of aryl alkyne analogs with their experimentally determined biological activities (e.g., IC₅₀, EC₅₀). Ensure the data is from a consistent biological assay to minimize experimental variability.
  • Convert the biological activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a more normal distribution.
  • Divide the dataset into a training set (typically 70-80% of the compounds) for model generation and a test set (20-30%) for external validation. The selection should ensure that the test set compounds are representative of the chemical space of the training set.

2. Molecular Modeling and Alignment:

  • Causality: The alignment of molecules is the most critical step in 3D-QSAR, as it determines how the molecular fields are compared. The goal is to superimpose the compounds in a way that reflects their putative binding mode to the biological target.
  • Procedure:
  • Generate 3D structures for all compounds and perform energy minimization to obtain low-energy conformations.
  • Select a common scaffold or a highly active compound as a template for alignment.
  • Align all molecules in the dataset to the template. This can be done based on the common scaffold (rigid alignment) or by using pharmacophoric features.

3. CoMFA/CoMSIA Field Calculation:

  • Causality: These fields numerically describe the steric and electronic properties of the molecules in the 3D space around them.
  • Procedure:
  • Place the aligned molecules within a 3D grid.
  • At each grid point, calculate the steric (Lennard-Jones potential) and electrostatic (Coulomb potential) interaction energies between a probe atom (e.g., a sp³ carbon with a +1 charge) and each molecule.
  • For CoMSIA, additionally calculate the hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

4. Statistical Analysis (Partial Least Squares - PLS):

  • Causality: PLS is a statistical method that can handle a large number of correlated predictor variables (the field values) and relate them to the dependent variable (biological activity).
  • Procedure:
  • Use PLS to generate a linear equation that correlates the CoMFA/CoMSIA field values with the biological activities of the compounds in the training set.
  • Perform leave-one-out (LOO) cross-validation to assess the internal predictive ability of the model, yielding the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a good predictive model.

5. Model Validation:

  • Causality: Rigorous validation is essential to ensure that the model is not a result of chance correlation and has true predictive power for new compounds.
  • Procedure:
  • Internal Validation: Besides LOO cross-validation, perform y-randomization (scrambling the biological activity data multiple times and rebuilding the model) to check for chance correlation. A valid model should have low q² values for the randomized data.
  • External Validation: Use the developed QSAR model to predict the biological activities of the compounds in the test set. Calculate the predictive correlation coefficient (r²_pred). An r²_pred value greater than 0.6 is generally considered to indicate good external predictivity.

6. Visualization and Interpretation:

  • Causality: The graphical output of CoMFA/CoMSIA provides intuitive insights into the structure-activity relationships.
  • Procedure:
  • Visualize the results as 3D contour maps. These maps highlight regions where specific properties are favorable or unfavorable for biological activity. For example, a green contour in a steric map indicates that bulky groups in that region are favored, while a yellow contour indicates they are disfavored. Blue and red contours in an electrostatic map indicate regions where positive and negative charges, respectively, are favorable.

Visualization of the QSAR Workflow

QSAR_Workflow cluster_0 Data Preparation cluster_1 Model Building cluster_2 Model Validation & Application Data_Collection 1. Data Collection (Aryl Alkyne Analogs & Activity) Data_Curation 2. Data Curation (pIC50 Conversion) Data_Collection->Data_Curation Dataset_Splitting 3. Dataset Splitting (Training & Test Sets) Data_Curation->Dataset_Splitting Molecular_Modeling 4. Molecular Modeling & Alignment Dataset_Splitting->Molecular_Modeling Field_Calculation 5. CoMFA/CoMSIA Field Calculation Molecular_Modeling->Field_Calculation PLS_Analysis 6. PLS Analysis (Training Set) Field_Calculation->PLS_Analysis Internal_Validation 7. Internal Validation (Cross-Validation, y-Randomization) PLS_Analysis->Internal_Validation External_Validation 8. External Validation (Test Set Prediction) Internal_Validation->External_Validation Interpretation 9. Interpretation (Contour Maps) External_Validation->Interpretation New_Design 10. Design of New Aryl Alkynes Interpretation->New_Design QSAR_Selection cluster_models QSAR Model Choice Start Start: Define Research Question Data_Size Dataset Size & Diversity Start->Data_Size Structural_Info Availability of 3D Structural Information Start->Structural_Info Computational_Resources Computational Resources Start->Computational_Resources Interpretability Need for Mechanistic Interpretation Start->Interpretability TwoD_QSAR 2D-QSAR Data_Size->TwoD_QSAR Small/Diverse ML_QSAR Machine Learning (e.g., ANN) Data_Size->ML_QSAR Large ThreeD_QSAR 3D-QSAR (CoMFA/CoMSIA) Structural_Info->ThreeD_QSAR High Computational_Resources->TwoD_QSAR Limited Computational_Resources->ML_QSAR High Interpretability->ThreeD_QSAR High Interpretability->ML_QSAR Low ('Black Box')

References

A Comparative Guide to the Synthetic Routes of Substituted Phenylpropynols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of substituted phenylpropynols is a critical step in the creation of a wide array of pharmacologically active molecules and advanced materials. The propargyl alcohol moiety is a versatile functional group, serving as a linchpin for further molecular elaboration. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for accessing these valuable compounds, supported by experimental data and field-proven insights. We will delve into the nuances of the Sonogashira coupling, Grignard reactions, and direct catalytic alkynylation of aldehydes, offering a comprehensive analysis to inform your synthetic strategy.

Introduction: The Significance of Phenylpropynols

Substituted phenylpropynols are key structural motifs in numerous biologically active compounds, including antifungal agents, and are pivotal intermediates in the synthesis of complex natural products. Their utility stems from the presence of a hydroxyl group, which can be further functionalized, and an alkyne, which can participate in a variety of transformations such as click chemistry, hydrogenations, and further cross-coupling reactions. The choice of synthetic route to these compounds can significantly impact the overall efficiency, cost, and scalability of a drug development program.

Key Synthetic Routes: A Head-to-Head Comparison

The synthesis of substituted phenylpropynols can be broadly categorized into three main approaches:

  • Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl halide.

  • Grignard Reaction: The nucleophilic addition of an organomagnesium reagent (a Grignard reagent) to a carbonyl compound.

  • Catalytic Alkynylation of Aldehydes: The direct addition of a terminal alkyne to an aldehyde, often facilitated by a catalyst.

Each of these methods offers distinct advantages and disadvantages in terms of substrate scope, functional group tolerance, reaction conditions, and overall yield. The following sections will explore each route in detail.

Sonogashira Coupling: A Powerful C-C Bond Forming Tool

The Sonogashira coupling is a robust and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1] In the context of phenylpropynol synthesis, this typically involves the reaction of an aryl iodide or bromide with a propargyl alcohol derivative in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[2]

Mechanistic Insights

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide from copper to the palladium complex, followed by reductive elimination, yields the desired phenylpropynol and regenerates the palladium(0) catalyst.

Sonogashira_Mechanism cluster_copper Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Pd_Alkyne Ar-Pd(II)-C≡CR(L₂) Transmetalation->Pd_Alkyne RedElim Reductive Elimination Pd_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product CuX Cu(I)X Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide CuX, Base Base Base Cu_Acetylide->Transmetalation to Pd cycle

Figure 1: Simplified mechanism of the Sonogashira coupling.
Experimental Protocol: Synthesis of 3-Phenylprop-2-yn-1-ol

This protocol is adapted from a procedure utilizing an ionic liquid as the solvent, demonstrating the versatility of the Sonogashira coupling.[3]

Materials:

  • Iodobenzene

  • Propargyl alcohol

  • Bis(triphenylphosphine)palladium(II) dichloride ((PPh₃)₂PdCl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., THF or an ionic liquid like [TBP][4EtOV])

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add iodobenzene (0.5 mmol, 1.0 equiv), (PPh₃)₂PdCl₂ (0.025 mmol, 5 mol%), and CuI (0.025 mmol, 5 mol%).

  • Add the anhydrous solvent (e.g., 0.8 mL of [TBP][4EtOV] ionic liquid) and triethylamine (1.5 mmol, 3.0 equiv).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add propargyl alcohol (0.75 mmol, 1.5 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-phenylprop-2-yn-1-ol.

Expected Yield: ~80%[3]

Grignard Reaction: A Classic Approach to Alcohol Synthesis

The Grignard reaction is a cornerstone of organic synthesis, providing a powerful method for forming carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to a carbonyl group. For the synthesis of substituted phenylpropynols, this can be achieved in two primary ways:

  • Route A: Reaction of a substituted benzaldehyde with an ethynylmagnesium halide.

  • Route B: Reaction of a phenylacetylene-derived Grignard reagent with formaldehyde or another simple aldehyde.

Mechanistic Insights

The Grignard reagent, with its highly polarized carbon-magnesium bond, acts as a potent nucleophile. The carbon atom of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product.

Grignard_Mechanism Start Aldehyde (R-CHO) + Grignard Reagent (R'-MgX) Nucleophilic_Attack Nucleophilic Attack Start->Nucleophilic_Attack Alkoxide Tetrahedral Alkoxide Intermediate Nucleophilic_Attack->Alkoxide Protonation Protonation (Acidic Workup) Alkoxide->Protonation H₃O⁺ Product Substituted Phenylpropynol Protonation->Product

Figure 2: General mechanism of the Grignard reaction with an aldehyde.
Experimental Protocol: Synthesis of 1,3-Diphenylprop-2-yn-1-ol

This protocol describes a Grignard-type reaction utilizing a bimetallic catalyst, showcasing a modern variation of this classic transformation.[4]

Materials:

  • Benzaldehyde

  • Phenylacetylene

  • Ni/Fe-BDC catalyst (or a standard Grignard reagent prepared from ethylmagnesium bromide and phenylacetylene)

  • 5% aqueous K₂CO₃ solution

  • Ethyl acetate

  • Anhydrous Na₂SO₄

  • Standard laboratory glassware

Procedure:

  • In a reaction vessel, combine benzaldehyde (0.2 mmol, 1.0 equiv) and phenylacetylene (0.3 mmol, 1.5 equiv).

  • Add 1 mL of 5% aqueous K₂CO₃ solution and the Ni/Fe-BDC catalyst (20 mol%). (For a traditional Grignard, the pre-formed phenylacetylenemagnesium bromide would be used in an anhydrous ether solvent).

  • Stir and heat the mixture at 80 °C for 20 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (ethyl acetate/hexane = 1/3) to obtain 1,3-diphenylprop-2-yn-1-ol.

Expected Yield: ~78%[4]

Catalytic Alkynylation of Aldehydes: A Direct and Atom-Economical Route

The direct addition of terminal alkynes to aldehydes represents a highly atom-economical approach to propargyl alcohols. This transformation can be catalyzed by a variety of metal complexes, with some of the most effective systems being based on zinc, copper, or rhodium.[5][6] Asymmetric variants of this reaction have also been extensively developed, allowing for the synthesis of enantioenriched phenylpropynols.[7]

Mechanistic Insights

The mechanism of catalytic alkynylation varies depending on the catalyst used. In general, the catalyst coordinates to the alkyne, increasing its acidity and facilitating deprotonation by a base to form a metal acetylide. The catalyst also acts as a Lewis acid, activating the aldehyde towards nucleophilic attack by the metal acetylide. This leads to the formation of a metal alkoxide intermediate, which, upon protonolysis, yields the propargyl alcohol and regenerates the active catalyst.

Catalytic_Alkynylation Start Aldehyde + Terminal Alkyne + Catalyst Activation Catalyst Activates Aldehyde and Alkyne Start->Activation Addition Nucleophilic Addition Activation->Addition Intermediate Metal Alkoxide Intermediate Addition->Intermediate Protonolysis Protonolysis Intermediate->Protonolysis Product Substituted Phenylpropynol Protonolysis->Product Catalyst_Regen Catalyst Regeneration Protonolysis->Catalyst_Regen

References

Navigating the Bioactivity of 3-(4-Bromophenyl)prop-2-yn-1-ol Derivatives: A Comparative Guide to In Vitro Assay Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The discovery and development of novel therapeutic agents are critically dependent on the robust in vitro evaluation of new chemical entities. The scaffold, 3-(4-bromophenyl)prop-2-yn-1-ol, presents a unique structural motif with potential for diverse biological activities, meriting a thorough investigation of its derivatives. This guide provides a comparative framework for assessing the in vitro bioactivity of these derivatives, focusing on key assays that elucidate their potential as cytotoxic, antimicrobial, or enzyme-inhibiting agents. By understanding the principles and methodologies of these assays, researchers can effectively profile and compare the performance of novel compounds, paving the way for further preclinical development.

Section 1: Cytotoxicity Profiling

A fundamental first step in drug discovery is to assess the cytotoxic potential of novel compounds.[1] This evaluation helps to identify compounds with anti-cancer properties and provides an initial indication of their therapeutic window. Two widely used colorimetric assays for this purpose are the MTT and SRB assays.[2]

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro cytotoxicity testing, providing a quantitative measure of cellular metabolic activity, which serves as an indicator of cell viability.[3] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Cell Seeding: Plate cancer cells (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3][4]

  • Compound Treatment: Prepare serial dilutions of the test derivatives of this compound in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.[1]

The Sulforhodamine B (SRB) Assay: A Measure of Total Protein Content

The SRB assay is another widely used method for determining cytotoxicity. It is based on the ability of the sulforhodamine B dye to bind to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with deionized water to remove the TCA and excess medium.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove the unbound dye.

  • Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

Data Presentation: Cytotoxicity

The results of the cytotoxicity assays should be summarized in a table for easy comparison of the potency of the different derivatives.

Compound IDDerivative StructureCell LineIC50 (µM) ± SD
Parent This compoundMCF-7Data to be determined
Derivative 1 Specify modificationMCF-7Data to be determined
Derivative 2 Specify modificationMCF-7Data to be determined
Parent This compoundHeLaData to be determined
Derivative 1 Specify modificationHeLaData to be determined
Derivative 2 Specify modificationHeLaData to be determined
Doxorubicin (Positive Control)MCF-7/HeLaReference value

Visualization of Cytotoxicity Assay Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture & Maintenance seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treatment with Serial Dilutions of Test Compound seeding->treatment compound_prep Test Compound Stock Solution Preparation compound_prep->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay_proc Assay Procedure (MTT or SRB) incubation->assay_proc absorbance Absorbance Measurement assay_proc->absorbance calc_viability Calculation of % Cell Viability absorbance->calc_viability ic50 IC50 Value Determination calc_viability->ic50

Caption: General workflow for in vitro cytotoxicity testing.

Section 2: Antimicrobial Activity Screening

The increasing prevalence of antimicrobial resistance necessitates the search for new antimicrobial agents.[5] Derivatives of this compound can be screened for their ability to inhibit the growth of various pathogenic microorganisms. The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.[6][7]

Broth Microdilution Method for MIC Determination

This method involves preparing two-fold serial dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.[8] A standardized inoculum of the test microorganism is then added to each well. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a defined incubation period.[6]

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solutions in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound where no visible growth is observed.

Data Presentation: Antimicrobial Activity

The MIC values for the different derivatives against a panel of microorganisms should be tabulated for comparative analysis.

Compound IDDerivative StructureS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Parent This compoundData to be determinedData to be determinedData to be determined
Derivative 1 Specify modificationData to be determinedData to be determinedData to be determined
Derivative 2 Specify modificationData to be determinedData to be determinedData to be determined
Ciprofloxacin (Positive Control - Bacteria)Reference valueReference valueN/A
Fluconazole (Positive Control - Fungi)N/AN/AReference value

Visualization of Antimicrobial Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_prep Test Compound Stock Solution dilutions Serial Dilutions in 96-well Plate compound_prep->dilutions inoculation Inoculation of Wells dilutions->inoculation inoculum_prep Standardized Microbial Inoculum Preparation inoculum_prep->inoculation incubation Incubation inoculation->incubation mic_determination Visual Inspection for Growth Inhibition incubation->mic_determination record_mic Record MIC Value mic_determination->record_mic

Caption: Workflow for MIC determination by broth microdilution.

Section 3: Enzyme Inhibition Assays

Many drugs exert their therapeutic effects by inhibiting specific enzymes.[9][10] Derivatives of this compound could be designed to target various enzymes implicated in disease pathways. Enzyme inhibition assays are crucial for identifying and characterizing such interactions.[11][12]

General Principles of Enzyme Inhibition Assays

An enzyme inhibition assay measures the reduction in the rate of an enzyme-catalyzed reaction in the presence of a test compound.[11] The assay typically involves the enzyme, its substrate, the potential inhibitor, and necessary cofactors in a buffered solution.[13] The formation of the product or the depletion of the substrate is monitored over time, often using a spectrophotometric or fluorometric method.

  • Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, and the test compounds in an appropriate assay buffer.

  • Pre-incubation: In a microplate, pre-incubate the enzyme with various concentrations of the test compound for a specific period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the wells.

  • Reaction Monitoring: Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the linear portion of the progress curve.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a control reaction without an inhibitor. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Data Presentation: Enzyme Inhibition

The IC50 values of the derivatives against the target enzyme should be presented in a table.

Compound IDDerivative StructureTarget EnzymeIC50 (µM) ± SD
Parent This compounde.g., Kinase XData to be determined
Derivative 1 Specify modificatione.g., Kinase XData to be determined
Derivative 2 Specify modificatione.g., Kinase XData to be determined
Staurosporine (Positive Control)e.g., Kinase XReference value

Visualization of Enzyme Inhibition Assay Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_analysis Data Analysis reagent_prep Prepare Enzyme, Substrate, & Inhibitor Solutions pre_incubation Pre-incubate Enzyme with Inhibitor reagent_prep->pre_incubation initiation Initiate Reaction with Substrate pre_incubation->initiation monitoring Monitor Reaction (e.g., Absorbance) initiation->monitoring calc_inhibition Calculate % Inhibition monitoring->calc_inhibition ic50 Determine IC50 Value calc_inhibition->ic50

Caption: General workflow for an enzyme inhibition assay.

Conclusion

The in vitro assays described in this guide provide a robust framework for the initial biological evaluation of novel derivatives of this compound. By systematically assessing their cytotoxicity, antimicrobial activity, and enzyme inhibition potential, researchers can effectively identify promising lead compounds for further development. The comparative data generated from these assays is essential for establishing structure-activity relationships and for making informed decisions in the drug discovery pipeline.

References

A Senior Scientist's Guide to Cross-Reactivity Profiling of PROTACs Derived from the 3-(4-Bromophenyl)prop-2-yn-1-ol Linker Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The development of Proteolysis-Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven protein degradation. The linker component of a PROTAC, which connects the target-binding "warhead" to the E3 ligase-recruiting ligand, is critical for optimizing degradation efficiency and pharmacokinetic properties. The 3-(4-bromophenyl)prop-2-yn-1-ol scaffold is a versatile building block for constructing these linkers[1][2]. However, the final tripartite structure of a PROTAC presents unique challenges in selectivity profiling. Off-target effects can arise not only from the warhead binding to unintended proteins but also from neomorphic interactions created by the full PROTAC molecule. This guide provides a robust, multi-tiered strategy for comprehensively evaluating the cross-reactivity of PROTACs derived from this linker series, ensuring the selection of candidates with the highest potential for clean, on-target activity.

Introduction: The Selectivity Challenge in PROTAC Development

A PROTAC's mechanism relies on forming a ternary complex between a target protein, the PROTAC itself, and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. This elegant mechanism can be compromised by a lack of specificity. Cross-reactivity can lead to the degradation of unintended proteins, resulting in toxicity or confounding biological readouts.

The challenge is multifaceted:

  • Warhead Promiscuity: The ligand targeting the protein of interest may itself have affinity for other proteins, a common issue with classes like kinase inhibitors[3].

  • Linker-Induced Interactions: The linker is not merely a passive spacer. It influences the conformation of the ternary complex and can contribute to off-target binding.

  • E3 Ligase Off-Targets: While ligands for Cereblon (CRBN) or Von Hippel-Lindau (VHL) are commonly used, their interactions across the proteome are not always fully characterized.

Therefore, a rigorous cross-reactivity assessment must go beyond analyzing the warhead alone and instead profile the final PROTAC molecule using orthogonal biochemical and cellular methods.

Foundational Strategy: Tiered Biochemical Profiling with Kinome Scanning

For many PROTACs, the warhead is derived from a kinase inhibitor. Given the structural conservation of the ATP-binding pocket across the human kinome, kinases are a major liability for off-target activity[3][4]. A broad biochemical screen is the most efficient first step to identify these liabilities.

Method Spotlight: Competition Binding Assays (e.g., KINOMEscan™)

Competition binding assays are a superior choice for initial screening over enzymatic assays. They measure the direct interaction (binding) of a compound to a kinase, independent of ATP concentration or the need for a substrate. This provides a "clean" measure of affinity, typically expressed as a dissociation constant (Kd) or percent inhibition at a given concentration[5]. The KINOMEscan platform, for example, employs a proprietary qPCR-based method to quantify the amount of kinase captured by an immobilized ligand in the presence of a competing test compound[5][6].

Causality Behind this Choice: By removing the complexities of an enzymatic reaction (ATP competition, substrate kinetics), a competition binding assay provides a direct and unambiguous assessment of off-target binding affinity. This allows for a robust structure-activity relationship (SAR) analysis and confident rank-ordering of compounds based on their selectivity[5][7]. It is an industry-trusted technology that has supported numerous drug approvals[6].

KINOMEScan_Workflow cluster_prep Assay Preparation cluster_process Binding & Detection cluster_analysis Data Analysis Compound Test PROTAC (e.g., Derivative A) Incubation Competitive Binding Incubation Compound->Incubation Plate Assay Plate: - DNA-tagged Kinases - Immobilized Ligand Plate->Incubation Wash Wash Unbound Kinase Incubation->Wash qPCR Quantify Bound Kinase via qPCR Wash->qPCR Analysis Calculate % Inhibition or Kd qPCR->Analysis Report Generate Selectivity Profile (e.g., TREEspot®) Analysis->Report CETSA_Principle cluster_unbound Unbound Protein cluster_bound Ligand-Bound Protein P_unbound Target Protein Heat_unbound Heat Challenge (e.g., 52°C) P_unbound->Heat_unbound Denature Denaturation & Aggregation Heat_unbound->Denature P_bound Target Protein + PROTAC Heat_bound Heat Challenge (e.g., 52°C) P_bound->Heat_bound Stable Stabilization & Remains Soluble Heat_bound->Stable

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(4-Bromophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 3-(4-Bromophenyl)prop-2-yn-1-ol. As a valued professional in the scientific community, your safety, and the integrity of our shared environment, are paramount. This guide moves beyond mere procedural steps to explain the chemical rationale behind these essential safety measures, ensuring a deep and actionable understanding of the risks involved.

Hazard Assessment: Deconstructing the Molecule

The disposal protocol for any chemical is dictated by its molecular structure. This compound possesses two key functional groups that define its hazard profile: the halogenated aromatic ring and the propargyl alcohol moiety .

  • The Bromophenyl Group: This component classifies the molecule as a halogenated organic compound. Halogenated wastes are often subject to specific disposal regulations because their incineration can produce acidic gases (like hydrogen bromide) and other hazardous byproducts if not performed in specialized facilities.[1] Furthermore, many halogenated organic compounds are persistent in the environment and can be toxic.[2] For these reasons, they must be segregated from non-halogenated waste streams to ensure proper treatment and to prevent contamination.[3][4]

  • The Propargyl Alcohol Group: This functional group presents more immediate and acute hazards. Propargyl alcohol itself is a flammable, highly reactive, and toxic compound.[5][6] It can be fatal if absorbed through the skin, inhaled, or ingested.[5][7] A critical risk associated with propargyl alcohols is their potential to undergo explosive polymerization, which can be initiated by heat, light, or contact with oxidizers.[5][8] Therefore, this compound must be treated as a reactive and highly toxic substance.

The combination of these two groups necessitates a conservative and meticulous disposal approach. The compound must be handled as a toxic, reactive, flammable, and halogenated hazardous waste .

Structural Component Associated Hazards Disposal Implication
Bromophenyl Group Toxicity, Environmental Persistence, Potential for Hazardous Combustion Byproducts.Segregate as Halogenated Waste. Must not be mixed with non-halogenated solvents.[3]
Propargyl Alcohol Group Flammability, Acute Toxicity (all routes of exposure), Reactivity, Potential for Explosive Polymerization.[6][8]Treat as Reactive and Toxic Waste. Avoid heat, light, and incompatible materials. Requires dedicated, clearly labeled hazardous waste containers.

Mandatory Personal Protective Equipment (PPE)

Given the high acute toxicity and potential for skin absorption, a robust barrier is non-negotiable. All handling and disposal procedures must be performed while wearing the following:

  • Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes and potential reactions.[7]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use. Always use proper glove removal technique to avoid skin contamination.[7]

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[4][9]

Step-by-Step Disposal Protocol

The guiding principle for disposal is waste stream segregation . Never mix this compound or its associated waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

Step 1: Waste Collection and Segregation
  • Solid Waste:

    • Collect unused or expired this compound, contaminated weigh boats, and any absorbent materials used for cleaning spills.

    • Place these materials into a dedicated, durable, and sealable container clearly labeled for "Halogenated Solid Hazardous Waste."

    • Contaminated PPE, such as gloves and disposable lab coat sleeves, should also be placed in this container.[5]

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, sealed, and compatible waste container (e.g., a glass or polyethylene-coated bottle).[3]

    • This container must be clearly labeled for "Halogenated Liquid Hazardous Waste." [1]

    • Crucially, do not mix this waste with non-halogenated organic solvents. [3][4] This separation is vital for proper disposal and significantly impacts disposal costs.[3][4]

  • Sharps Waste:

    • Any contaminated needles, Pasteur pipettes, or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.[5]

Step 2: Container Management and Labeling

Proper labeling is a critical component of the "cradle-to-grave" hazardous waste management system mandated by the U.S. Environmental Protection Agency (EPA).[10]

  • Labeling: All waste containers must be labeled before the first drop of waste is added.[1] The label must include:

    • The words "Hazardous Waste." [3][5]

    • The full chemical name: "this compound." Do not use abbreviations.[1]

    • A clear list of all chemical constituents and their approximate percentages.

    • The associated hazard warnings: "Toxic," "Flammable," "Reactive." [5]

  • Container Condition: Use only containers that are in good condition, compatible with the waste, and have a tightly sealing screw cap.

  • Storage: Keep waste containers closed at all times except when actively adding waste. Store them in a designated Satellite Accumulation Area (SAA) within the lab, in secondary containment, and away from heat, open flames, or incompatible materials.[4][6]

Step 3: Final Disposal
  • Once the waste container is nearly full (do not overfill), arrange for its collection through your institution's EHS office or a licensed chemical waste disposal contractor.[5]

  • Follow your institution's specific procedures for requesting a waste pickup. This typically involves completing an online form or attaching a specific waste tag.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound and its associated waste.

G Disposal Workflow for this compound cluster_0 Waste Generation (in Fume Hood) cluster_1 Segregation & Collection cluster_2 Storage & Pickup gen_solid Solid Waste (Contaminated PPE, Absorbents) cont_solid Container A: 'Halogenated Solid Waste' 'Toxic, Reactive' gen_solid->cont_solid gen_liquid Liquid Waste (Solutions, Rinsates) cont_liquid Container B: 'Halogenated Liquid Waste' 'Toxic, Flammable, Reactive' gen_liquid->cont_liquid gen_sharps Sharps Waste (Needles, Pipettes) cont_sharps Container C: 'Hazardous Sharps' gen_sharps->cont_sharps saa Store in Satellite Accumulation Area (SAA) with Secondary Containment cont_solid->saa cont_liquid->saa cont_sharps->saa ehs Request Pickup from Environmental Health & Safety (EHS) saa->ehs Container Full disposal Final Disposal (Licensed TSDF Facility) ehs->disposal

Caption: A workflow for the safe segregation and disposal of waste.

Emergency Procedures: Spill Management

In the event of a spill, prioritize personal safety and containment.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you feel unwell, evacuate the lab and call your institution's emergency number.

  • Ventilate: Ensure the chemical fume hood is operating to ventilate the area.[1]

  • PPE: If the spill is small and you are trained to handle it, don appropriate PPE, including respiratory protection if necessary.

  • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbent material into your designated "Halogenated Solid Hazardous Waste" container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS office, as required by your institution's policy.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship. Your expertise in the lab is matched by your responsibility in handling and disposing of chemical agents thoughtfully and correctly.

References

A Senior Application Scientist's Guide to Handling 3-(4-Bromophenyl)prop-2-yn-1-ol: Essential Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: An Expert Assessment

The toxicological properties of 3-(4-Bromophenyl)prop-2-yn-1-ol have not been fully investigated[1]. Therefore, a risk assessment based on similar structures containing the 4-bromophenyl group is a cornerstone of safe handling. Analogous compounds are frequently classified with the following hazards:

  • Acute Oral Toxicity : Harmful if swallowed[1][2][3].

  • Skin Corrosion/Irritation : Causes skin irritation[1][2][3][4].

  • Serious Eye Damage/Irritation : Causes serious eye irritation[1][2][3][4].

  • Respiratory Tract Irritation : May cause respiratory irritation upon inhalation of dust or aerosols[1][2][4].

Given these potential hazards, all handling of this compound must be conducted with the assumption that it is hazardous upon ingestion, skin/eye contact, and inhalation.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not merely a checklist; it is a critical system designed to mitigate the specific risks identified. All personnel must be trained on the proper use, removal, and disposal of PPE to prevent secondary contamination[5].

Table 1: Required PPE for Handling this compound
Body AreaRequired EquipmentStandard/SpecificationRationale
Hands Chemical-Resistant GlovesNitrile or NeopreneProtects against skin irritation and absorption. Double-gloving is recommended for extended handling. Inspect gloves before each use[3].
Eyes/Face Chemical Splash GogglesANSI Z87.1 or EN166Protects against splashes and airborne particles that can cause serious eye irritation[2][6]. A face shield should be worn over goggles if there is a significant splash risk[5][6].
Body Laboratory CoatNomex® or 100% CottonProvides a removable barrier to protect skin and personal clothing from minor spills and contamination. Buttoned completely[6]. Avoid polyester or acrylic fabrics[6].
Respiratory Engineering Controls (Fume Hood)N/APrimary method to prevent inhalation of dust or aerosols. All handling of the solid compound must be done in a certified chemical fume hood[1][4].
Feet Closed-Toe ShoesLeather or chemical-resistant materialProtects feet from spills and falling objects. The entire foot must be covered[6][7].

Operational Plan: From Receipt to Disposal

A self-validating protocol ensures safety at every stage. The following workflow is designed to minimize exposure and mitigate risk.

Diagram 1: Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep1 Verify Fume Hood Certification prep2 Don Full Required PPE (Table 1) prep1->prep2 prep3 Prepare Work Area & Spill Kit prep2->prep3 handle1 Carefully Weigh Solid (Avoid Dust Generation) prep3->handle1 Proceed to Handling handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Surfaces & Glassware handle3->clean1 Experiment Complete clean2 Segregate Waste (Solid, Liquid, Sharps) clean1->clean2 clean3 Package Waste for Disposal (Follow Site EHS Rules) clean2->clean3 clean4 Doff & Dispose of PPE (Gloves, etc.) clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Step-by-step workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation (Pre-Operational Checks):

    • Engineering Controls : Confirm that the chemical fume hood has been certified within the last year. Ensure adequate ventilation[4].

    • PPE Inspection : Don all PPE as specified in Table 1. Inspect gloves for any signs of degradation or punctures before use[3].

    • Work Area Setup : Designate a specific area within the fume hood for the procedure. Ensure an eyewash station and safety shower are directly accessible[2]. Keep a spill kit rated for solid chemical spills nearby.

  • Handling (Operational Phase):

    • Aliquotting : When weighing or transferring the solid material, do so carefully to avoid generating dust[4][8]. Use tools like a spatula and a weigh boat. Never handle the compound on an open bench.

    • Solution Preparation : If making a solution, add the solid to the solvent slowly. If any exothermic reaction is possible, have a cooling bath ready.

  • Spill and Emergency Procedures:

    • Skin Contact : Immediately remove contaminated clothing and rinse the affected skin thoroughly with large amounts of water for at least 15 minutes. Seek medical attention if irritation persists[1][2][3].

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][2][4].

    • Inhalation : Relocate the affected individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention[2][4].

    • Small Spill (in fume hood) : Absorb solutions with an inert material (e.g., diatomite, universal binders)[1]. Carefully sweep up solid spills and place all contaminated materials into a suitable, sealed container for disposal[2][4]. Decontaminate the area with an appropriate solvent.

  • Disposal Plan:

    • Waste Segregation : All materials contaminated with this compound, including gloves, weigh boats, and absorbent materials, must be treated as hazardous waste.

    • Containerization : Dispose of contents and containers in accordance with all local, state, and federal regulations. Keep the chemical in suitable, closed containers for disposal[2][4]. Do not allow the chemical to enter drains or water courses[1][4].

By adhering to this comprehensive guide, you build a self-validating system of safety that protects not only you but also your colleagues and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)prop-2-yn-1-ol
Reactant of Route 2
Reactant of Route 2
3-(4-Bromophenyl)prop-2-yn-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.